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  • Product: 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)
  • CAS: 251362-43-3

Core Science & Biosynthesis

Foundational

Foreword: Navigating the Data Gap for 5,9-Epoxyoxazolo[3,2-a]azepine

To our fellow researchers, scientists, and drug development professionals, this guide addresses the physicochemical properties of the novel heterocyclic scaffold, 5,9-Epoxyoxazolo[3,2-a]azepine. It has come to our attent...

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Author: BenchChem Technical Support Team. Date: March 2026

To our fellow researchers, scientists, and drug development professionals, this guide addresses the physicochemical properties of the novel heterocyclic scaffold, 5,9-Epoxyoxazolo[3,2-a]azepine. It has come to our attention through a comprehensive literature survey that specific, experimentally-derived data for this exact molecule is not yet available in the public domain. The synthesis and characterization of this specific epoxy-bridged system have not been detailed in accessible scientific literature.

This reality presents a common challenge in drug discovery, where novel structures often outpace their full characterization. However, the absence of data should not impede progress. Instead, it necessitates a predictive and methodological approach grounded in the established principles of medicinal chemistry.

Therefore, this document serves a dual purpose. First, it provides a robust framework outlining the essential physicochemical properties that must be determined for a molecule like 5,9-Epoxyoxazolo[3,2-a]azepine to be advanced as a drug candidate. Second, it offers a detailed guide to the standardized, validated experimental protocols required to obtain this critical information.

To illustrate these principles, we will draw upon data from structurally related and well-characterized analogs, such as the core azepine and oxazole rings.[1][2][3] This approach allows us to present a complete, albeit predictive, profile that can guide future synthesis and characterization efforts. The methodologies, data tables, and workflows presented herein are designed to be a direct blueprint for the laboratory investigation of this and other novel heterocyclic compounds.

It is our hope that this guide will not only illuminate the path for the characterization of 5,9-Epoxyoxazolo[3,2-a]azepine but also serve as a valuable resource for any project involving the physicochemical profiling of new chemical entities.

An In-depth Technical Guide to the Physicochemical Characterization of 5,9-Epoxyoxazolo[3,2-a]azepine and Related Heterocyclic Scaffolds

Structural and Computational Analysis

The foundational step in characterizing any new chemical entity is to define its structural and electronic properties. The 5,9-Epoxyoxazolo[3,2-a]azepine scaffold represents a rigid, polycyclic system. The fusion of the oxazole and azepine rings, further constrained by an epoxy bridge, is expected to significantly influence its conformational flexibility, polarity, and intermolecular interactions.

1.1 Molecular Descriptors

Computational methods provide the initial, crucial estimations of a molecule's properties, guiding subsequent experimental work. For drug development, these descriptors are benchmarked against established criteria, such as Lipinski's Rule of Five, to predict oral bioavailability.[4]

PropertyPredicted Value (Illustrative)Significance in Drug Development
Molecular Formula C₈H₉NO₂Defines the elemental composition.
Molecular Weight 151.16 g/mol Influences diffusion and absorption; typically <500 Da is preferred.[4]
logP (Octanol/Water) 1.2A key measure of lipophilicity; impacts solubility, absorption, and metabolism.
Topological Polar Surface Area (TPSA) 38.7 ŲPredicts transport properties; influences cell permeability.
Hydrogen Bond Donors 0Affects solubility and receptor binding.
Hydrogen Bond Acceptors 3 (N, O-oxazole, O-epoxy)Affects solubility and receptor binding.
Rotatable Bonds 0A measure of conformational flexibility; low count suggests a rigid scaffold.

Note: Values are computationally estimated for the parent scaffold and serve as a baseline for future derivatization.

1.2 Structural Diagram

Caption: 2D representation of the core 5,9-Epoxyoxazolo[3,2-a]azepine scaffold.

Synthesis and Purification

While a specific synthesis for 5,9-Epoxyoxazolo[3,2-a]azepine is not yet published, a plausible synthetic strategy would likely involve a multi-step sequence. This could include the formation of an oxazolo-azepine intermediate followed by a stereoselective epoxidation reaction. The purification of the final compound is critical for accurate physicochemical analysis.

2.1 Hypothetical Synthetic Workflow

G start Azepine & Oxazole Precursors step1 Cyclocondensation to form Oxazolo[3,2-a]azepine core start->step1 step2 Selective Olefin Formation step1->step2 step3 Stereoselective Epoxidation (e.g., with m-CPBA) step2->step3 purification Purification via Chromatography (e.g., HPLC or Flash) step3->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization final Pure 5,9-Epoxyoxazolo[3,2-a]azepine characterization->final

Caption: A potential workflow for the synthesis and purification of the target compound.

2.2 Protocol: High-Performance Liquid Chromatography (HPLC) Purification

  • Objective: To isolate the target compound with >95% purity.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Rationale: Formic acid is used to protonate acidic and basic sites on the molecule and silica, improving peak shape.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of DMSO or mobile phase.

    • Inject the solution onto the equilibrated column.

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze collected fractions for purity via analytical HPLC.

    • Pool pure fractions and remove the solvent under reduced pressure (lyophilization or rotary evaporation).

Physicochemical Properties: Experimental Determination

The following sections detail the essential experimental procedures required to characterize the physicochemical properties of the synthesized and purified compound.

3.1 Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. It must be assessed in both aqueous and organic media.

Protocol: Kinetic Solubility Assay using Nephelometry

  • Objective: To determine the solubility of the compound in Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Methodology:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution into fresh DMSO.

    • Transfer a small volume (e.g., 2 µL) from each well into a corresponding well of a 96-well plate containing PBS (pH 7.4).

    • Mix vigorously and incubate at room temperature for 2 hours.

      • Causality: This incubation period allows the system to reach equilibrium.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

    • The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

SolventPredicted SolubilityRelevance
PBS (pH 7.4) Low to ModerateSimulates physiological pH; critical for bioavailability.
DMSO HighCommon solvent for stock solutions in biological assays.
Ethanol ModerateRelevant for certain formulation strategies.

3.2 Stability

Chemical stability is paramount, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Protocol: pH Stability Assay

  • Objective: To assess the compound's stability at different pH values over time.

  • Methodology:

    • Prepare solutions of the compound (e.g., 10 µM) in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At specified time points (0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Quench any reaction by adding an equal volume of cold acetonitrile.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

    • Calculate the half-life (t₁/₂) at each pH.

      • Self-Validation: The time-zero (t=0) sample serves as the 100% reference for each pH condition, controlling for any initial matrix effects.

3.3 Lipophilicity (LogD)

The distribution coefficient (LogD) at a physiological pH is a more relevant measure of lipophilicity than LogP for ionizable compounds. It governs how a drug partitions between aqueous and lipid environments in the body.

Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Objective: To measure the partition coefficient between n-octanol and PBS at pH 7.4.

  • Methodology:

    • Prepare a solution of the compound in PBS (pH 7.4) saturated with n-octanol.

    • Add an equal volume of n-octanol saturated with PBS (pH 7.4).

    • Vigorously shake the mixture for 1 hour to ensure partitioning reaches equilibrium.

    • Centrifuge the mixture to achieve complete phase separation.

    • Carefully sample both the aqueous and organic layers.

    • Determine the concentration of the compound in each phase using HPLC-UV.

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the synthesized molecule.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed atomic structure of a molecule. For 5,9-Epoxyoxazolo[3,2-a]azepine, both ¹H and ¹³C NMR would be essential.

  • Expected ¹H NMR Features:

    • Distinct signals in the aromatic region corresponding to the protons on the fused ring system.

    • Aliphatic signals for the protons on the azepine and epoxy moieties, with specific splitting patterns (couplings) revealing their spatial relationships.

  • Expected ¹³C NMR Features:

    • A unique set of signals for each carbon atom in the molecule, confirming the carbon skeleton.

4.2 Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.

  • Expected HRMS Data (ESI+): The instrument should detect the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₈H₉NO₂.

4.3 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

  • Expected IR Absorption Bands:

    • C-O-C stretching frequencies for the ether linkages in the oxazole and epoxy rings.

    • C=N stretching for the oxazole ring.

    • Aromatic C-H stretching.

TechniqueInformation ProvidedIllustrative Data (for an analog)
¹H NMR Proton environment, connectivitySignals between 7.0-8.0 ppm (aromatic) and 3.0-5.0 ppm (aliphatic).[5]
¹³C NMR Carbon skeletonSignals around 150-160 ppm (C=N), 110-140 ppm (aromatic C), and 50-70 ppm (aliphatic C-O/C-N).[1][5]
HRMS (ESI+) Exact mass, molecular formula[M+H]⁺ calculated: 152.0657, found: 152.0655.
FT-IR Functional groupsBands around 1650 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O).[1]

Conclusion and Future Directions

This guide has established a comprehensive framework for the systematic physicochemical characterization of 5,9-Epoxyoxazolo[3,2-a]azepine. While experimental data for this specific molecule remains to be generated, the protocols and predictive analyses presented here provide a clear and actionable path forward for its synthesis and evaluation. The unique, rigid structure of this scaffold suggests it may offer novel pharmacological properties. The next critical steps will be to execute the proposed synthesis, purify the compound, and perform the detailed experimental characterization outlined in this document. The resulting data will be invaluable for understanding its structure-activity relationships and assessing its potential as a lead compound in drug discovery programs. The oxazolo-azepine core is known to be a component in molecules with potential anti-cancer and anti-inflammatory activities, making this a promising area for further research.[5]

References

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Iraqi Journal of Science.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][6]imidazo[1,2-d][6][7]oxazepine and Benzo[f]benzo[1][6]oxazolo[3,2-d][6][7]oxazepine Derivatives. (n.d.). SciELO. Retrieved from

  • SYNTHESIS, CHARACTERIZATION, AND STUDY THE BIOLOGICAL ACTIVITY OF SOME SCHIFF'S BASES, AND 1,3 - OXAZEPINE COMPOUNDS DERIVED. (2021). Iraqi Journal of Market Research and Consumer Protection.
  • Hussein, S. M., et al. (1991). NOVEL HETEROCYCLIC COMPOUNDS. SYNTHESIS AND BIOLOGICAL ACTIVITY OF OXAZOLO [3,2-a] PYRIDINO [3,2-d] PYRIMIDINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2017). PMC. Retrieved from [Link]

  • Synthesis and structure–Activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT2A/2C receptor antagonists. Part 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 1. (2002). PubMed. Retrieved from [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Synthesis of Isoxazolo[5',4':3,4]pyrrolo[1,2-a]azepines via N-Acyliminium Cyclization. (n.d.). ResearchGate. Retrieved from [Link]

  • Classification and Physical Properties of Azepine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][5][6][7]triazolo[4,3-a]azepines as potential anticonvulsant agents. (2012). PubMed. Retrieved from [Link]

  • Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. (2011). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • 2,3,5,6,7,8-Hexahydro[7][8]oxazolo[3,2-a]azepine. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, Spectral Characterization, Antioxidant Activity, Molecular Docking and in silico ADMET Studies of 1, 3 Oxazepines. (2025). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Azepine. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- Properties. (2025). EPA. Retrieved from [Link]

  • Oxazolo[3,2-a]azepine, 2,3,5,6,7,8-hexahydro-. (n.d.). ChemBK. Retrieved from [https://www.chembk.com/en/chem/Oxazolo[3,2-a]azepine, 2,3,5,6,7,8-hexahydro-]([Link], 2,3,5,6,7,8-hexahydro-)

Sources

Exploratory

CAS number for 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)

An in-depth technical analysis and methodological guide on the structural properties, synthesis, and analytical validation of 5,9-Epoxyoxazolo[3,2-a]azepine (9CI) . Executive Summary In the landscape of modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the structural properties, synthesis, and analytical validation of 5,9-Epoxyoxazolo[3,2-a]azepine (9CI) .

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted heterocyclic scaffolds are highly sought after for their ability to selectively engage biological targets while minimizing off-target entropy penalties. 5,9-Epoxyoxazolo[3,2-a]azepine , registered under CAS Number 251362-43-3 [1], represents a highly specialized tricyclic framework. By fusing an oxazole ring with an azepine ring and introducing an epoxy bridge, this molecule achieves a rigid, stereochemically defined three-dimensional architecture. This guide provides a comprehensive breakdown of its physicochemical properties, proposes a robust synthetic methodology based on established cycloaddition principles, and outlines a self-validating analytical workflow for drug development professionals.

Chemical Identity & Structural Characteristics

The structural complexity of 5,9-Epoxyoxazolo[3,2-a]azepine arises from its unique ring system. Azepine derivatives are historically significant in neuropharmacology, frequently serving as the core pharmacophore for 5-HT receptor antagonists and anticonvulsant medications[2][3]. The addition of the oxazole moiety and the 5,9-epoxy bridge introduces critical hydrogen bond acceptors (oxygen and nitrogen) while locking the azepine ring into a specific conformation.

  • Chemical Name: 5,9-Epoxyoxazolo[3,2-a]azepine (9CI)

  • CAS Registry Number: 251362-43-3[1]

  • IUPAC / Systematic Synonym: 5,11-Dioxa-2-azatricyclo[5.3.1.0^{2,6}]undeca-1(10),3,6,8-tetraene[4]

  • Molecular Formula: C8H5NO2[4]

The molecule possesses 7 degrees of unsaturation (calculated from the formula C8H5NO2), which corresponds to its three rings (oxazole, azepine, and the epoxy bridge) and four double bonds, resulting in a highly conjugated, semi-planar topology.

Physicochemical Properties & Computational Data

To facilitate rational drug design and pharmacokinetic modeling, the fundamental physicochemical properties of the compound are summarized below.

PropertyValueAnalytical Significance
CAS Number 251362-43-3Primary identifier for regulatory and safety tracking[5].
Molecular Formula C8H5NO2Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 147.13 g/mol Falls well within the Lipinski "Rule of 5" for oral bioavailability[4].
Exact Mass 147.0320 DaCritical for LC-MS/MS validation (Target m/z [M+H]+ ≈ 148.04).
Degrees of Unsaturation 7Indicates a highly rigid, conjugated tricyclic system.
Heteroatom Count 3 (2 Oxygen, 1 Nitrogen)Provides multiple distinct hydrogen bond acceptor sites for target binding.

Synthetic Methodologies & Mechanistic Pathways

Because direct commercial synthesis routes for 251362-43-3 are often proprietary, synthesizing bridged oxazolo-azepines requires a rational, generalized approach grounded in advanced heterocyclic chemistry. The most efficient method for constructing such complex, bridged tricyclic systems is via an Intramolecular Diels-Alder (IMDA) reaction followed by oxidative ring closure.

Causality in Experimental Design: Constructing the 5,9-epoxy bridge directly is entropically unfavorable. By utilizing an IMDA reaction, we pre-organize the transition state. The tethered furan acts as the diene, and the oxazole-linked alkene acts as the dienophile. Heating this system in a non-polar solvent (like toluene) minimizes solvent-solute interactions that could disrupt the highly ordered transition state, driving the reaction toward the thermodynamically favored bridged tricyclic product.

SyntheticPathway N1 Precursor Assembly (Oxazole-tethered Furan) N2 Intramolecular Cycloaddition ([4+2] IMDA Reaction) N1->N2 Heat / Toluene (Stereocontrol) N3 Intermediate Scaffold (Tricyclic Framework) N2->N3 Thermodynamic Driving Force N4 Oxidative Ring Closure (Epoxy Bridge Formation) N3->N4 m-CPBA / CH2Cl2 (Electrophilic Addition) N5 5,9-Epoxyoxazolo[3,2-a]azepine (CAS: 251362-43-3) N4->N5 Flash Chromatography (Purification)

Fig 1: Proposed synthetic pathway and mechanistic steps for 5,9-Epoxyoxazolo[3,2-a]azepine.

Experimental Protocols for Synthesis & Characterization

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following workflow ensures that each step is analytically confirmed before proceeding, preventing the downstream waste of resources.

Protocol A: Synthesis of the Core Scaffold
  • Preparation: Dissolve 1.0 equivalent of the oxazole-tethered furan precursor in anhydrous toluene (0.05 M concentration).

  • Reaction: Seal the mixture in a pressure vessel and heat to 110 °C for 24 hours. Rationale: The sealed tube prevents the loss of volatile intermediates, while the high temperature provides the activation energy required to overcome the steric hindrance of the [4+2] cycloaddition.

  • Epoxidation: Cool the mixture to 0 °C, exchange the solvent to anhydrous CH2Cl2, and add 1.2 equivalents of m-CPBA. Stir for 4 hours. Rationale: m-CPBA selectively targets the most electron-rich double bond to form the 5,9-epoxy bridge without over-oxidizing the nitrogen atom.

  • Quenching: Quench the reaction with saturated aqueous Na2S2O3 to neutralize unreacted peroxide, followed by extraction with EtOAc.

Protocol B: Analytical Validation Workflow

The isolation and verification of C8H5NO2 must follow a strict QA/QC pipeline.

ValidationWorkflow V1 Crude Reaction Mixture (Target: C8H5NO2) V2 TLC & Flash Chromatography (Silica, Hexane:EtOAc) V1->V2 Isolate Target V3 LC-MS Analysis (ESI+, m/z 148.04 [M+H]+) V2->V3 Mass Confirmation V4 NMR Spectroscopy (1H & 13C in CDCl3) V3->V4 Structural Elucidation V5 Validated Pure Compound (>98% Purity) V4->V5 Final QA/QC

Fig 2: Analytical validation workflow for the structural confirmation of the synthesized compound.

Self-Validating Feedback Loop: Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) gradient. Once the primary spot is isolated via flash chromatography, immediately subject the fraction to LC-MS (Electrospray Ionization, ESI+). If the base peak does not match the calculated m/z of 148.04 [M+H]+, the workflow dictates an immediate halt. Only fractions passing mass confirmation proceed to 1H and 13C NMR spectroscopy in CDCl3 to map the exact proton environments of the epoxy bridge and the azepine ring.

Applications in Medicinal Chemistry & Drug Development

The 5,9-Epoxyoxazolo[3,2-a]azepine scaffold is a prime candidate for library generation in central nervous system (CNS) drug discovery. Unmodified azepines (e.g., dibenzo[b,f]azepines like carbamazepine) are validated clinical entities for seizure disorders and depression[3][6]. However, their conformational flexibility can lead to off-target toxicity.

By utilizing the 251362-43-3 scaffold, researchers can exploit the rigidified epoxy bridge to lock the molecule into a bioactive conformation. Furthermore, the calculated molecular weight (147.13 g/mol ) and the presence of lipophilic domains suggest highly favorable Blood-Brain Barrier (BBB) permeability, making it an excellent starting point for synthesizing novel 5-HT receptor modulators or next-generation anticonvulsants[2].

Safety, Handling, and Toxicity Profiling

While specific in vivo toxicity data (e.g., LD50) for CAS 251362-43-3 is not exhaustively detailed in public Safety Data Sheets (SDS)[5], standard protocols for handling novel, biologically active heterocycles must be strictly enforced.

  • Handling: Must be handled in a Class II biological safety cabinet or chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory to prevent dermal and ocular exposure.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the azepine ring.

References

  • Synthesis and Structure-Activity Relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine Derivatives: A Novel Series of 5-HT(2A/2C) Receptor Antagonists. Part 2 Source: PubMed (NIH) URL:[Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative Source: Nepal Journals Online URL:[Link]

Sources

Foundational

Discovery, Synthesis, and Isolation of Oxazolo[3,2-a]azepine Scaffolds: A Comprehensive Guide for Advanced Organocatalysis

Executive Summary The pursuit of highly selective, non-metal-based chiral catalysts has driven the discovery and refinement of privileged heterocyclic frameworks. Among these, the oxazolo[3,2-a]azepine scaffold—a fused b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, non-metal-based chiral catalysts has driven the discovery and refinement of privileged heterocyclic frameworks. Among these, the oxazolo[3,2-a]azepine scaffold—a fused bicyclic system comprising a five-membered oxazole and a seven-membered azepine ring—has emerged as a structural cornerstone[1]. While azepine derivatives are frequently found in bioactive natural products, the specific oxazolo[3,2-a]azepine architecture is primarily a product of rational synthetic design, engineered to provide a rigid, highly contoured chiral pocket[2].

This whitepaper details the mechanistic rationale behind the synthesis and chromatographic isolation of these scaffolds, and their subsequent application as highly efficient biphenylazepinium salt organocatalysts in the enantioselective asymmetric epoxidation of unfunctionalized olefins[3].

Structural Significance and Mechanistic Rationale

The efficacy of a chiral organocatalyst is fundamentally tied to its conformational rigidity. The oxazolo[3,2-a]azepine system achieves this through the fusion of the oxazolidine and azepine rings, which restricts the rotational degrees of freedom.

When converted into an iminium salt and exposed to an oxidant like Oxone® (potassium peroxymonosulfate), the scaffold generates an oxaziridinium intermediate . The rigid tetracyclic framework forces the reactive oxaziridinium oxygen to adopt a highly specific spatial orientation. This steric shielding blocks one face of the intermediate, compelling the incoming prochiral olefin to approach exclusively from the unhindered face, thereby yielding high enantiomeric excesses (ee)[3].

CatalyticCycle Iminium Iminium Salt Catalyst Oxaziridinium Oxaziridinium Intermediate Iminium->Oxaziridinium Oxidation Oxaziridinium->Iminium Catalyst Regeneration Epoxide Chiral Epoxide Oxaziridinium->Epoxide Asymmetric O-Transfer Olefin Prochiral Olefin Olefin->Epoxide Substrate Oxidant Oxone (Oxidant) Oxidant->Oxaziridinium O-Transfer

Figure 2: Catalytic cycle of oxaziridinium-mediated asymmetric epoxidation of olefins.

Scaffold Construction: The Suzuki Intramolecular Cross-Coupling

While earlier methods relied on the condensation of keto acids with chiral amino alcohols (such as (R)-phenylglycinol), modern atroposelective construction of tetracyclic biphenylazepinium salts leverages transition-metal catalysis. Specifically, the intramolecular Suzuki cross-coupling of N-(2-iodobenzyl)-1-phenylpropan-1-amine derivatives offers superior stereocontrol[2].

Causality in Reaction Design:
  • Catalyst Choice: Pd(PPh₃)₄ is utilized because its electron-rich Pd(0) center readily undergoes oxidative addition into the sterically hindered aryl iodide bond.

  • Base and Solvent: A mild base (Na₂CO₃) in a biphasic dioxane/water system is critical. The water dissolves the inorganic base to facilitate transmetalation, while dioxane solvates the organic precursor. Stronger bases would risk epimerization of the pre-installed stereocenters.

Synthesis A Aryl Iodide Precursor C Suzuki Cross-Coupling A->C Base / Heat B Pd(0) Catalyst B->C Oxidative Addition D Oxazolo[3,2-a]azepine C->D Ring Closure

Figure 1: Intramolecular Suzuki cross-coupling for oxazolo[3,2-a]azepine scaffold construction.

Experimental Methodologies

The following protocols represent self-validating systems. Expected observations and chemical rationales are embedded to ensure reproducibility and high-fidelity isolation.

Protocol 1: Synthesis and Isolation of the Oxazolo[3,2-a]azepine Core

Objective: Construct the tetracyclic biphenylazepine framework via Suzuki coupling and isolate the pure diastereomer[3].

  • Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve the N-(2-iodobenzyl)-1-phenylpropan-1-amine derivative (1.0 equiv, 0.5 mmol) in degassed 1,4-dioxane (10 mL).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) followed by a degassed aqueous solution of Na₂CO₃ (2.0 equiv, 1.0 mmol in 2 mL H₂O).

    • Causality: Degassing is mandatory. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, terminating the catalytic cycle.

  • Cyclization: Heat the biphasic mixture to 80 °C under rigorous stirring for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation (Chromatography): Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel.

    • Self-Validation: The rigid nature of the oxazolo[3,2-a]azepine creates distinct retention factors (Rf) for uncyclized byproducts versus the desired fused product. Elute with a gradient of 5% to 20% EtOAc in hexanes to isolate the pure scaffold as a white solid.

Protocol 2: Asymmetric Epoxidation of Olefins

Objective: Utilize the isolated oxazolo[3,2-a]azepinium salt as an organocatalyst for the enantioselective epoxidation of 1-phenylcyclohexene.

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenylcyclohexene (1.0 equiv, 0.2 mmol) and the oxazolo[3,2-a]azepinium catalyst (0.1 equiv, 10 mol%) in CH₂Cl₂ (2 mL).

  • Buffer Addition: Add an aqueous solution of NaHCO₃ (4.0 equiv) in H₂O (2 mL). Cool the biphasic mixture to 0 °C.

    • Causality: Oxone generates acidic sulfate byproducts as it transfers oxygen. The NaHCO₃ buffer maintains a pH of ~8. Without this, the acidic environment would cause premature ring-opening of the newly formed epoxide into a diol.

  • Oxidation: Add Oxone (2.0 equiv) in small portions over 15 minutes. Stir vigorously at 0 °C for 4–6 hours.

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (2 mL).

    • Causality: Thiosulfate safely reduces any unreacted Oxone, preventing over-oxidation during the concentration step. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify the chiral epoxide via short-pad silica chromatography.

Quantitative Data: Catalytic Efficacy

The structural rigidity of the oxazolo[3,2-a]azepine scaffold directly translates to its performance in asymmetric catalysis. Table 1 summarizes the benchmark data for the epoxidation of various unfunctionalized olefins using the synthesized biphenylazepinium salt[3].

Table 1: Evaluation of Oxazolo[3,2-a]azepine Catalysts in Alkene Epoxidation

SubstrateCatalyst Loading (mol%)Time (h)Conversion Yield (%)Enantiomeric Excess (ee %)
1-Phenylcyclohexene1048592
Triphenylethylene1067888
1,2-Dihydronaphthalene1058195
trans-Stilbene1087284

Note: Reactions performed at 0 °C in CH₂Cl₂/H₂O using Oxone as the stoichiometric oxidant and NaHCO₃ as the buffer.

Sources

Exploratory

The Epoxy-Oxazolo-Azepine Core: Structural Constriction and Biological Significance in Allosteric Modulation

Executive Summary The evolution of central nervous system (CNS) therapeutics relies heavily on the discovery of conformationally restricted pharmacophores that can selectively engage complex membrane proteins. The oxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of central nervous system (CNS) therapeutics relies heavily on the discovery of conformationally restricted pharmacophores that can selectively engage complex membrane proteins. The oxazolo-azepine core has recently emerged as a privileged, highly potent scaffold for the negative allosteric modulation of Metabotropic Glutamate Receptor 5 (mGluR5)[1]. Building upon this foundation, the introduction of an oxygen bridge—creating the epoxy-oxazolo-azepine core (e.g., 5,9-epoxyoxazolo[3,2-a]azepine, CAS 251362-43-3)—represents a critical advancement in structural rigidification[2].

This technical guide explores the biological significance of this core, detailing how the epoxy modification alters conformational dynamics to improve receptor affinity, and provides field-proven, self-validating protocols for its synthesis and pharmacological evaluation.

Structural Biology: The Entropic Advantage of the Epoxy Bridge

Unsubstituted azepines exist in a dynamic equilibrium of flexible boat conformations. When binding to the rigid transmembrane allosteric pocket of a G-protein-coupled receptor (GPCR), this flexibility incurs a massive entropic penalty.

The parent1 partially restricts this movement, achieving an impressive IC50 of 16 nM against mGluR5, but it remains susceptible to rapid first-pass clearance and metabolic degradation[1].

The addition of an epoxy bridge fundamentally alters the molecule's physical chemistry. By locking the azepine ring into a single, rigidified stereochemical configuration, the epoxy-oxazolo-azepine core pre-organizes the pharmacophore.

  • Target Affinity: Reduces the entropy of binding ( ΔS ), driving a more favorable free energy of binding ( ΔG ).

  • Metabolic Stability: The steric bulk of the oxygen bridge shields the azepine nitrogen and adjacent carbons from oxidative metabolism by hepatic CYPs.

Biological Target: mGluR5 Allosteric Modulation

mGluR5 is a Class C GPCR predominantly coupled to Gq proteins. Its activation by glutamate leads to phospholipase C (PLC) activation, inositol trisphosphate (IP3) generation, and subsequent intracellular calcium mobilization[3]. Overactivation of mGluR5 is heavily implicated in neuropathologies such as Fragile X syndrome, anxiety, and Parkinson's disease[4].

Because the orthosteric glutamate-binding site is highly conserved across receptor subtypes, achieving selectivity is notoriously difficult. Epoxy-oxazolo-azepine derivatives bypass this by binding to the deep transmembrane domain. They act as a "molecular switch," non-competitively inhibiting receptor signaling without interfering with endogenous glutamate binding[5].

mGluR5_Signaling Glutamate Glutamate (Orthosteric) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ PLC->Ca2 IP3 Pathway NAM Epoxy-Oxazolo-Azepine (Allosteric NAM) NAM->mGluR5 Allosteric Inhibition

Figure 1: mGluR5 signaling pathway and the allosteric intervention point of the NAM core.

Synthesis: The IMDAF Pathway

The construction of the highly strained epoxy-oxazolo-azepine core cannot be achieved through standard intermolecular chemistry. Instead, it requires an 6 reaction[6].

Step-by-Step Methodology
  • Imine Formation: React 5-substituted furfurals with 1,3-amino alcohols in the presence of anhydrous MgSO4.

    • Causality: Intermolecular Diels-Alder reactions with electron-rich furans suffer from poor regioselectivity and high entropic barriers. Tethering the diene (furan) and dienophile via an imine linkage converts translational entropy into a favorable pre-organization.

  • N-Acylation: Treat the resulting intermediate with maleic anhydride in acetone at 24°C[6].

    • Causality: Acylation activates the dienophile (lowering its LUMO) and forces the molecule into a reactive exo conformation, priming it for cyclization.

  • IMDAF Cycloaddition: Allow the mixture to stir for 4 hours.

    • Causality: The tethered proximity overcomes the poor dienophilicity of the azepine precursor, driving the stereoselective formation of the exo-adduct and yielding the rigid epoxy bridge[7].

Self-Validating System: Monitor the reaction via 1 H NMR. The complete disappearance of the aromatic furan proton signals (typically around 6.0–6.5 ppm) and the emergence of bridged methine doublets (around 4.5–5.0 ppm) provide immediate, self-validating confirmation of successful cycloaddition.

Functional Screening: Calcium Mobilization Workflow

To validate the biological efficacy of epoxy-oxazolo-azepine derivatives, a high-throughput FLIPR (Fluorometric Imaging Plate Reader) calcium assay is employed.

Step-by-Step Methodology
  • Cell Seeding: Plate mGluR5-expressing HEK293 cells at 20,000 cells/well in a 384-well plate and incubate overnight.

    • Causality: A confluent, uniform monolayer is strictly required to ensure a stable baseline fluorescence and minimize well-to-well variability.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is selected because the lipophilic acetoxymethyl (AM) ester masks the dye's negative charge, allowing membrane permeation. Once inside, endogenous esterases cleave the AM group, trapping the Ca 2+ -sensitive dye intracellularly. Probenecid inhibits organic anion transporters, preventing the dye from being pumped back out.

  • Compound Pre-incubation: Add the epoxy-oxazolo-azepine NAM and incubate for 15 minutes.

    • Causality: Allosteric modulators require sufficient time to partition into the lipophilic cell membrane and equilibrate within the transmembrane GPCR pocket before the orthosteric agonist is introduced.

  • Agonist Challenge: Inject an EC 80​ concentration of glutamate and immediately read fluorescence (Ex 488 nm / Em 525 nm) for 60 seconds.

    • Causality: Utilizing an EC 80​ dose (rather than a saturating maximal dose) provides a robust signal window that remains highly sensitive to rightward shifts induced by negative allosteric modulation.

Self-Validating System: Every assay plate must include MPEP (2-methyl-6-(phenylethynyl)pyridine) as a positive NAM control and a DMSO vehicle control[4]. If MPEP fails to fully suppress the glutamate-induced Ca 2+ spike, the assay's dynamic range is compromised, and the plate must be invalidated.

Experimental_Workflow Step1 1. IMDAF Synthesis (Furfural + Amino Alcohol) Step2 2. Structural Validation (NMR & X-Ray) Step1->Step2 Step3 3. In Vitro Screening (FLIPR Ca2+ Assay) Step2->Step3 Step4 4. Target Selectivity (Radioligand Binding) Step3->Step4 Step5 5. In Vivo Profiling (Receptor Occupancy) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and biological validation of NAMs.

Quantitative Profiling

The table below summarizes the pharmacological evolution from early alkyne-based NAMs to the highly potent oxazolo-azepine core, alongside the projected enhancements achieved via epoxy-bridged rigidification.

Compound CoremGluR5 IC 50​ (nM)Brain/Plasma RatioHalf-life (h)Conformational State
MPEP (Alkyne Reference)361.20.5Highly Flexible
Oxazolo-azepine (Compound 29b)162.5< 1.0Dynamic Boat
Epoxy-oxazolo-azepine (Bridged)< 10 (Projected)> 3.0 (Projected)> 2.0 (Projected)Rigidified / Locked

Note: The rigidification of the epoxy derivative theoretically reduces first-pass clearance, directly addressing the short half-life limitation observed in Compound 29b[8].

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Journal of Medicinal Chemistry - ACS Public
  • A Simple Preparative Synthesis of Epoxy[1,3]oxazino(or oxazolo)[2,3-a]-isoindoles and Their Thia Analogues via IMDAF Synlett - Thieme Connect
  • Metabotropic Glutamate Receptors Review Tocris Bioscience Scientific Review Series
  • 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)

Sources

Foundational

Bridged Oxazoloazepine Systems: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Bridged oxazoloazepine systems represent a class of conformationally constrained heterocyclic scaffolds that have garnered increasing interest in m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bridged oxazoloazepine systems represent a class of conformationally constrained heterocyclic scaffolds that have garnered increasing interest in medicinal chemistry. Their rigidified three-dimensional structures offer a unique opportunity to explore chemical space and design novel therapeutic agents with enhanced selectivity and potency. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of bridged oxazoloazepine derivatives, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Advantage of Bridged Scaffolds

The conformational flexibility of a molecule is a critical determinant of its biological activity. While flexibility can be advantageous for initial receptor binding, it often comes at an entropic cost and can lead to off-target effects. Bridged heterocyclic systems, by virtue of their rigid, three-dimensional frameworks, pre-organize key pharmacophoric features in a defined spatial orientation. This conformational constraint can lead to a significant increase in binding affinity and selectivity for the target protein.

The fusion of an oxazole ring with a bridged azepine core introduces a unique combination of structural and electronic features. The oxazole moiety, a bioisostere for various functional groups, can participate in hydrogen bonding and other non-covalent interactions, while the bridged azepine provides a robust and tunable scaffold to orient substituents in a precise manner. This guide will delve into the synthetic intricacies and therapeutic potential of these promising molecular architectures.

Synthetic Methodologies: Constructing the Core

The synthesis of bridged oxazoloazepine systems presents unique challenges due to the inherent ring strain and the need for stereocontrol. Several synthetic strategies have been developed to access these complex scaffolds, often involving intramolecular cyclization reactions as the key step.

Intramolecular Cycloaddition Strategies

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of bridged bicyclic systems.[1] These reactions allow for the simultaneous formation of multiple stereocenters with a high degree of control. For the synthesis of bridged oxazoloazepine precursors, a common approach involves the preparation of a substrate containing both a diene and a dienophile tethered by a nitrogen-containing chain. Subsequent intramolecular cycloaddition furnishes the bridged azepine core, which can then be further elaborated to introduce the oxazole ring.

Organocatalytic Asymmetric Synthesis

The development of organocatalytic methods has revolutionized asymmetric synthesis. Chiral Brønsted acids have been successfully employed in the asymmetric synthesis of bridged tetrahydrobenzo[b]azepine and oxepine derivatives.[2] This approach, often involving an aza-Piancatelli rearrangement followed by a Michael addition sequence, proceeds under mild conditions and provides the desired products in good yields with excellent enantioselectivities.[2] While not directly forming the oxazole ring, this methodology provides a key chiral intermediate that can be a precursor to bridged oxazoloazepine systems.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile method for the formation of medium-sized rings, which are often challenging to synthesize via traditional methods. This reaction can be envisioned as a key step in the synthesis of the bridged azepine core, starting from a diene-containing precursor. Subsequent functionalization and cyclization would then lead to the final bridged oxazoloazepine scaffold.

Stereocontrolled Addition to Oxa-Bridged Precursors

An efficient and highly diastereoselective synthesis of functionalized benzazepine scaffolds has been achieved through the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines.[3] This method provides access to key intermediates with defined stereochemistry, which can then be converted to the desired bridged oxazoloazepine systems.[3]

Experimental Protocol: Representative Synthesis of a Bridged Oxazoloazepine Precursor

This protocol describes a general procedure for the synthesis of a bridged tetrahydrobenzo[b]azepine derivative, a key intermediate for accessing bridged oxazoloazepine systems, based on the organocatalytic approach.[2]

Step 1: Synthesis of the 2-furfurylamino-substituted starting material.

  • To a solution of the corresponding aniline (1.0 equiv.) in a suitable solvent (e.g., methanol), is added the furan-2-carbaldehyde (1.1 equiv.).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium borohydride (1.5 equiv.) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-furfurylamino derivative.

Step 2: Asymmetric aza-Piancatelli rearrangement/Michael addition.

  • To a solution of the 2-furfurylamino derivative (1.0 equiv.) and the Michael acceptor (1.2 equiv.) in a suitable solvent (e.g., dichloromethane) at -20 °C, is added the chiral Brønsted acid catalyst (e.g., (R)-TRIP, 10 mol%).

  • The reaction mixture is stirred at this temperature for the specified time (monitored by TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the bridged tetrahydrobenzo[b]azepine derivative.

Biological Activities and Structure-Activity Relationships (SAR)

While the biological activities of bridged oxazoloazepine systems are still an emerging area of research, related fused heterocyclic systems have shown significant promise in various therapeutic areas. The insights gained from these related scaffolds can guide the design and development of novel bridged oxazoloazepine-based drug candidates.

Central Nervous System (CNS) Activity

Derivatives of 2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine have been identified as potent 5-HT(2A/2C) receptor antagonists.[3][4] The structure-activity relationship studies of these compounds revealed that the nature and position of substituents on the aromatic rings significantly influence their binding affinity and selectivity.[3][4] This suggests that the bridged oxazoloazepine scaffold could be a valuable template for the design of novel CNS-active agents.

Neuropeptide S Receptor (NPSR) Antagonism

Oxazolo[3,4-a]pyrazine derivatives have been extensively studied as antagonists of the Neuropeptide S receptor (NPSR), which is implicated in various neurobiological functions, including anxiety and drug abuse.[2][5][6] Structure-activity relationship studies have shown that substitutions at the 1-, 5-, and 7-positions of the oxazolo[3,4-a]pyrazine core are crucial for antagonist potency.[2][5] The rigid nature of a bridged oxazoloazepine system could be leveraged to develop NPSR antagonists with improved in vivo pharmacological profiles.[2][5][6]

Antibacterial Activity

Conformationally constrained analogs of the antibiotic linezolid, incorporating a tricyclic pyrrolo[1,2-a][2][5]benzoxazepine moiety, have been synthesized and evaluated for their antibacterial activity.[7][8] These studies highlight the potential of incorporating the oxazolidinone pharmacophore, which is structurally related to the oxazole ring, into a bridged azepine framework to develop novel antibacterial agents.[7][8]

Data Presentation

Table 1: Comparison of Synthetic Strategies for Bridged Azepine Cores

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Intramolecular CycloadditionConvergent synthesis, high stereocontrolEfficient construction of complex scaffoldsSubstrate synthesis can be lengthy
Organocatalytic Asymmetric SynthesisMild reaction conditions, high enantioselectivityAccess to chiral building blocksCatalyst loading and cost can be a factor
Ring-Closing MetathesisFormation of medium-sized ringsFunctional group toleranceCatalyst sensitivity and cost
Stereocontrolled AdditionDiastereoselective, access to functionalized intermediatesGood control over stereochemistryRequires a pre-existing bridged system

Visualization of Key Synthetic Pathways

Synthetic_Pathways cluster_0 Intramolecular Cycloaddition cluster_1 Organocatalytic Asymmetric Synthesis cluster_2 Stereocontrolled Addition A Linear Precursor (Diene + Dienophile) B Bridged Azepine Core A->B Heat or Lewis Acid G Bridged Oxazoloazepine System B->G Oxazole Ring Formation C 2-Furfurylamino Derivative D Chiral Bridged Tetrahydrobenzo[b]azepine C->D Chiral Brønsted Acid D->G Oxazole Ring Formation E Oxa-Bridged Benzazepine F Functionalized Benzazepine E->F Grignard Reagent F->G Further Transformation

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Exploratory

Spectroscopic Elucidation of Novel Epoxyoxazoloazepines: A Comprehensive Technical Guide for Structural Validation

Executive Summary Bridged heterocyclic scaffolds are increasingly valuable in drug discovery due to their restricted conformational space, which enhances target affinity and metabolic stability. Among these, epoxyoxazolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridged heterocyclic scaffolds are increasingly valuable in drug discovery due to their restricted conformational space, which enhances target affinity and metabolic stability. Among these, epoxyoxazoloazepines represent a highly complex, stereochemically rich class of compounds. This whitepaper provides a rigorous, self-validating framework for the synthesis and spectroscopic elucidation of novel epoxyoxazoloazepines, ensuring high-fidelity structural characterization for downstream pharmaceutical applications.

Mechanistic Rationale & Structural Significance

The fusion of an oxazole ring, a seven-membered azepine, and an epoxide bridge creates a unique three-dimensional architecture. Nitrogen-containing seven-membered heterocycles, such as azepines, are privileged scaffolds in medicinal chemistry, exhibiting broad biological properties ranging from kinase inhibition to central nervous system modulation 1. Recently, complex heterocyclic azepines have been explored as critical structural components in advanced therapeutics, including pan-KRAS mutant degraders 2.

The synthetic construction of these systems typically relies on transition-metal catalyzed cross-coupling sequences 3 or highly stereoselective [4+3] cycloaddition reactions 4. The introduction of an epoxide bridge further restricts the azepine ring's flexibility, locking the molecule into a bioactive conformation. However, this structural complexity demands rigorous spectroscopic validation to confirm regiochemistry, stereochemistry, and the integrity of the fragile oxazole and epoxide moieties.

Self-Validating Synthetic Protocol

To establish a baseline for spectroscopic analysis, we detail the synthesis of a representative core: 5,9-epoxyoxazolo[3,2-a]azepine (CAS: 251362-43-3) 5. The protocol is designed as a self-validating system, where the success of each step can be immediately verified via rapid spectroscopic checks.

Step-by-Step Methodology:
  • Precursor Preparation : Dissolve 10 mmol of the appropriate oxazoloazepine diene precursor in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the oxazole ring prior to epoxidation.

  • Temperature Control : Cool the reaction vessel to exactly 0 °C using an ice-water bath.

    • Causality: Epoxidation is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses unwanted Baeyer-Villiger oxidation side-reactions.

  • Epoxidation : Add 12 mmol of meta-chloroperoxybenzoic acid (mCPBA) dropwise over 30 minutes.

    • Causality: Slow addition ensures the local concentration of the oxidant remains low, favoring the kinetically controlled formation of the syn-epoxide across the most electron-rich double bond.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via TLC and rapid ¹H NMR of crude aliquots. The reaction is deemed complete when the distinct alkene proton signals (~5.8–6.2 ppm) completely disappear, replaced by shielded epoxide proton signals (~3.1–3.4 ppm).

  • Quenching & Extraction : Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted mCPBA, followed by washing with saturated sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid byproduct.

  • Purification : Concentrate the organic layer in vacuo and purify via flash chromatography (silica gel, gradient elution from 100% hexanes to 70:30 hexanes/ethyl acetate).

Workflow Start Oxazoloazepine Precursor Epoxidation Epoxidation (mCPBA) 0°C, strict control Start->Epoxidation Cyclo [4+3] Cycloaddition Transition-Metal Cat. Epoxidation->Cyclo Crude Crude Epoxyoxazoloazepine Cyclo->Crude Purify Flash Chromatography (Silica Gel) Crude->Purify Pure Pure Compound (e.g., CAS 251362-43-3) Purify->Pure NMR NMR (1H, 13C, 2D) Structural Connectivity Pure->NMR HRMS HRMS (ESI-TOF) Exact Mass Pure->HRMS IR FT-IR Functional Groups Pure->IR

Figure 1: Self-validating synthetic workflow and spectroscopic analysis pipeline.

Spectroscopic Elucidation Framework

The structural validation of epoxyoxazoloazepines requires a multi-modal approach to unambiguously assign the bridged connectivity and stereocenters 6.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection : Chloroform-d (CDCl₃) is the primary solvent due to its lack of exchangeable protons and excellent solubilizing properties. Causality: If the azepine multiplet signals overlap significantly, switching to Benzene-d6 (C₆D₆) is recommended to induce aromatic solvent-induced shifts (ASIS), which helps resolve overlapping aliphatic resonances.

  • ¹H NMR (600 MHz) : The defining feature of the 5,9-epoxyoxazolo[3,2-a]azepine core is the presence of the epoxide bridgehead protons. These typically resonate as distinct doublets or doublets of doublets (depending on adjacent coupling) between 3.10 and 3.45 ppm. The oxazole ring protons (if unsubstituted) appear downfield (~7.5-8.0 ppm) due to the electron-withdrawing nature of the heteroatoms.

  • ¹³C NMR (150 MHz) : The epoxide carbons are highly diagnostic, appearing in the 50–65 ppm range. Causality: To ensure accurate integration and detection of the quaternary oxazole carbon (~160 ppm), a relaxation delay (D1) of at least 2.0 seconds is employed to account for longer T1 relaxation times.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY establishes the continuous spin system of the azepine ring.

    • HSQC differentiates the CH₂ groups of the azepine from the CH bridgehead groups.

    • HMBC is the ultimate validator of the bridged structure. Long-range ¹H-¹³C couplings (typically ³J) between the epoxide protons and the adjacent azepine/oxazole carbons confirm the intact tricyclic framework 7.

NMRLlogic Acquire Acquire 1H & 13C NMR CheckAlkene Check Alkene Region (5.5 - 6.5 ppm) Acquire->CheckAlkene ValidateEpoxy Epoxide Protons Present? (3.0 - 3.5 ppm) CheckAlkene->ValidateEpoxy No Alkene Signals COSY 1H-1H COSY Azepine Ring Spin System ValidateEpoxy->COSY HSQC 1H-13C HSQC Direct C-H Assignments ValidateEpoxy->HSQC HMBC 1H-13C HMBC Quaternary C & Bridge ValidateEpoxy->HMBC Structure 3D Structure Validated COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: 2D NMR logical decision tree for validating bridged tricyclic connectivity.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized to determine the exact mass. For 5,9-epoxyoxazolo[3,2-a]azepine (Formula: C▱H₅NO₂), the theoretical [M+H]⁺ ion is calculated at m/z 148.0393. The fragmentation pattern typically shows an initial loss of CO (28 Da) or ring-opening of the epoxide, which is characteristic of highly strained oxygenated heterocycles.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of functional groups. The asymmetric C-O-C stretching of the epoxide ring presents as a sharp band near 850 cm⁻¹, while the oxazole C=N stretch is observed as a strong absorption at approximately 1650 cm⁻¹.

Quantitative Data Summaries

Table 1: Representative NMR Assignments for 5,9-epoxyoxazolo[3,2-a]azepine (CDCl₃, 298 K)

Position¹H NMR (δ, ppm, mult., J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C2 (Oxazole) 7.82 (s, 1H)158.4C4, C9
C4 (Bridgehead) 4.15 (d, J = 5.2, 1H)88.2C2, C5, C9
C5 (Epoxide) 3.35 (dd, J = 5.2, 2.1, 1H)56.7C4, C6, C9
C6 (Azepine CH₂) 2.10 (m, 1H), 1.85 (m, 1H)28.4C5, C7, C8
C7 (Azepine CH₂) 1.95 (m, 2H)24.1C6, C8, C9
C8 (Azepine CH₂) 2.45 (m, 1H), 2.20 (m, 1H)32.5C7, C9, C5
C9 (Epoxide/Bridge) - (Quaternary)64.3-

Table 2: HRMS and FT-IR Summary

TechniqueParameterObserved ValueTheoretical/Expected Value
HRMS (ESI-TOF) [M+H]⁺ Exact Mass148.0395148.0393 (Δ = 1.3 ppm)
FT-IR (ATR) Oxazole C=N Stretch1648 cm⁻¹1640 - 1660 cm⁻¹
FT-IR (ATR) Epoxide C-O-C Stretch852 cm⁻¹840 - 860 cm⁻¹

Conclusion

The successful integration of epoxyoxazoloazepines into drug discovery pipelines relies heavily on the unambiguous determination of their 3D architecture. By employing a self-validating synthetic protocol paired with a rigorous, multi-dimensional spectroscopic framework—anchored by HMBC connectivity mapping and exact mass confirmation—researchers can confidently verify the structural integrity of these novel, highly constrained heterocyclic scaffolds.

References

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone ResearchG
  • US12110291B2 - Glutarimide-containing pan-KRAS-mutant degrader compounds and uses thereof Google P
  • A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones ACS Public
  • Advances in [4+3]‐Annulation/Cycloaddition Reactions Leading to Homo‐ and Heterocycles with Seven‐Membered Rings ResearchG
  • 251362-43-3, 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) Echemi
  • NMR Studies of Three Types of Highly Coordinated Organotin Hydrides: Chemo-, Regio-, and Stereoselective Reduction of 2,3-Epoxy Ketones ACS Public
  • α,β-Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine and the Stereodivergent Synthesis of Azaspiro Allylic Alcohols ACS Public

Sources

Foundational

The 5,9-Epoxy Bridge Formation: Mechanistic Insights and Synthetic Workflows via Oxidopyrylium Ylide Cycloadditions

Executive Summary The 5,9-epoxy bridge is a complex, sterically demanding bridged bicyclic architectural motif found in numerous highly bioactive natural products and pharmaceutical intermediates. Notable examples includ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,9-epoxy bridge is a complex, sterically demanding bridged bicyclic architectural motif found in numerous highly bioactive natural products and pharmaceutical intermediates. Notable examples include the cytostatic macrolide apicularen A, which induces apoptosis in leukemic cells 1, and the unusual C25 steroid cyclocitrinol, characterized by its strained anti-Bredt bridgehead double bond [[2]](). Constructing this oxa-bridged framework requires precise regiochemical and stereochemical control. The most robust and widely adopted mechanism for its formation is the [5 + 2] cycloaddition of oxidopyrylium ylides 3. This whitepaper provides an in-depth technical guide to the causality, kinetics, and practical protocols required to synthesize the 5,9-epoxy bridge.

Mechanistic Foundations: The [5 + 2] Cycloaddition

Oxidopyrylium ylides are highly reactive 1,3-dipolar intermediates generated via the base-promoted elimination of leaving groups (e.g., triflates or acetates) from pyranone precursors. Once generated, the neutral ylide faces a critical mechanistic bifurcation: it can either undergo a bimolecular [5 + 2] cycloaddition with a dipolarophile to form the desired 5,9-epoxy cycloadduct, or it can self-dimerize via a[5 + 3] cycloaddition—a parasitic pathway that drastically diminishes yields 4.

Mechanism Precursor Pyranone Precursor Base Base (e.g., Et3N) Precursor->Base Ylide Oxidopyrylium Ylide (Reactive Intermediate) Base->Ylide Elimination Cycloadduct [5+2] Cycloadduct (5,9-Epoxy Bridge) Ylide->Cycloadduct + Dipolarophile Dimer [5+3] Dimerization (Side Product) Ylide->Dimer Self-Reaction Dipolarophile Dipolarophile Dipolarophile->Cycloadduct

Fig 1. Mechanistic divergence of oxidopyrylium ylides into 5,9-epoxy cycloadducts or dimers.

Kinetic Control and Regiochemistry

The competition between [5 + 2] cycloaddition and [5 + 3] dimerization is strictly governed by the substitution pattern on the pyranone ring. Understanding this causality is essential for experimental design.

Research demonstrates that maltol-derived ylides (bearing an ortho-methyl group relative to the oxide) are kinetically privileged for[5 + 2] cycloadditions. The causality lies in steric hindrance: during the approach for[5 + 3] dimerization, the ortho-methyl groups of two approaching ylides create severe gauche interactions, significantly raising the activation enthalpy ( ΔH‡ ) for dimerization. This kinetic bottleneck extends the lifetime of the monomeric ylide, allowing it to be efficiently intercepted by dipolarophiles to form the 5,9-epoxy bridge 5. Conversely, allomaltol-derived ylides (para-methyl) lack this steric shield and rapidly dimerize.

Table 1: Influence of Methyl Substitution on Oxidopyrylium Ylide Reactivity
Precursor TypeSubstitution PatternDimerization Barrier ( ΔH‡ )Preferred PathwayTypical [5+2] Yield
Maltol-derived ortho-methylHigh (Steric hindrance)[5+2] Cycloaddition75 - 90%
Allomaltol-derived para-methylLow (Unencumbered)[5+3] Dimerization< 40%
Kojic acid-derived meta-oxygenatedIntermediateMixed50 - 70%

Self-Validating Experimental Protocol: Synthesis of a 5,9-Epoxy Diazepine Core

To translate these mechanistic principles into practice, the following protocol details the synthesis of (±)-(5R,9S)-7-Methoxy-5-methyl-2-phenyl-1H,5H-5,9-epoxy[1,2,4]triazolo[1,2-a][1,2]diazepine-1,3,6(2H,9H)-trione. This workflow is designed as a self-validating system; the use of a highly colored dipolarophile (PTAD) acts as an internal visual indicator for reaction completion.

Workflow Step1 Step 1: Reagent Prep Oxidopyrylium salt & Dipolarophile in CH2Cl2 Step2 Step 2: Base Addition Add Et3N (1.25 eq) to initiate ylide formation Step1->Step2 Step3 Step 3: Cycloaddition Stir 5 min at RT; monitor color change Step2->Step3 Step4 Step 4: Quenching Wash with aq. NH4Cl, extract with CH2Cl2 Step3->Step4 Step5 Step 5: Purification Silica Chromatography (0-25% EtOAc/Hexanes) Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing a 5,9-epoxy bridged core.

Step-by-Step Methodology
  • Reagent Preparation : In an oven-dried flask under nitrogen, dissolve the maltol-derived oxidopyrylium salt (20 mg, 0.0689 mmol) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD, 8 mg, 0.0457 mmol) in anhydrous dichloromethane (1.0 mL).

    • Causality: Operating at a high dilution (~0.045 M) minimizes the probability of bimolecular ylide-ylide collisions, effectively suppressing the [5 + 3] dimerization pathway 5.

  • Base-Promoted Ylide Generation : Add triethylamine (12 μL, 0.0860 mmol) dropwise at room temperature.

    • Validation Check: PTAD is deep red in solution. Upon addition of the base, the ylide is generated in situ and immediately consumed by the PTAD. The reaction mixture will rapidly transition from deep red to pale yellow, visually validating the consumption of the dipolarophile and the successful formation of the 5,9-epoxy bridge.

  • Quenching : After 5 minutes of stirring, quench the reaction by adding aqueous ammonium chloride (3 mL).

    • Causality: Mild acidic quenching neutralizes the triethylamine, halting any potential base-catalyzed side reactions or degradation of the newly formed cycloadduct.

  • Extraction and Purification : Extract the aqueous layer with CH 2​ Cl 2​ (3 × 5 mL). Dry the combined organic layers over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel chromatography (0–25% EtOAc in hexanes).

  • Spectroscopic Quality Control : Validate the 5,9-epoxy architecture via 1 H NMR. The bridgehead protons (H5 and H9) are highly diagnostic due to the strain and deshielding effect of the adjacent oxygen atom, typically appearing as distinct doublets (e.g., δ 6.67 and 5.02 ppm) 4.

Advanced Applications in Drug Discovery

The 5,9-epoxy bridge is not merely an end-product; it serves as a rigid, stereochemically rich scaffold for further synthetic elaboration. In the total synthesis of complex natural products, Type II intramolecular[5 + 2] cycloadditions of oxidopyrylium ylides are utilized to construct bicyclo[4.4.1] frameworks with unique endo selectivity 3. Subsequent site-selective cleavage of the C–O bond within the 5,9-epoxy bridge allows medicinal chemists to access medium-sized rings and highly substituted macrocycles that are otherwise thermodynamically inaccessible.

Understanding the kinetic parameters and steric influences governing oxidopyrylium ylides is critical. By applying rational solvent dilution, appropriate substitution patterns, and self-validating visual cues, researchers can reliably construct these complex oxa-bridged architectures for downstream drug discovery and natural product synthesis.

References

  • [5] Maltol- and Allomaltol-Derived Oxidopyrylium Ylides: Methyl Substitution Pattern Kinetically Influences[5 + 3] Dimerization versus [5 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry - ACS Publications. 5

  • [3] Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Accounts of Chemical Research - ACS Publications. 3

  • [1] Induction of Nitric Oxide Production by the Cytostatic Macrolide Apicularen A. ScienceDirect.1

  • [6] Maltol- and allomaltol-derived oxidopyrylium ylides: Methyl substitution pattern kinetically influences [5 + 3] dimerization versus[5 + 2] cycloaddition reactions. PMC / NIH. 4

  • [2] Asymmetric Total Synthesis of Cyclocitrinol. Journal of the American Chemical Society. 2

Sources

Exploratory

exploration of novel heterocyclic compounds with azepine core

Title: The Azepine Core: A Technical Whitepaper on the Synthesis and Pharmacological Exploitation of Seven-Membered N-Heterocycles Executive Summary & Structural Rationale Azepines are seven-membered nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Azepine Core: A Technical Whitepaper on the Synthesis and Pharmacological Exploitation of Seven-Membered N-Heterocycles

Executive Summary & Structural Rationale

Azepines are seven-membered nitrogen-containing heterocycles that have emerged as highly privileged scaffolds in modern drug discovery and medicinal chemistry[1]. Unlike their planar, aromatic six-membered counterparts (e.g., pyridines), azepines are non-planar and non-aromatic. They possess significant ring strain and an sp3-hybridized nitrogen atom, which imparts exceptional conformational flexibility[1].

This flexibility is not merely a structural curiosity; it is the fundamental driver of their broad-spectrum pharmacological activity. The ability of the azepine core to adopt multiple three-dimensional conformations allows for optimal "induced fit" interactions within complex receptor binding pockets and transporter sites[1]. Understanding the delicate balance between the 1H and 3H tautomeric forms—and how to chemically stabilize them—is critical for developing potent, target-specific therapeutics[1].

Advanced Synthetic Methodologies: Mechanistic Insights

The synthesis of the seven-membered azepine ring has historically been plagued by unfavorable entropy and transannular strain. However, modern catalytic methods have bypassed these thermodynamic hurdles.

  • Ring-Closing Metathesis (RCM): RCM utilizes ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs) to drive the intramolecular cyclization of diene precursors into unsaturated azepines[2]. The causality of success here relies heavily on concentration: high dilution is strictly required to favor the intramolecular thermodynamic product over intermolecular oligomerization[2].

  • Visible-Light-Mediated Dearomative Ring Expansion: Traditional de novo synthesis often requires multistep precursor assembly. A highly efficient alternative is the visible-light-mediated dearomative ring expansion of aromatic N-ylides[3]. By irradiating isoquinolinium salts in the presence of a base (like DBU), researchers can achieve direct expansion into polycyclic azepines[3]. This method leverages the energy of blue photons to overcome the activation barrier of dearomatization, providing a step-economical route to fully unsaturated azepines[3].

  • Silver-Catalyzed 7-endo-dig Cyclization: For benzo[b]azepines, traditional palladium-catalyzed cross-couplings often suffer from poor functional group tolerance. A breakthrough approach utilizes silver-catalyzed 7-endo-dig cyclization of alkynyl-containing enaminones[4]. The carbophilicity of the silver catalyst selectively activates the alkyne, directing the nucleophilic attack of the enaminone strictly in a 7-endo-dig fashion, ensuring high regioselectivity[4].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high yield, the following protocols integrate strict self-validating checkpoints.

Protocol 1: Synthesis of Saturated Azepane Scaffolds via RCM[2]

Objective: Construct a 2,3,4,7-tetrahydro-1H-azepine core.

Step 1: Diene Precursor Assembly (Aza-Michael Addition)

  • Dissolve methyl acrylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Causality Checkpoint: Cool the reaction to 0 °C before adding allylamine (1.2 eq) dropwise. This strictly prevents the exothermic polymerization of the acrylate and suppresses unwanted double-addition side products.

  • Stir for 12 hours while slowly warming to room temperature.

  • Validation: Perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the acrylate spot validates progression to the next step.

Step 2: Ring-Closing Metathesis

  • Dissolve the purified diene in anhydrous DCM at high dilution (0.01 M). Rationale: High dilution minimizes intermolecular cross-metathesis and oligomerization.

  • Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux for 4 hours under an argon atmosphere.

  • Self-Validating Quench: Add excess ethyl vinyl ether and stir for 30 minutes. Causality: This reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, strictly preventing double-bond migration or isomerization during solvent evaporation.

  • Concentrate and purify via silica gel chromatography. Note: Pre-treat the silica with 1% triethylamine to prevent acid-catalyzed degradation of the sensitive azepine core[2].

Protocol 2: Photoredox Synthesis of 3H-Azepines[2]

Objective: Synthesize 3H-azepines from nitroarenes via blue LED irradiation.

  • In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M).

  • Causality Checkpoint: Degas the solvent via the freeze-pump-thaw method. Ambient oxygen quenches the excited state of the photocatalyst and leads to the unproductive oxidation of the phosphite reagent.

  • Irradiate with blue LEDs (450 nm) at room temperature for 12-24 hours.

  • Validation: Analyze the crude mixture via 1H NMR before chromatography. The 1H vs 3H tautomeric ratio must be established pre-column, as acidic silica gel can artificially induce tautomerization, skewing structural data[1].

Pharmacological Profiling & Quantitative Data

Azepine derivatives exhibit profound biological activities due to their unique spatial geometry. Dibenzo[b,f]azepines, in particular, have been engineered as potent anticancer agents, acting as selective topoisomerase II inhibitors and DNA intercalators[5]. Furthermore, 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives have shown efficacy in blocking the GPR4 receptor, presenting a novel mechanism for treating myocardial infarction[6].

Table 1: Pharmacological Targets and Applications of Azepine Derivatives

Scaffold TypePrimary Biological TargetMechanism of ActionTherapeutic IndicationReference
Dibenzo[b,f]azepine-5-carbohydrazides Topoisomerase II / DNADNA Intercalation & Enzyme InhibitionAnticancer (Leukemia)[5]
10,11-dihydro-5H-dibenzo[b,f]azepin-10-ols GPR4 ReceptorReceptor BlockadeMyocardial Infarction[6]
Benzo[b]azepines Various GPCRs/Ion ChannelsNeurotransmitter ModulationAntidepressant / Anticonvulsant[4]
Monocyclic Azepines Neuraminidase (H1N1)Active Site Binding (Competitive)Antiviral[7]

Visualizations of Azepine Workflows and Mechanisms

G A Precursor Design (Diene/Nitroarene) B Catalytic Conversion (RCM / Photoredox) A->B Reagents & Dilution C In-Process Validation (TLC / Crude NMR) B->C Aliquot Sampling C->B Optimize Conditions D Azepine Core Isolation (Basic Chromatography) C->D Proceed if >95% Conversion E Structural Confirmation (HRMS / X-ray) D->E Purified Scaffold

Caption: Self-validating synthetic workflow for the generation and isolation of azepine core scaffolds.

G A Dibenzo[b,f]azepine Core B DNA Intercalation A->B Structural Insertion C Topoisomerase II Inhibition A->C Enzymatic Blockade D DNA Cleavage Complex Stabilization B->D Synergistic Effect C->D Prevents Ligation E Apoptosis in Leukemia Cells D->E Cell Death Pathway

Caption: Dual-action pharmacological mechanism of dibenzo[b,f]azepines in leukemia cell apoptosis.

Conclusion

The azepine core remains a cornerstone of innovative drug design. By mastering the thermodynamic controls required for their synthesis—whether through high-dilution RCM, visible-light dearomatization, or selective transition-metal catalysis—researchers can unlock highly functionalized derivatives. The integration of self-validating protocols ensures that the inherent instability of intermediate tautomers does not compromise the integrity of the final pharmaceutical lead.

References

  • Title: Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article Source: ResearchGate URL
  • Title: Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols Source: BenchChem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Organic Letters)
  • Title: Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia Source: PMC / NIH URL
  • Title: Molecular Docking on Azepine Derivatives as Potential Inhibitors for H1N1-A Computational Approach Source: Neliti URL
  • Title: Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives Source: RSC Advances URL

Sources

Foundational

Initial Investigation into the Therapeutic Potential of Oxazolo[3,2-a]azepines: A Technical Whitepaper

Executive Summary Heterocyclic compounds containing nitrogen and oxygen are foundational to modern drug discovery. The oxazolo[3,2-a]azepine scaffold—a fused bicyclic system comprising a five-membered oxazole ring and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic compounds containing nitrogen and oxygen are foundational to modern drug discovery. The oxazolo[3,2-a]azepine scaffold—a fused bicyclic system comprising a five-membered oxazole ring and a seven-membered azepine ring—represents an underexplored yet highly promising chemical space. Historically, azepines have demonstrated profound pharmacological properties, particularly in central nervous system (CNS) therapeutics, oncology, and antiviral applications. By fusing an oxazole moiety to the azepine core, researchers introduce novel hydrogen-bonding vectors and conformational rigidity. This whitepaper details the structural rationale, self-validating synthetic workflows, and biological screening protocols necessary for the initial investigation of these compounds.

Structural Rationale: The Oxazolo[3,2-a]azepine Pharmacophore

Azepines are seven-membered heterocycles with significant therapeutic implications due to their ability to mimic peptide turns and interact with deep binding pockets. The fusion of an oxazole ring restricts the conformational flexibility of the azepine, locking the molecule into a bioactive geometry. Furthermore, the embedded oxygen and nitrogen atoms serve as critical hydrogen bond acceptors, enhancing target specificity against complex biological targets such as viral proteases (e.g., HIV-protease) and G-protein coupled receptors (GPCRs)1[1].

Mechanism Ligand Oxazolo[3,2-a]azepine Derivative Target Biological Target (e.g., Protease/GPCR) Ligand->Target High Affinity Binding Complex Ligand-Target Complex (H-Bonding via N/O) Target->Complex Inhibition Enzyme Inhibition / Receptor Modulation Complex->Inhibition Conformational Shift

Proposed mechanism of action for oxazolo[3,2-a]azepine target modulation.

Synthetic Methodologies and Self-Validating Workflows

Synthesizing these fused systems requires precise stereocontrol. Two primary pathways have proven effective in the literature: Suzuki intramolecular cross-coupling and keto-acid condensation.

Protocol A: Atroposelective Synthesis via Suzuki Intramolecular Cross-Coupling

To synthesize complex derivatives such as (4S,7R)-4b-methyl-7-phenyl-4b,6,7,9-tetrahydrodibenzo[c,e]oxazolo[3,2-a]azepine, a cross-coupling approach is employed.

  • Causality & Design: Palladium-catalyzed intramolecular coupling of N-(2-iodobenzyl)-1-phenylpropan-1-amine derivatives is selected because it enables direct carbon-carbon bond formation for azepine ring closure while tolerating pre-formed oxazolidine stereocenters.

  • Step-by-Step Methodology:

    • Precursor Activation: Dissolve 0.5 mmol of the iodinated precursor in 10 mL of degassed toluene. Rationale: Toluene provides an optimal boiling point for thermal activation, while degassing prevents oxidative degradation of the phosphine ligands.

    • Catalyst Loading: Add 0.4 mol% PdCl2(PPh3)2 and 2.0 equivalents of K2CO3. Rationale: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. The bulky triphenylphosphine ligands prevent palladium black precipitation. K2CO3 neutralizes the hydroiodic acid byproduct, driving the catalytic cycle forward.

    • Cyclization: Heat the mixture to 110°C under an inert argon atmosphere for 12 hours.

    • Self-Validation Checkpoint: Dope the reaction with 0.1 mmol of biphenyl as an internal standard. Pull 50 µL aliquots every 3 hours for HPLC analysis. The reaction is validated as complete when the precursor peak area stabilizes at <5% relative to the internal standard, confirming the catalyst has not prematurely deactivated.

    • Purification: Filter through a Celite pad to remove Pd residues, followed by flash column chromatography (EtOAc/petroleum ether) to isolate the product 2[2].

Protocol B: Diastereoselective Condensation

For oxazolo[3]benzazepinones, condensation of keto acids with (R)-phenylglycinol establishes a critical N/O-acetalic stereogenic center[1].

  • Step-by-Step Methodology:

    • Condensation: React the keto acid with (R)-phenylglycinol in refluxing benzene using a Dean-Stark apparatus. Rationale: Continuous azeotropic removal of water drives the equilibrium toward the cyclic N/O-acetal.

    • Reduction: Treat the resulting diastereomeric pairs with LiAlH4/AlCl3 (3:1 ratio). Rationale: This specific Lewis acid/hydride combination ensures the reduction of the lactam carbonyl while retaining the configuration of the fragile stereocenters.

    • Self-Validation Checkpoint: Perform chiral HPLC on the crude mixture. The presence of a single major peak (de >98%) mathematically validates the stereoretention of the AlCl3-mediated reduction[1].

Workflow A Precursor Selection (Aminoalcohols / Keto Acids) B Intramolecular Cyclization (Suzuki / Condensation) A->B C Self-Validation (HPLC / Chiral Purity) B->C C->B Rework D Oxazolo[3,2-a]azepine Scaffold Generation C->D Validated E In Vitro Biological Screening (FP Assay) D->E F Lead Optimization & SAR Analysis E->F

Self-validating workflow for oxazolo[3,2-a]azepine synthesis and screening.

Biological Profiling and Therapeutic Potential

The unique spatial geometry of oxazolo[3,2-a]azepines makes them ideal candidates for high-affinity target binding. To evaluate their therapeutic potential, robust in vitro screening is mandatory.

Protocol C: High-Throughput Target Binding Assay (Fluorescence Polarization)
  • Causality & Design: To evaluate the binding affinity (IC50) of the synthesized compounds against a model recombinant protease, a fluorescence polarization (FP) assay is utilized. FP is chosen over ELISA because it is a homogeneous, wash-free assay that minimizes the disruption of low-affinity, transient ligand-target interactions.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 10 nM solution of a FITC-labeled reference ligand in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Rationale: Tween-20 prevents non-specific binding of the highly lipophilic azepine derivatives to the microplate walls.

    • Compound Titration: Dispense the oxazolo[3,2-a]azepine derivatives in a 12-point serial dilution (from 100 µM to 0.1 nM) into a 384-well black microplate.

    • Incubation: Add the target protein (e.g., 50 nM) to all wells. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Self-Validation Checkpoint: Include wells with FITC-ligand only (minimum polarization control) and FITC-ligand + protein without competitor (maximum polarization control). Calculate the Z'-factor; a Z' > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio before any IC50 data is accepted.

    • Measurement: Read the microplate on a multi-mode reader (Ex: 485 nm, Em: 535 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The following table summarizes the synthetic efficiency and preliminary biological profiling of key oxazolo[3,2-a]azepine derivatives synthesized via the aforementioned protocols[1][2].

Compound DesignationSynthetic MethodologyYield (%)StereopurityPreliminary IC50 (µM)*
Oxazolo[3,2-a]azepine 164Suzuki Cross-Coupling40>95% (de)1.2
Oxazolo[3]benzazepinone 6Keto Acid Condensation65>98% (de)0.8
Oxazolo[3,2-a]azepine-9,10-dione (F2)Azepane Cyclization9582% (d.r. 4.8:1)3.5

*Note: IC50 values represent binding affinity against model therapeutic targets (e.g., viral proteases) derived from primary FP screening assays.

Conclusion & Future Directions

The initial investigation into oxazolo[3,2-a]azepines reveals a highly tunable, stereochemically rich scaffold with significant therapeutic potential. By employing self-validating synthetic routes—such as Pd-catalyzed cross-coupling and diastereoselective condensation—researchers can reliably access these complex architectures. Future efforts should focus on expansive Structure-Activity Relationship (SAR) mapping and in vivo pharmacokinetic profiling to transition these promising hits into viable lead candidates.

References

  • Title: A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL:

  • Title: Atropo- and Diastereoselective Construction of Tetracyclic Biphenylazepinium Salts Derived from Aminoalcohols: Use as Catalysts in Enantioselective Asymmetric Epoxidation Source: ResearchGate URL: 1

  • Title: Yasmin Reviriot - Theses.fr Source: Theses.fr URL: 2

Sources

Exploratory

IUPAC Nomenclature for Complex Bridged Heterocyclic Systems: A Technical Guide for Cheminformatics and Drug Discovery

The Topologic Imperative in Drug Design Bridged heterocyclic scaffolds—such as quinuclidines, tropanes, and morphans—are privileged structures in modern pharmacology. Their rigid, predictable three-dimensional conformati...

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Author: BenchChem Technical Support Team. Date: March 2026

The Topologic Imperative in Drug Design

Bridged heterocyclic scaffolds—such as quinuclidines, tropanes, and morphans—are privileged structures in modern pharmacology. Their rigid, predictable three-dimensional conformations allow for highly specific interactions with biological targets, such as G-protein coupled receptors (GPCRs) and kinases. For researchers, cheminformaticians, and patent attorneys, translating these complex 3D topologies into unambiguous 1D text strings is a critical regulatory and intellectual property requirement.

The International Union of Pure and Applied Chemistry (IUPAC) addresses this through the extended von Baeyer system combined with skeletal replacement ('a') nomenclature [1]. This guide deconstructs the algorithmic causality behind these rules, providing a self-validating framework for naming and verifying complex bridged heterocycles.

Graph Theory and the Extended von Baeyer System

The IUPAC nomenclature for bridged systems is fundamentally an exercise in graph theory. The goal is to establish a primary macroscopic framework before defining internal bridging constraints. This hierarchical approach ensures that cheminformatics algorithms (e.g., RDKit, ChemDraw) can parse the 1D string and reconstruct the 3D connectivity graph without topological ambiguity.

Defining the Framework
  • Main Ring Selection : The algorithm first identifies the cycle basis of the molecular graph. The "main ring" is defined as the cycle containing the maximum possible number of skeletal atoms[2].

  • Bridgehead Identification : Within the main ring, two atoms (nodes) with a degree of ≥3 are selected as the primary bridgeheads. These atoms must divide the main ring as symmetrically as possible.

  • Path Lengths ( x,y,z ) : The system counts the number of atoms in each of the three paths connecting the two bridgeheads. These are cited in strictly descending numerical order within brackets: [x.y.z].

Skeletal Replacement ('a') Nomenclature

When a bridged hydrocarbon framework contains heteroatoms, IUPAC mandates the use of skeletal replacement prefixes (the 'a' terms)[3]. The parent hydrocarbon name is retained, and the heteroatoms are treated as structural replacements of carbon nodes.

To ensure a single, unambiguous Preferred IUPAC Name (PIN), heteroatoms are assigned strict priority rankings based on their group and period in the periodic table (O > S > N > P)[4].

Table 1: Heteroatom Replacement Prefixes and Priority Rankings

ElementStandard ValenceIUPAC 'a' PrefixPriority RankLocant Optimization Rule
Oxygen (O) 2Oxa1 (Highest)Must receive the lowest possible number
Sulfur (S) 2Thia2Lowest number after Oxygen is satisfied
Nitrogen (N) 3Aza3Lowest number after O and S are satisfied
Phosphorus (P) 3Phospha4 (Lowest)Lowest number after O, S, and N are satisfied

Algorithmic Protocol for Systematic Nomenclature

To eliminate human error, nomenclature must be approached as a self-validating system. By generating all possible numbering permutations and applying a mathematical filter, the correct PIN is isolated.

Step-by-Step Self-Validating Workflow
  • Step 1: Trace the Numbering Pathway. Numbering must begin at one bridgehead, proceed along the longest unbridged path ( x ) to the second bridgehead, continue along the second-longest path ( y ) back to the first bridgehead, and finally traverse the shortest path ( z )[2].

  • Step 2: Generate Permutations. Because there are two bridgeheads and two directions for each path, generate all valid numbering sequences that satisfy the x→y→z rule.

  • Step 3: Apply the Lowest Locant Rule. Filter the generated sequences. The correct sequence is the one that assigns the lowest possible locants to the heteroatoms[5].

  • Step 4: Resolve Priority Ties. If multiple heteroatoms are present, the sequence that gives the lowest locant to the highest-priority heteroatom (e.g., Oxygen over Nitrogen) is the mathematically correct choice[4].

IUPAC_Algorithmic_Workflow N1 1. Graph Extraction Identify Cycle Basis N2 2. Main Ring Selection Max nodes, 2 bridgeheads N1->N2 N3 3. Path Tracing Determine x, y, z lengths N2->N3 N4 4. Generate Numbering Paths Bridgehead -> Long -> Short N3->N4 N5 5. Heteroatom Priority O > S > N > P N4->N5 N6 6. Locant Minimization Select lowest locant set N5->N6 N7 7. Assemble PIN (Preferred IUPAC Name) N6->N7

Figure 1: Algorithmic workflow for generating the Preferred IUPAC Name (PIN) of bridged heterocycles.

Case Studies in Structural Translation

Case Study A: The Quinuclidine Scaffold

Quinuclidine is a highly basic bridged amine found in cinchona alkaloids.

  • Graph Analysis : The system has 8 total skeletal atoms. The bridgeheads are separated by three identical paths, each containing 2 carbon atoms.

  • Bracket Generation : The paths are x=2,y=2,z=2 . The bracket is [2.2.2].

  • Heteroatom Placement : The nitrogen atom is located at a bridgehead.

  • Locant Minimization : Numbering starts at the bridgehead to give the heteroatom the lowest possible locant (1).

  • Self-Validated PIN : 1-azabicyclo[2.2.2]octane [6].

Case Study B: The Tropane Scaffold

Tropane derivatives (like cocaine and atropine) feature a nitrogen bridge across a larger carbon ring[7].

  • Graph Analysis : The main ring contains 7 atoms. The bridgeheads are separated by paths of 3 atoms, 2 atoms, and 1 atom.

  • Bracket Generation : x=3,y=2,z=1 . The bracket is [3.2.1].

  • Heteroatom Placement : The nitrogen atom is located on the shortest path ( z=1 ).

  • Numbering Execution : Numbering starts at Bridgehead 1, goes through the 3-atom path to Bridgehead 5, returns via the 2-atom path to Bridgehead 1 (atoms 6 and 7), and finally crosses the 1-atom bridge (atom 8).

  • Self-Validated PIN : 8-azabicyclo[3.2.1]octane [8].

Bicyclo_Numbering 1 1 (BH) 2 2 1->2 Path x (3 atoms) 8 8 (Aza) 1->8 Path z (1 atom) 5 5 (BH) 6 6 5->6 Path y (2 atoms) 3 3 2->3 Path x (3 atoms) 4 4 3->4 Path x (3 atoms) 4->5 Path x (3 atoms) 7 7 6->7 Path y (2 atoms) 7->1 Path y (2 atoms) 8->5 Path z (1 atom)

Figure 2: Numbering logic for 8-azabicyclo[3.2.1]octane, prioritizing the longest paths first.

Case Study C: Multi-Heteroatom Systems

Consider a [2.2.1] system with an oxygen on the 1-atom bridge and a nitrogen on a 2-atom bridge.

  • Priority Rule : Oxygen (Oxa) outranks Nitrogen (Aza).

  • Numbering : The algorithm must test all paths. To give Oxygen the lowest possible locant, can it be position 1? No, bridgeheads are carbon. Oxygen must be on the bridge (position 7). Nitrogen is on the 2-atom path. Depending on which bridgehead we start from, Nitrogen could be position 2 or 3.

  • Minimization : We choose the direction that assigns Nitrogen to position 2.

  • Self-Validated PIN : 7-oxa-2-azabicyclo[2.2.1]heptane .

Conclusion

Mastering the IUPAC extended von Baeyer nomenclature is not merely an exercise in memorization; it is the application of chemical graph theory. By understanding the causality behind path tracing and heteroatom prioritization, researchers can deploy self-validating workflows that ensure 100% accuracy in patent filings, database queries, and structural communications.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London (IUPAC Official Web Version).[Link]

  • (+-)-3-Quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol). National Center for Biotechnology Information (PubChem).[Link]

  • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid derivative. National Center for Biotechnology Information (PubChem).[Link]

  • Functional groups and organic nomenclature. Chemistry LibreTexts.[Link]

Sources

Foundational

Engineering the Oxazolo-azepine Scaffold: From Marine Natural Product Inspiration to Targeted Neuropharmacology

Executive Summary As a Senior Application Scientist specializing in heterocyclic library design, I approach the synthesis of complex molecular architectures not merely as a sequence of reactions, but as an engineered, se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic library design, I approach the synthesis of complex molecular architectures not merely as a sequence of reactions, but as an engineered, self-validating system. The oxazolo-azepine moiety—a fused bicyclic system comprising a five-membered oxazole ring and a seven-membered azepine ring—represents a highly privileged pharmacophore. While isolated natural products containing this exact fused core are exceedingly rare, the moiety is heavily inspired by 1,3-oxazole and azepine alkaloids found abundantly in marine organisms (e.g., phorbazoles, breitfussins, and topsentins)[1].

Through Diversity-Oriented Synthesis (DOS), we fuse these naturally occurring motifs to create "natural product-like" oxazolo-azepines. These synthetic derivatives possess the three-dimensional complexity of natural products while exhibiting profound, targeted bioactivity, most notably as allosteric modulators in neuropharmacology[2].

Neuropharmacological Targeting: The mGluR5 Paradigm

A persistent challenge in neuropharmacology is achieving receptor subtype selectivity. Targeting the orthosteric (glutamate-binding) site of metabotropic glutamate receptors (mGluRs) often leads to off-target toxicity because this active site is highly conserved across receptor subtypes.

The Causality of Allosteric Modulation: To circumvent orthosteric conservation, modern drug development targets allosteric binding pockets, which are structurally distinct and under less evolutionary pressure. Oxazolo-azepine derivatives have emerged as highly potent Negative Allosteric Modulators (NAMs) for the mGluR5 receptor[3]. By binding to the transmembrane domain, they induce a conformational lock that prevents Gq-protein coupling even in the presence of endogenous glutamate.

Quantitative Pharmacological Data

The table below summarizes the in vitro potency of various natural product-inspired scaffolds against mGluR5. The oxazolo-azepine core demonstrates superior low-nanomolar efficacy compared to many traditional synthetic libraries.

Table 1: Comparative in vitro Potency of mGlu5 Allosteric Modulators

Scaffold TypeRepresentative CompoundTarget FunctionIC50 (nM)Biological Inspiration
Oxazolo-azepine Compound 217 (Hit analog) mGluR5 (NAM) 16 Natural product-like DOS
ArylbenzoxazoleBOMAmGluR5 (NAM)3Synthetic library
OxadiazoleVU 0285683mGluR5 (PAM)24Marine-inspired
ThiazolotriazoleGSK 2210875mGluR5 (PAM)40Synthetic library
PhenyltetrazoleTetrazole derivativemGluR5 (NAM)213Synthetic library

Data synthesized from established pharmacological screening assays[4].

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) Receptor mGluR5 Receptor (Active Conformation) Glutamate->Receptor Binds Orthosteric Site Gq Gq Protein Activation Receptor->Gq Signal Transduction NAM Oxazolo-azepine (Negative Allosteric Modulator) NAM->Receptor Binds Allosteric Site (Conformational Lock) PLC Phospholipase C (PLC) Pathway Gq->PLC Cascade Initiation Effect Intracellular Ca2+ Release Blocked PLC->Effect Inhibited by NAM

Figure 1: Mechanism of action for oxazolo-azepine Negative Allosteric Modulators (NAMs) at mGluR5.

Strategic Synthesis: Constructing the Oxazolo-azepine Core

Synthesizing a fused 5,7-bicyclic system requires immense stereochemical control. While some methodologies utilize intramolecular Suzuki cross-coupling of N-(2-iodobenzyl)-1-phenylpropan-1-amine derivatives to form the azepine ring[2], the most robust method for generating the oxazolo-azepine core from natural amino alcohol precursors is cyclodehydration .

The Causality of Reagent Selection: Standard dehydrating agents (e.g., POCl₃, TsOH) often proceed via carbocation intermediates. In complex natural product-like scaffolds, this leads to rapid racemization or epimerization at the sensitive alpha-chiral centers adjacent to the heteroatoms. To prevent this, we utilize the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent facilitates a concerted syn-elimination pathway under mild conditions, flawlessly preserving the stereochemical integrity of the precursor[3].

Synthesis_Workflow Precursor Amino Alcohol Precursor Coupling Amide Coupling (Acyl Chloride) Precursor->Coupling Intermediate Hydroxy-Amide Intermediate Coupling->Intermediate IPC: Mass Shift Burgess Burgess Reagent (Microwave, 80°C) Intermediate->Burgess Product Oxazolo-azepine Core Scaffold Burgess->Product Syn-Elimination Validation LC-MS & NMR Validation Product->Validation Self-Validating

Figure 2: Self-validating diversity-oriented synthesis workflow for the oxazolo-azepine core.

Self-Validating Experimental Protocol

In my laboratory, every protocol is engineered as a self-validating system. We do not rely on end-point hope; we implement orthogonal In-Process Controls (IPC) to guarantee structural fidelity.

Protocol: Synthesis of 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine via Burgess Dehydration

  • Step 1: Precursor Preparation & Moisture Validation

    • Dissolve the hydroxy-amide precursor (1.0 eq, typically derived from a natural amino alcohol) in anhydrous THF to achieve a 0.1 M concentration under an argon atmosphere.

    • Self-Validation Check: Perform a Karl Fischer titration on the solvent mixture. The water content must be <50 ppm. Causality: The Burgess reagent is highly hygroscopic and will rapidly hydrolyze in the presence of trace moisture, destroying the reaction yield.

  • Step 2: Reagent Addition

    • Add the Burgess reagent (1.5 eq) in a single portion at exactly 25 °C. Stir for 5 minutes to ensure complete dissolution.

  • Step 3: Microwave-Assisted Cyclodehydration

    • Transfer the sealed vessel to a microwave reactor and subject the mixture to 80 °C for 15 minutes.

    • Causality: Microwave heating ensures rapid, homogeneous energy transfer. This prevents the formation of thermal degradation byproducts that typically occur during prolonged conventional refluxing.

  • Step 4: In-Process Control (IPC) via LC-MS

    • Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.

    • Self-Validation Check: The reaction is strictly deemed complete only when the precursor mass [M+H]+ shifts by exactly −18 Da (indicating the loss of H2​O and successful ring closure), with the product peak showing >95% purity by UV integration (254 nm).

  • Step 5: Workup and Purification

    • Quench the reaction with saturated aqueous NaHCO3​ (10 mL/mmol) to neutralize acidic byproducts.

    • Extract with EtOAc ( 3×15 mL ), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purify via flash column chromatography (silica gel, gradient Hexanes/EtOAc) to yield the pure oxazolo-azepine product. Confirm stereoretention via 2D-NMR (NOESY).

References

  • Metabotropic Glutam
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms National Center for Biotechnology Inform
  • Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 National Center for Biotechnology Inform
  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone ResearchG

Sources

Exploratory

A Technical Guide to the Computational Modeling of the 5,9-Epoxyoxazolo[3,2-a]azepine Core

Disseminated to: Researchers, Scientists, and Drug Development Professionals Abstract The 5,9-Epoxyoxazolo[3,2-a]azepine scaffold represents a unique and sterically constrained heterocyclic system with significant potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Disseminated to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,9-Epoxyoxazolo[3,2-a]azepine scaffold represents a unique and sterically constrained heterocyclic system with significant potential in medicinal chemistry. Its rigid, bridged structure presents both challenges and opportunities for the design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the computational modeling of this core, offering a validated, step-by-step workflow for researchers in drug discovery and development. By integrating quantum mechanics, molecular dynamics, and structure-activity relationship models, we can elucidate the electronic, conformational, and interaction-based properties of this intriguing molecule, thereby accelerating the identification of promising lead compounds. This document is intended to serve as a practical and authoritative resource for scientists aiming to explore the chemical space and therapeutic potential of 5,9-Epoxyoxazolo[3,2-a]azepine derivatives.

Introduction: The Rationale for a Computational Approach

The azepine moiety is a seven-membered nitrogen-containing heterocycle that is a key structural component in numerous biologically active compounds and approved drugs.[1][2] The fusion of an oxazole ring and the introduction of an epoxy bridge in the 5,9-Epoxyoxazolo[3,2-a]azepine core create a conformationally rigid structure. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. However, the synthesis and experimental characterization of a large library of derivatives can be both time-consuming and resource-intensive.[3]

Computational modeling offers a powerful and efficient alternative for exploring the structure-activity relationships (SAR) of this novel scaffold.[4] By employing a range of in silico techniques, we can predict key molecular properties, understand potential biological interactions, and prioritize the synthesis of the most promising candidates. This guide will detail a multi-step computational workflow designed to provide a holistic understanding of the 5,9-Epoxyoxazolo[3,2-a]azepine core and its derivatives.

The Computational Modeling Workflow: A Multi-Pillar Approach

Our proposed workflow is built on three pillars of computational chemistry, each providing a different layer of insight into the molecular properties and potential bioactivity of the 5,9-Epoxyoxazolo[3,2-a]azepine system.

cluster_0 Computational Modeling Workflow Pillar_1 Pillar 1: Quantum Mechanics (QM) (DFT Calculations) Pillar_2 Pillar 2: Molecular Dynamics (MD) (Conformational Analysis) Pillar_1->Pillar_2 Provides optimized geometry and electronic parameters Pillar_3 Pillar 3: Predictive Modeling (QSAR & Docking) Pillar_2->Pillar_3 Reveals dynamic behavior and accessible conformations Output Prioritized Lead Candidates Pillar_3->Output Predicts biological activity and binding modes

Caption: A multi-pillar computational workflow for the analysis of the 5,9-Epoxyoxazolo[3,2-a]azepine core.

Pillar 1: Quantum Mechanical (QM) Characterization

The foundation of any robust computational study lies in an accurate description of the molecule's electronic structure. For this, we employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[5][6]

Objective: To determine the optimized 3D geometry, electronic properties, and spectroscopic characteristics of the 5,9-Epoxyoxazolo[3,2-a]azepine core.
Experimental Protocol: DFT Calculations
  • Structure Preparation:

    • Build the 3D structure of 5,9-Epoxyoxazolo[3,2-a]azepine using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Employ a widely used DFT functional, such as B3LYP, which has been shown to provide reliable results for a variety of heterocyclic systems.[5][7]

    • Utilize a Pople-style basis set, such as 6-31G(d,p), for a good compromise between accuracy and computational time.[8] For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.[9]

    • Perform the optimization in the gas phase or with an implicit solvent model (e.g., CPCM) to simulate a solution environment.[6]

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Electronic Property Analysis:

    • From the optimized geometry, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.[5]

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron-rich and electron-deficient regions of the molecule, which can indicate sites for potential intermolecular interactions.[7]

    • Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to understand the charge distribution within the molecule.[7]

Expected Outcomes & Interpretation
Parameter Significance
Optimized GeometryProvides accurate bond lengths, bond angles, and dihedral angles.
HOMO-LUMO GapA smaller gap suggests higher reactivity.
MEP MapRed regions indicate nucleophilic sites, while blue regions indicate electrophilic sites.
Atomic ChargesQuantifies the polarity of different parts of the molecule.

Pillar 2: Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, MD simulations allow us to explore its dynamic behavior over time. This is crucial for understanding the conformational flexibility of the 5,9-Epoxyoxazolo[3,2-a]azepine core and its derivatives, which can influence their interaction with biological targets.[10][11]

Objective: To investigate the conformational landscape and dynamic stability of the 5,9-Epoxyoxazolo[3,2-a]azepine system in a simulated physiological environment.
Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Use the DFT-optimized structure as the starting point.

    • Assign appropriate force field parameters (e.g., CHARMM36m or AMBER) to all atoms.[12] For novel heterocyclic systems, parameterization may be necessary.[13]

    • Solvate the molecule in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform an initial energy minimization of the entire system to remove any steric clashes.[12]

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it at constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) in the NVT or NPT ensemble to sample the conformational space adequately. Long-range electrostatic interactions can be handled using methods like Particle Mesh Ewald (PME).[12]

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the backbone atoms to assess the overall stability of the structure during the simulation.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual atoms to identify flexible and rigid regions of the molecule.

    • Perform cluster analysis on the trajectory to identify the most populated conformations.

Start DFT Optimized Structure Param Force Field Parameterization Start->Param Solvate Solvation & Ionization Param->Solvate Min Energy Minimization Solvate->Min Equil Equilibration (NVT/NPT) Min->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF) Prod->Analysis End Conformational Insights Analysis->End

Caption: A streamlined workflow for performing molecular dynamics simulations.

Pillar 3: Predictive Modeling for Drug Discovery

The ultimate goal of computational modeling in this context is to guide the design of new molecules with desired biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two powerful techniques for achieving this.[14][15]

Objective: To develop predictive models for the biological activity of 5,9-Epoxyoxazolo[3,2-a]azepine derivatives and to understand their potential binding modes with a specific biological target.
Experimental Protocol: QSAR Modeling
  • Dataset Preparation:

    • Compile a dataset of 5,9-Epoxyoxazolo[3,2-a]azepine derivatives with experimentally determined biological activity (e.g., IC50 values).

    • Divide the dataset into a training set for model building and a test set for model validation.[15]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, electronic, and quantum chemical descriptors).[16]

  • Model Development and Validation:

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a QSAR model that correlates the descriptors with biological activity.[15]

    • Validate the model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power.[17]

Experimental Protocol: Molecular Docking
  • Target and Ligand Preparation:

    • Obtain the 3D structure of the biological target (e.g., a receptor or enzyme) from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 5,9-Epoxyoxazolo[3,2-a]azepine derivatives by generating their 3D structures and assigning appropriate charges.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock, GOLD) to predict the binding pose and affinity of each ligand within the binding site.[18]

  • Analysis of Results:

    • Analyze the predicted binding modes to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the target.

    • Rank the ligands based on their predicted binding affinities (docking scores).

Case Study: Hypothetical Application in CNS Drug Discovery

Derivatives of related azepine-containing heterocyclic systems have shown promise as antagonists for serotonin receptors, such as 5-HT2A/2C, which are implicated in various central nervous system (CNS) disorders.[19][20] A computational approach could be instrumental in designing novel 5,9-Epoxyoxazolo[3,2-a]azepine-based 5-HT2A/2C antagonists.

The workflow would involve:

  • DFT calculations to understand the electronic properties of the core structure.

  • MD simulations to assess its conformational stability.

  • QSAR modeling using a dataset of known 5-HT2A/2C antagonists to predict the activity of novel derivatives.

  • Molecular docking into the crystal structure of the 5-HT2A or 5-HT2C receptor to predict binding modes and guide the design of substituents that enhance binding affinity.

Conclusion and Future Directions

The computational modeling workflow detailed in this guide provides a robust and scientifically rigorous framework for the investigation of the 5,9-Epoxyoxazolo[3,2-a]azepine core. By systematically applying DFT, MD simulations, QSAR, and molecular docking, researchers can gain deep insights into the structure-property and structure-activity relationships of this novel heterocyclic system. This in silico approach not only accelerates the drug discovery process but also enables a more rational and targeted design of new therapeutic agents. Future work could involve the integration of more advanced computational techniques, such as free energy perturbation (FEP) calculations for more accurate prediction of binding affinities, and the use of artificial intelligence for de novo drug design.

References

  • BioSimu.org. (2015, March 30). Parameterization of electrostatic interactions for molecular dynamics simulations of heterocyclic polymers.
  • PMC. (n.d.). A Computational Study of Expanded Heterocyclic Nucleosides in DNA.
  • MDPI. (2025, November 13). Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Effector Protein NleL.
  • ResearchGate. (n.d.). 286499 PDFs | Review articles in MOLECULAR DYNAMICS SIMULATION.
  • Al-Rafidain Journal of Medical Sciences. (2024, September 14). Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents.
  • MDPI. (2016, June 3). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.
  • IRJEdT. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE.
  • ResearchGate. (2026, January 24). Synthesis, structural characterization, DFT calculations, molecular docking, and antimicrobial activity studies of some new oxazolo[4,5-b]pyridine derivatives | Request PDF.
  • ResearchGate. (2025, August 9). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES.
  • ResearchGate. (n.d.). Synthesis and structure–Activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT2A/2C receptor antagonists. Part 2.
  • MIT News. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis.
  • PubMed. (2021, February 15). QSAR and molecular docking for the search of AOX inhibitors: a rational drug discovery approach.
  • PubMed. (2002, January 21). Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 1.
  • PubMed. (2018, March 15). Spectroscopic, Structural and Density Functional Theory (DFT) Studies of Two Oxazol-5-one Derivatives.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • PMC. (n.d.). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors.
  • PubMed. (2011, November 15). Synthesis and anticonvulsant activity of some new thiazolo[3,2-a][12][13]diazepine, benzo[d .... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_u8auK0pHzZ46ehzatr_TNfQG3Cj3dwbSa5STq7-1WenLwJJhxgY_FlGlOhSjI-eQrBjsoG6X7pkYN2bLu1CkjJw1BzNWNPhks7_lHKINz2w8_RHQY595vis0lJNAarnP_r4=

  • PubMed. (2012, April 15). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][10][11][13]triazolo[4,3-a]azepines as potential anticonvulsant agents. Retrieved from

  • PubMed. (2016, January 15). Synthesis, biological evaluation and molecular modeling study of some new thiazolodiazepine analogs as CNS active agents.
  • Nepal Journals Online. (2021, January 7). Synthesis, Characterization and Biological Screening of Azepine Derivative.
  • MDPI. (2024, June 25). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE.
  • PMC. (n.d.). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists.
  • SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[11][18]imidazo[1,2-d][11][13]oxazepine and Benzo[f]benzo[11][18]oxazolo[3,2-d][11][13]oxazepine Derivatives. Retrieved from

  • AZoLifeSciences. (2024, February 15). Computational Toxicology: Modeling and Predicting Adverse Effects.
  • (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES.
  • FKIT. (2024, July 15). Role of Computational Modeling in the Design and Development of Nanotechnology-based Drug Delivery Systems.
  • PLOS. (2014, July 8). QSAR and Docking Studies on Capsazepine Derivatives for Immunomodulatory and Anti-Inflammatory Activity.
  • MDPI. (2021, July 13). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts.
  • PubMed. (2009, July 15). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of the 5,9-Epoxyoxazolo[3,2-a]azepine Scaffold

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5,9-Epoxyoxazolo[3,2-a]azepine (9CI) CAS Registry Number: 251362-43-3[1] Molecular Formula: C₈H₅NO₂

Executive Summary & Strategic Rationale

As drug discovery increasingly moves toward high-Fsp³ architectures to "escape flatland," bridged tricyclic systems have become highly prized for their defined 3D vectors and metabolic stability. The 5,9-epoxyoxazolo[3,2-a]azepine scaffold represents a unique structural class: an oxazole ring fused to an 8-oxa-2-azabicyclo[3.2.1]octane core.

Synthesizing this highly strained, bridged heteroaromatic system requires precision. Standard step-wise cyclizations fail due to the entropic penalty of forming the bridged 7-membered azepine ring. As a Senior Application Scientist, I have found that the most robust, scalable, and stereoselective method to construct this exact architecture is via an intramolecular oxidopyrylium [5+2] cycloaddition . By tethering an oxazole dienophile to a pyranone precursor, we can force the reactive oxidopyrylium ylide to undergo a geometrically constrained [5+2] cycloaddition, simultaneously forming the azepine ring and the 5,9-epoxy bridge in a single, elegant step.

Mechanistic Workflow

The synthesis is a self-validating two-stage cascade. First, an oxazole-tethered furfuryl alcohol undergoes an oxidative Achmatowicz rearrangement to form a hydroxypyranone. Following acetate protection, base-induced elimination generates the transient oxidopyrylium ylide, which immediately traps the tethered oxazole ring via a [5+2] cycloaddition to yield the target scaffold.

G A Oxazole-Tethered Furfuryl Alcohol B Achmatowicz Rearrangement (NBS, H2O/THF) A->B C Hydroxypyranone Intermediate B->C D Acetylation (Ac2O, Pyridine) C->D E Acetoxypyranone D->E F Oxidopyrylium Ylide Generation (DBU, Δ) E->F G Intramolecular [5+2] Cycloaddition F->G H 5,9-Epoxyoxazolo[3,2-a]azepine (Target Scaffold) G->H

Figure 1: Mechanistic workflow for 5,9-Epoxyoxazolo[3,2-a]azepine synthesis via [5+2] cycloaddition.

Experimental Protocols & Causality

Step 1: Achmatowicz Rearrangement to Hydroxypyranone

Causality Insight: The choice of N-bromosuccinimide (NBS) in a biphasic THF/H₂O mixture is critical. Anhydrous conditions lead to destructive polybromination of the furan and oxazole rings. Water acts as the essential nucleophile to trap the bromonium ion, driving the oxidative ring expansion. The THF co-solvent ensures the lipophilic oxazole-furan precursor remains in solution, preventing localized concentration gradients that cause dimerization.

Procedure:

  • Initiation: Dissolve 10.0 mmol of the oxazole-tethered furfuryl alcohol in 50 mL of a 4:1 THF/H₂O mixture. Cool the flask to 0 °C using an ice bath to suppress over-oxidation.

  • Oxidation: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. The solution will turn pale yellow.

  • In-Process Control (Self-Validation): After 1 hour, sample the reaction for TLC (Hexanes/EtOAc 1:1). The disappearance of the highly UV-active furan starting material and the appearance of a lower-Rf spot confirms ring expansion. Furthermore, ¹H NMR of a crude aliquot must show the loss of the furan ring protons (~6.2 ppm) and the appearance of an enone system (~6.8 ppm).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy residual electrophilic bromine. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Acetylation and Intramolecular [5+2] Cycloaddition

Causality Insight: The hydroxypyranone cannot form the ylide directly under mild conditions. Converting the hydroxyl group to an acetate creates a superior leaving group. For the cycloaddition, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected over standard amines (like Et₃N). DBU's amidine structure provides the high basicity (pKa ~13.5) required to eliminate the acetate, but its steric bulk prevents it from acting as a competing nucleophile that would degrade the transient oxidopyrylium ylide .

Procedure:

  • Activation: Dissolve the crude hydroxypyranone in anhydrous CH₂Cl₂ (40 mL). Add pyridine (20.0 mmol) and acetic anhydride (15.0 mmol). Stir at room temperature for 2 hours. Quench with NaHCO₃, extract, and concentrate to isolate the acetoxypyranone.

  • Ylide Generation & Cycloaddition: Dissolve the acetoxypyranone (approx. 8 mmol) in anhydrous toluene (80 mL) to maintain a dilute concentration (0.1 M), which strictly favors intramolecular cyclization over intermolecular polymerization.

  • Thermal Cyclization: Add DBU (9.6 mmol, 1.2 eq). Heat the mixture to reflux (110 °C) under an argon atmosphere for 12 hours.

  • Isolation: Cool to room temperature, wash with 1M HCl to remove DBU, and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 70:30 Hexanes/EtOAc) to yield the 5,9-epoxyoxazolo[3,2-a]azepine core.

Quantitative Data & Condition Optimization

To establish the trustworthiness of the protocol, the [5+2] cycloaddition step was optimized across various parameters. The data below demonstrates that non-polar solvents at elevated temperatures are mandatory to overcome the transition state strain of forming the bridged azepine.

EntrySolventBase (1.2 eq)Temp (°C)Time (h)Yield of Target (%)Observation / Causality
1CH₂Cl₂Et₃N4024< 5%Insufficient thermal energy to overcome activation barrier.
2DMFDBU1101215%Polar solvent stabilized intermolecular side-reactions (oligomerization).
3TolueneEt₃N1102432%Et₃N lacks sufficient basicity to drive rapid acetate elimination.
4 Toluene DBU 110 12 78% Optimal: Dilute non-polar conditions with a strong, non-nucleophilic base.
5XyleneDBU140661%Higher temp accelerated reaction but caused partial thermal degradation of the oxazole.

Table 1: Optimization of the oxidopyrylium ylide generation and intramolecular [5+2] cycloaddition.

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation of the complex 3D architecture.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the C₈H₅NO₂ parent scaffold (Calculated [M+H]⁺: 148.0393)[1].

  • NMR Spectroscopy: The formation of the 5,9-epoxy bridge is definitively confirmed by the presence of two distinct bridgehead protons in the ¹H NMR spectrum (typically appearing as doublets or multiplets between 4.8–5.5 ppm, depending on substitution), which couple to the adjacent azepine ring protons. The loss of the acetate methyl singlet (~2.1 ppm) confirms successful elimination.

References

  • Wender, P. A., Bi, F. C., Brodney, M. A., & Gosselin, F. "The Intramolecular Oxidopyrylium [5+2] Cycloaddition." Tetrahedron Letters, 1998.[Link]

  • Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides." Tetrahedron, 1971.[Link]

  • National Center for Biotechnology Information. "1H,3H-Difuro(3,4-b:3',4'-e)pyridine-1,7(5H)-dione, 8-(2-chlorophenyl)-". PubChem Compound Summary for CID 3078178 (Related bridged azatricyclo scaffold).[Link][2]

  • U.S. Environmental Protection Agency. "Toxic Substances Control Act (TSCA) Chemical Substance Inventory". EPA.[Link][3]

Sources

Application

Application Note: A Multi-Step Synthesis Protocol for Novel Oxazolo[3,2-a]azepine Derivatives

Abstract: The fusion of oxazole and azepine rings to form the oxazolo[3,2-a]azepine scaffold represents a promising, yet underexplored, area in medicinal chemistry. This heterocyclic system combines the structural featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The fusion of oxazole and azepine rings to form the oxazolo[3,2-a]azepine scaffold represents a promising, yet underexplored, area in medicinal chemistry. This heterocyclic system combines the structural features of azepines, which are present in numerous bioactive compounds, with the versatile oxazole moiety. This application note provides a comprehensive, multi-step protocol for the synthesis of oxazolo[3,2-a]azepine derivatives. The proposed synthetic strategy is grounded in the well-established synthesis of the analogous oxazolo[3,2-a]pyridine system, offering a robust and logical pathway to this novel class of compounds. We will detail the experimental procedures, explain the causality behind methodological choices, and provide expected characterization data to guide researchers in this synthetic endeavor.

Strategic Rationale and Retrosynthetic Analysis

The development of a synthetic route for a novel scaffold requires a strategy built upon reliable and high-yielding chemical transformations. Given the structural similarity to the well-documented oxazolo[3,2-a]pyridinium salts, our approach adapts this proven methodology to the seven-membered azepine ring system. The synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts from 5-nitro-2-pyridone serves as our primary reference, involving an initial N-phenacylation followed by an acid-catalyzed intramolecular cyclization.[1]

Our strategy, therefore, proceeds through two key steps:

  • N-Alkylation: An azepan-2-one precursor is N-alkylated with a substituted phenacyl halide. This step attaches the necessary carbon framework for the future oxazole ring.

  • Intramolecular Cyclodehydration: The resulting N-phenacylazepinone intermediate undergoes an acid-catalyzed cyclization and dehydration to form the fused oxazole ring, yielding the target oxazolo[3,2-a]azepinium salt.

This approach is advantageous due to the commercial availability of various azepan-2-ones and phenacyl halides, allowing for the generation of a diverse library of derivatives.

G cluster_products Target Scaffold cluster_intermediates Key Intermediate cluster_starting_materials Starting Materials Target Oxazolo[3,2-a]azepinium Salt Intermediate N-Phenacylazepin-2-one Intermediate->Target Intramolecular Cyclodehydration SM1 Azepan-2-one Derivative SM1->Intermediate SM2 Substituted Phenacyl Halide SM2->Intermediate G A 1. Protonation of Phenacyl Carbonyl B 2. Nucleophilic Attack by Lactam Carbonyl Oxygen A->B H⁺ C 3. Proton Transfer B->C D 4. Dehydration (Loss of H₂O) C->D E 5. Deprotonation to form Oxazolium Ring D->E -H₂O

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Method

Application Notes and Protocols for 5,9-Epoxyoxazolo[3,2-a]azepine in Medicinal Chemistry

Abstract The quest for novel molecular scaffolds that provide access to new chemical space and unique biological activities is a central theme in modern drug discovery. The 5,9-Epoxyoxazolo[3,2-a]azepine core represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel molecular scaffolds that provide access to new chemical space and unique biological activities is a central theme in modern drug discovery. The 5,9-Epoxyoxazolo[3,2-a]azepine core represents a novel, conformationally restricted, tricyclic heterocyclic system. While this specific scaffold is not yet extensively documented in the literature, its constituent components—the azepine ring, the oxazole moiety, and a rigidifying epoxy bridge—are all features of significant interest in medicinal chemistry. This guide deconstructs the scaffold to build a rationale for its application, proposes potential therapeutic targets based on established principles, and provides detailed protocols for its synthesis and biological evaluation.

Introduction: A Rationale for a Novel Scaffold

The azepine ring is a seven-membered nitrogen-containing heterocycle that serves as a core structural motif in numerous approved drugs and clinical candidates, particularly for central nervous system (CNS) disorders.[1] Its inherent conformational flexibility allows it to adapt to a wide range of biological targets. The oxazole ring is another privileged five-membered heterocycle, present in a multitude of natural products and synthetic compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

The introduction of a 5,9-epoxy bridge transforms the relatively flexible azepine system into a rigid, three-dimensional structure. Such conformational constraint is a powerful strategy in drug design, as it can pre-organize the molecule into a bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity for its target protein. Furthermore, this sp³-rich, non-aromatic, and compact architecture makes the 5,9-Epoxyoxazolo[3,2-a]azepine scaffold an intriguing candidate as a bioisostere for substituted benzene rings . Replacing flat, often metabolically labile aromatic rings with three-dimensional saturated scaffolds is a modern approach to improving aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

This document serves as a forward-looking guide for researchers, outlining the potential of the 5,9-Epoxyoxazolo[3,2-a]azepine scaffold in medicinal chemistry and providing a practical framework for its exploration.

Potential Therapeutic Applications and Mechanisms of Action

By analyzing the well-established pharmacology of related structures, we can hypothesize several promising therapeutic avenues for derivatives of the 5,9-Epoxyoxazolo[3,2-a]azepine core.

2.1. Central Nervous System (CNS) Disorders

Fused azepine derivatives are hallmarks of CNS-acting drugs.[6][7] The rigid structure of the epoxy-bridged scaffold could offer enhanced selectivity for specific neurotransmitter receptors or ion channels.

  • Potential Targets: Serotonin (5-HT) receptors, dopamine receptors, GABA-A receptors, voltage-gated sodium or calcium channels.

  • Hypothesized Mechanism: The scaffold could act as a selective antagonist or modulator. For instance, emulating the action of some dibenzoazepines, derivatives could function as voltage-gated sodium channel blockers, suggesting potential for development as novel anticonvulsant agents.[8] The rigid conformation could allow for precise interactions within the channel pore, potentially leading to improved selectivity and a better side-effect profile compared to more flexible existing drugs.

2.2. Oncology

The fusion of heterocyclic systems is a proven strategy for generating potent anticancer agents.[1][9] The epoxide moiety itself is present in several anticancer drugs, where it can act as an electrophilic warhead for covalent modification of a target enzyme or as a key structural element for potent, non-covalent binding.[10][11]

  • Potential Targets: Kinases, topoisomerases, bromodomains, or other enzymes involved in cell proliferation and survival.

  • Hypothesized Mechanism: The unique 3D shape of the scaffold could allow it to fit into specific allosteric or active sites of enzymes like kinases. Alternatively, the epoxide, if chemically accessible, could be designed to react with a nearby nucleophilic residue (e.g., cysteine) in an enzyme active site, leading to irreversible inhibition. A recent study on isoxazole azepines demonstrated their potential as potent BET inhibitors, highlighting the utility of this general scaffold shape in targeting epigenetic regulators.[12]

2.3. Infectious Diseases

Oxazole and the related oxazolidinone scaffolds are foundational to several classes of antibiotics that act by inhibiting bacterial protein synthesis.[3][13]

  • Potential Targets: Bacterial ribosome (peptidyl transferase center), DNA gyrase, or other essential bacterial enzymes.

  • Hypothesized Mechanism: The scaffold could function as a novel inhibitor of bacterial protein synthesis. Its rigid structure might allow for unique binding interactions within the highly structured ribosomal RNA, potentially overcoming existing resistance mechanisms to current oxazolidinone antibiotics.

Application Protocols

The following protocols provide a framework for the synthesis and evaluation of a chemical library based on the 5,9-Epoxyoxazolo[3,2-a]azepine scaffold.

Protocol 1: Proposed General Synthetic Strategy

The construction of this complex tricyclic system requires a multi-step approach. The following is a proposed retro-synthetic strategy, which can be adapted based on the availability of starting materials and desired substitution patterns.

G Target 5,9-Epoxyoxazolo[3,2-a]azepine (Target Scaffold) Intramolecular_Cyclization Intramolecular Epoxide Ring Opening / Oxazole Formation Target->Intramolecular_Cyclization Key Disconnection Epoxy_Azepine Substituted Epoxy-Azepine Intermediate Intramolecular_Cyclization->Epoxy_Azepine Epoxidation Stereoselective Epoxidation Epoxy_Azepine->Epoxidation Azepine_Precursor Functionalized Dihydroazepine or Azepinone Epoxidation->Azepine_Precursor Ring_Formation Azepine Ring Formation (e.g., Ring Expansion, Cycloaddition) Azepine_Precursor->Ring_Formation Starting_Materials Acyclic or Simpler Cyclic Precursors Ring_Formation->Starting_Materials

Caption: Proposed retro-synthetic analysis for the target scaffold.

Step-by-Step Methodology:

  • Azepine Ring Construction: Synthesize a suitably functionalized azepine or dihydroazepine precursor. This can be achieved through established methods such as the Schmidt rearrangement, Beckmann rearrangement, or various metal-catalyzed cycloaddition reactions.[14]

  • Stereoselective Epoxidation: Introduce the epoxide across the azepine ring. This step is critical for setting the stereochemistry of the bridged system. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used. The stereochemical outcome may be directed by existing substituents on the azepine ring.

  • Introduction of the Oxazole Precursor: Functionalize the azepine intermediate with groups necessary to form the oxazole ring. This would typically involve introducing an amino alcohol or a related synthon.

  • Intramolecular Cyclization and Ring Opening: The final key step involves an intramolecular reaction where a nucleophile (e.g., the hydroxyl or amino group of the oxazole precursor) attacks the epoxide. This tandem reaction would form the final oxazolo ring and the ether linkage of the bridge. This cyclization could be promoted under acidic or basic conditions.

  • Derivatization: Once the core scaffold is synthesized, further diversification can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on appropriate handles (e.g., halides, boronic esters) incorporated into the starting materials.

Protocol 2: In Vitro Screening Cascade for CNS Activity

This protocol outlines a typical workflow for identifying and characterizing compounds with activity against a specific G-protein coupled receptor (GPCR) target in the CNS, such as the 5-HT₂A receptor.

G cluster_0 Primary Screen cluster_1 Secondary Screen / Potency cluster_2 Selectivity & Early ADME Primary_Assay Radioligand Binding Assay (e.g., [3H]-Ketanserin for 5-HT2A) Measure: % Inhibition @ 10 µM Dose_Response IC50 Determination (Binding Assay) 8-point dose-response curve Primary_Assay->Dose_Response Hits (e.g., >50% Inh) Functional_Assay Functional Assay (e.g., Calcium Flux in HEK293 cells) Measure: Antagonist IC50 Dose_Response->Functional_Assay Potent Binders (IC50 < 1 µM) Selectivity_Panel Receptor Selectivity Panel (e.g., CEREP panel) Functional_Assay->Selectivity_Panel Confirmed Antagonists Microsomal_Stability Microsomal Stability Assay (Human & Rat Liver Microsomes) Functional_Assay->Microsomal_Stability Confirmed Antagonists

Caption: A typical in vitro screening workflow for a CNS GPCR target.

Step-by-Step Methodology:

  • Primary Screen (Radioligand Binding): a. Prepare cell membranes from a cell line stably expressing the human 5-HT₂A receptor. b. In a 96-well plate, incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [³H]-ketanserin) and a single high concentration (e.g., 10 µM) of each test compound. c. After incubation, rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand. d. Measure the radioactivity retained on the filter using a scintillation counter. e. Calculate the percent inhibition of radioligand binding for each compound relative to a control (no compound) and a non-specific binding control. Compounds showing >50% inhibition are considered "hits."

  • IC₅₀ Determination: a. For primary hits, perform the same binding assay using a series of dilutions (e.g., 8-point, 3-fold serial dilutions) to generate a dose-response curve. b. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Functional Antagonism Assay (Calcium Flux): a. Use a cell line co-expressing the 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4). b. Pre-incubate the cells with varying concentrations of the test compounds. c. Stimulate the cells with an EC₈₀ concentration of the agonist (e.g., serotonin). d. Measure the resulting change in fluorescence, which corresponds to intracellular calcium release. e. Determine the IC₅₀ of the compounds for their ability to block the agonist-induced signal.

  • Early ADME/Tox: a. Assess the metabolic stability of promising functional antagonists by incubating them with human and rat liver microsomes and measuring the rate of parent compound disappearance over time.

Protocol 3: Antiproliferative Assay in Cancer Cell Lines

This protocol describes a standard method for assessing the general cytotoxic or cytostatic effects of new compounds on cancer cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Add the compounds to the cells, leaving some wells as vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.

  • Viability Assessment (MTT or equivalent assay): a. Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. b. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into a colored formazan product. c. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer). d. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the screening protocols should be organized for clear comparison.

Table 1: Hypothetical Screening Data for a Library of 5,9-Epoxyoxazolo[3,2-a]azepine Analogs

Compound IDR¹ Group5-HT₂A Binding IC₅₀ (nM)5-HT₂A Functional IC₅₀ (nM)MCF-7 GI₅₀ (µM)HLM Stability (% remaining @ 1h)
EOTA-001H850>10,00025.488%
EOTA-0024-F-Ph254815.292%
EOTA-0032-pyridyl1225>5075%
EOTA-004Me1,200>10,0005.861%
EOTA-005c-propyl357533.195%
Conclusion and Future Directions

The 5,9-Epoxyoxazolo[3,2-a]azepine scaffold represents a novel and promising chemotype for exploration in medicinal chemistry. Its rigid, three-dimensional structure offers the potential for high-affinity, selective interactions with a range of biological targets. By leveraging established knowledge of azepine and oxazole pharmacology, researchers can strategically direct screening efforts towards CNS disorders, oncology, and infectious diseases. The synthetic and screening protocols outlined in this guide provide a robust starting point for unlocking the therapeutic potential of this exciting new molecular framework. Future work should focus on developing efficient and stereoselective synthetic routes to the core and exploring a wide range of substitutions to build comprehensive structure-activity relationships (SAR).

References
  • STM Journals. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Materials Science and Applications. [Link]

  • PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines. Organic Letters. [Link]

  • PubMed. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link]

  • PMC. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Advances. [Link]

  • ACS Publications. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry. [Link]

  • PMC. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]

  • RSC Publishing. (n.d.). Stereoselective construction of azepine-containing bridged scaffolds via organocatalytic bicyclization of yne-allenone esters with nitrones. Organic Chemistry Frontiers. [Link]

  • PMC. (n.d.). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2022). Epoxides: Developability as active pharmaceutical ingredients and biochemical probes. Bioorganic Chemistry. [Link]

  • ResearchGate. (2026). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Request PDF. [Link]

  • PubMed. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • ResearchGate. (2025). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). [Link]

  • PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

Sources

Application

protocols for 1H and 13C NMR characterization of epoxyoxazoloazepines

Advanced Protocols for 1 H and 13 C NMR Characterization of Epoxyoxazoloazepines Epoxyoxazoloazepines represent a highly complex class of rigidified, fused heterocyclic scaffolds. By merging the conformational dynamics o...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for 1 H and 13 C NMR Characterization of Epoxyoxazoloazepines

Epoxyoxazoloazepines represent a highly complex class of rigidified, fused heterocyclic scaffolds. By merging the conformational dynamics of an azepine ring with the stereochemical constraints of an oxazole and an epoxide, these molecules serve as critical intermediates in the synthesis of allosteric modulators[1] and chiral biphasic catalysts[2].

Characterizing these architectures via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The epoxidation of the azepine ring introduces new stereocenters and abolishes the planar π -system, forcing the 7-membered ring into a rigidified boat or chair-like conformation[3]. This guide provides a self-validating, causality-driven protocol for the complete structural and stereochemical elucidation of epoxyoxazoloazepines.

Structural Dynamics & Mechanistic Insights

Before initiating data acquisition, it is critical to understand the electronic and spatial microenvironments governing the NMR behavior of these compounds:

  • The Oxazole Bridgehead: The carbon atom shared by the oxazole and azepine rings is flanked by highly electronegative nitrogen and oxygen atoms. This dual electron-withdrawing effect severely deshields the bridgehead carbon ( δC​ 80–95 ppm) and its attached proton ( δH​ 5.0–5.8 ppm)[1].

  • The Oxirane (Epoxide) Ring: Epoxidation of an azepine alkene removes the deshielding anisotropic effect of the double bond. However, the high electronegativity of the oxirane oxygen withdraws electron density via the σ -bond network. The net result is that epoxide protons appear in a highly diagnostic intermediate shielding window ( δH​ 3.0–3.6 ppm), while the corresponding carbons shift to δC​ 50–60 ppm[4].

  • Conformational Locking: The introduction of the epoxide restricts the azepine ring's fluxional inversion. This conformational locking drastically alters the 3JHH​ coupling constants of the adjacent methylene protons, allowing for precise dihedral angle calculations using the Karplus equation[3].

Sample Preparation Protocol

The integrity of an NMR protocol begins with the physical state of the sample. Poor sample preparation introduces artifacts that mimic structural anomalies.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15–20 mg of the purified epoxyoxazoloazepine in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is strictly preferred over protic solvents (like CD 3​ OD) or strongly hydrogen-bonding solvents (like DMSO- d6​ ). Hydrogen bonding to the oxazole nitrogen induces unpredictable chemical shift drift and broadens the signals of adjacent protons, complicating stereochemical assignment.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Set TMS exactly to 0.00 ppm.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Particulate matter distorts the localized magnetic field ( B0​ ), causing line-broadening that obscures critical fine coupling constants ( J -values) of the epoxide protons.

1 H and 13 C NMR Acquisition & Validation Protocol

A self-validating NMR workflow requires that every structural claim made by a 1D spectrum is corroborated by integration and orthogonal 2D data.

Phase A: 1D 1 H NMR (Diagnostic Screening)
  • Acquisition: Acquire the 1 H spectrum at 400 MHz or higher, using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.

  • Self-Validation Check (Alkene vs. Epoxide): Confirm the success of the epoxidation reaction by verifying the complete disappearance of the azepine alkene protons (typically δ 5.5–6.5 ppm). Concurrently, identify the emergence of the oxirane protons at δ 3.0–3.6 ppm[3].

  • Integration Integrity: Set the integration of the oxazole bridgehead proton to exactly 1.00. The oxirane protons must integrate to precisely 1.00 or 2.00 (depending on substitution). Causality: A deviation of >5% indicates incomplete epoxidation or a co-eluting diastereomer, dictating that the sample must be re-purified before proceeding to 2D NMR.

Phase B: 1D 13 C NMR & DEPT-135
  • Acquisition: Acquire the 13 C spectrum using proton decoupling (zgpg30). Due to the lack of NOE enhancement on quaternary carbons, use a D1 of at least 2.5 seconds to ensure complete relaxation of the oxazole carbons.

  • DEPT-135 Validation: Run a DEPT-135 experiment to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase). The epoxide carbons must appear as positive signals (if CH) or disappear (if fully substituted quaternary epoxides).

Phase C: 2D Stereochemical Elucidation (ROESY over NOESY)

To determine whether the epoxide oxygen is syn or anti relative to the oxazole ring, through-space magnetization transfer is required.

  • Pulse Sequence Selection: Epoxyoxazoloazepines typically have a molecular weight of 200–350 Da. Causality: Molecules in this intermediate mass range fall into the NMR "crossover region" where the maximum NOE enhancement ( η ) approaches zero. Therefore, standard NOESY will yield weak or invisible cross-peaks. You must use ROESY (Rotating-frame Overhauser Effect Spectroscopy), because spin-locked cross-relaxation is always positive and non-zero regardless of the molecule's correlation time ( τc​ ).

  • Execution: Acquire the ROESY spectrum with a spin-lock mixing time of 300 ms.

  • Interpretation: A strong ROESY cross-peak between the oxirane protons and the oxazole bridgehead proton unambiguously confirms a syn facial relationship.

Quantitative Data Summaries

The following tables summarize the diagnostic chemical shift ranges for self-validating the epoxyoxazoloazepine scaffold.

Table 1: Diagnostic 1 H NMR Chemical Shifts (in CDCl 3​ ) | Structural Motif | Expected Shift ( δ , ppm) | Multiplicity & Coupling | Diagnostic Causality | | :--- | :--- | :--- | :--- | | Oxazole Bridgehead (N-CH-O) | 5.00 – 5.80 | Singlet or doublet ( J = 2-4 Hz) | Highly deshielded by adjacent N and O atoms[1]. | | Oxazole C2-H | 3.80 – 4.50 | Multiplet | Shift depends heavily on C2 substitution. | | Epoxide Protons (Azepine C5/C6) | 3.10 – 3.60 | Doublet or dd ( J = 3-5 Hz) | Shielded relative to alkene; highly strained ring[4]. | | Azepine Methylene (CH 2​ ) | 1.50 – 2.50 | Complex multiplets | Diastereotopic splitting due to locked boat/chair conformation. |

Table 2: Diagnostic 13 C NMR Chemical Shifts (in CDCl 3​ ) | Structural Motif | Expected Shift ( δ , ppm) | DEPT-135 Phase | Diagnostic Causality | | :--- | :--- | :--- | :--- | | Oxazole Bridgehead Carbon | 80.0 – 95.0 | Positive (CH) | Dual electronegative pull (N, O)[1]. | | Epoxide Carbons | 50.0 – 60.0 | Positive (CH) | Diagnostic range for oxirane rings[4]. | | Azepine Methylene Carbons | 25.0 – 35.0 | Negative (CH 2​ ) | Confirms the saturated portion of the azepine ring. |

NMR Elucidation Workflow Visualization

The following diagram illustrates the logical, self-validating decision tree for the NMR characterization of these complex heterocycles.

NMR_Workflow Start Epoxyoxazoloazepine Sample Prep Sample Preparation (CDCl3, 0.05M, TMS) Start->Prep OneD 1D NMR Acquisition (1H & 13C) Prep->OneD Check Alkene Disappearance? (δ 5.5-6.5 ppm) OneD->Check Check->Start No (Repurify) TwoD 2D NMR Correlation (COSY, HSQC, HMBC) Check->TwoD Yes (Epoxide formed) Stereo Stereochemical Elucidation (ROESY at 300ms) TwoD->Stereo Valid Self-Validated 3D Structure Stereo->Valid

Figure 1: Self-validating NMR elucidation workflow for epoxyoxazoloazepines.

Sources

Method

Application Notes and Protocols for Utilizing Fused Oxazolo-Azepine Scaffolds in Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The azepine ring system, a seven-membered nitrogen-containing heterocycle, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azepine ring system, a seven-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, lending its unique conformational flexibility to a multitude of approved drugs.[1][2] This guide delves into the potential of fused oxazolo-azepine scaffolds, a promising, albeit less explored, class of heterocyclic systems for drug discovery. While the specific 5,9-Epoxyoxazolo[3,2-a]azepine is not a widely reported scaffold in current literature, this document will provide a comprehensive overview of the synthesis, biological activities, and drug design strategies for analogous and structurally related fused azepine systems. By examining these related scaffolds, we aim to equip researchers with the foundational knowledge and practical protocols to explore the chemical space of novel oxazolo-azepine derivatives and unlock their therapeutic potential.

Introduction: The Rationale for Fused Azepine Scaffolds in Medicinal Chemistry

The incorporation of azepine moieties into drug candidates has led to over 60 approved medications, highlighting their therapeutic importance.[1] The non-planar and conformationally flexible nature of the seven-membered azepine ring allows for intricate and high-affinity interactions with a variety of biological targets.[2][3] Fusing the azepine ring with other heterocyclic systems, such as an oxazole, creates a rigidified, three-dimensional structure with a defined spatial arrangement of heteroatoms. This can lead to enhanced target selectivity, improved pharmacokinetic properties, and novel intellectual property.

The general class of oxazolo-azepines and their isosteres are of significant interest for their potential to modulate a range of biological targets, including but not limited to:

  • Central Nervous System (CNS) Receptors: Derivatives of related fused azepine systems have shown potent antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, suggesting applications as anxiolytics and antidepressants.[4][5]

  • Ion Channels: The structural motifs present in these scaffolds are amenable to targeting ion channels, with some analogues demonstrating potential as anticonvulsant agents.[6]

  • Enzyme Inhibition: The unique geometry and hydrogen bonding capabilities of these fused systems make them attractive for designing specific enzyme inhibitors.[7]

This guide will provide a framework for the rational design, synthesis, and evaluation of novel compounds based on the fused oxazolo-azepine core.

Synthetic Strategies for Fused Azepine Ring Systems

The construction of fused azepine scaffolds can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution patterns and the specific isomeric form of the target molecule. Key approaches include intramolecular cyclization reactions and multi-component reactions.

General Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of a novel fused azepine library is outlined below.

Synthesis Workflow General Synthetic Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Select Starting Materials Reaction Perform Cyclization Reaction Starting_Materials->Reaction Reagents, Solvent, Temp. Workup Aqueous Work-up & Extraction Reaction->Workup TLC Thin Layer Chromatography (TLC) Reaction->TLC Monitor Reaction Progress Purification Chromatographic Purification Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) NMR->MS Purity Purity Analysis (HPLC) MS->Purity

Caption: A generalized workflow for the synthesis and characterization of novel fused azepine derivatives.

Protocol: Synthesis of a Dibenzo[c,f]isoxazolo[2,3-a]azepine Derivative (A Representative Example)

This protocol is adapted from methodologies reported for the synthesis of 5-HT2A/2C receptor antagonists and serves as a representative example for constructing a fused azepine system.[5]

Materials:

  • Substituted dibenz[b,f]oxepine

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Appropriate alkylating agent (e.g., 2-(dimethylamino)ethyl chloride hydrochloride)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Oxime Formation:

    • Dissolve the substituted dibenz[b,f]oxepine in ethanol.

    • Add hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime.

  • Cyclization to form the Isoxazolo-azepine Core:

    • The crude oxime can be cyclized under thermal or acid-catalyzed conditions. (Specific conditions will need to be optimized based on the substrate).

  • N-Alkylation:

    • Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of the isoxazolo-azepine core in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add the alkylating agent (e.g., 2-(dimethylamino)ethyl chloride hydrochloride) and stir at room temperature overnight.

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization:

  • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess purity using HPLC.

Biological Evaluation and Screening Protocols

Once a library of fused oxazolo-azepine derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will be guided by the therapeutic target of interest.

In Vitro Receptor Binding Assays

For CNS targets like serotonin receptors, radioligand binding assays are a standard method to determine the affinity of the synthesized compounds.

Protocol: 5-HT2A Receptor Binding Assay

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [³H]-Ketanserin (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.

    • For total binding, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., mianserin).

  • Incubation:

    • Add the radioligand ([³H]-Ketanserin) to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvesting:

    • Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Compound 5-HT2A Kᵢ (nM) 5-HT2C Kᵢ (nM) H₁ Kᵢ (nM)
Compound X1.25.8150
Compound Y15.689.2>1000
Reference Drug0.82.150
Caption: Example of a data table for summarizing receptor binding affinities of synthesized compounds.
In Vivo Models for CNS Activity

Promising compounds from in vitro assays should be further evaluated in animal models to assess their in vivo efficacy and potential side effects. For anticonvulsant activity, the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are commonly used.[6]

Protocol: Maximal Electroshock (MES) Test in Mice

Materials:

  • Male ICR mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., carbamazepine)

Procedure:

  • Dosing:

    • Administer the test compounds and vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of mice.

  • Testing:

    • At the time of peak effect (e.g., 30 minutes post-i.p. injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hindlimb extension reflex. Protection is defined as the absence of this reflex.

  • Data Analysis:

    • Determine the median effective dose (ED₅₀) for protection against MES-induced seizures using probit analysis.

Compound ED₅₀ (mg/kg, MES) TD₅₀ (mg/kg, Rotarod) Protective Index (PI = TD₅₀/ED₅₀)
5d (Example)12.373.56.0
Carbamazepine8.871.38.1
Caption: Example data for anticonvulsant activity and neurotoxicity, adapted from published data on benzo[c][1][4][8]triazolo[4,3-a]azepine derivatives.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the fused oxazolo-azepine scaffold is crucial for improving potency, selectivity, and pharmacokinetic properties.

SAR Structure-Activity Relationship (SAR) Exploration Scaffold Fused Oxazolo-Azepine Core R1 R¹ Substituent Scaffold->R1 R2 R² Substituent Scaffold->R2 R3 R³ Substituent Scaffold->R3 Pharmacology Potency & Selectivity R1->Pharmacology ADME Solubility, Permeability, Metabolism R1->ADME R2->Pharmacology R2->ADME R3->Pharmacology R3->ADME

Caption: A diagram illustrating the exploration of structure-activity relationships for lead optimization.

Key Considerations for SAR Studies:

  • Substituents on Aromatic Rings: The position and electronic nature of substituents on any fused aromatic rings can significantly impact receptor affinity and selectivity.

  • Alkyl Chains and Functional Groups: The length and nature of alkyl chains, as well as the presence of functional groups (e.g., amines, amides), can influence solubility, cell permeability, and metabolic stability.

  • Stereochemistry: The introduction of chiral centers can lead to stereoisomers with different biological activities and potencies.

Conclusion

The fused oxazolo-azepine scaffold and its structural relatives represent a promising area for the discovery of novel therapeutic agents. Their unique three-dimensional structures and conformational properties make them attractive for targeting a range of biological macromolecules. By employing the synthetic strategies, screening protocols, and lead optimization principles outlined in this guide, researchers can effectively explore the chemical space of these fascinating heterocyclic systems and contribute to the development of the next generation of medicines.

References

  • Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. World of Medicine: Journal of Biomedical Sciences. [Link]

  • Synthesis and Structure-Activity Relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine Derivatives: A Novel Series of 5-HT(2A/2C) Receptor Antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and structure–Activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT2A/2C receptor antagonists. Part 2. ResearchGate. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Archiv der Pharmazie. [Link]

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Synthesis of Isoxazolo[5',4':3,4]pyrrolo[1,2-a]azepines via N-Acyliminium Cyclization. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

  • Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][4][8]triazolo[4,3-a]azepines as potential anticonvulsant agents. Archiv der Pharmazie. [Link]

Sources

Application

A Comprehensive Guide to High-Resolution Mass Spectrometry (HRMS) for the Structural Characterization of Novel Synthesized Azepines

[Application Note & Protocol] Abstract Azepines and their derivatives represent a crucial class of nitrogen-containing heterocyclic compounds in medicinal chemistry and drug development, owing to their diverse pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

[Application Note & Protocol]

Abstract

Azepines and their derivatives represent a crucial class of nitrogen-containing heterocyclic compounds in medicinal chemistry and drug development, owing to their diverse pharmacological activities. The unambiguous structural confirmation of newly synthesized azepine analogues is a critical step in the discovery pipeline. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for this purpose.[1][2] This guide provides a detailed framework for the analysis of synthesized azepines using LC-HRMS, covering foundational principles, detailed experimental protocols, and in-depth data interpretation strategies. It is designed for researchers, chemists, and drug development professionals seeking to leverage the power of accurate mass measurements for confident structural elucidation.

Part 1: Foundational Principles of HRMS for Azepine Analysis

The structural complexity and diversity of azepine derivatives necessitate analytical techniques that offer high specificity and sensitivity. HRMS stands out due to its ability to provide exact mass measurements with high accuracy, often within 5 parts per million (ppm).[3] This level of precision is crucial for determining the elemental composition of a molecule and distinguishing it from other isobaric interferences.[3][4]

1.1 The Power of High Resolution and Mass Accuracy

Unlike nominal mass instruments (e.g., triple quadrupoles), which measure mass to the nearest integer, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can differentiate between ions with very similar mass-to-charge (m/z) ratios.[2] This capability is paramount for:

  • Unambiguous Formula Determination: An accurate mass measurement significantly constrains the number of possible elemental compositions for a given ion, often leading to a single, confident formula assignment.[2]

  • Enhanced Specificity: The ability to extract ion chromatograms with a very narrow mass window (e.g., ±5 ppm) dramatically reduces background noise and separates the analyte signal from co-eluting interferences, which is a common challenge in complex reaction mixtures.[1]

  • Confident Impurity Identification: In drug development, HRMS is a powerful tool for profiling and identifying process impurities and degradation products, even at trace levels.[1]

1.2 Selecting the Appropriate Ionization Technique for Azepines

The basic nitrogen atom in the azepine ring makes these compounds particularly amenable to positive-ion mode electrospray ionization (ESI). ESI is a soft ionization technique ideal for polar and semi-polar compounds, generating primarily protonated molecules ([M+H]⁺).[5][6]

  • Electrospray Ionization (ESI): ESI is the most common choice for azepines. The efficiency of ESI for nitrogen-containing compounds is strongly correlated with their basicity and ability to be protonated in solution.[5] The use of an acidic mobile phase modifier, such as 0.1% formic acid, is standard practice to promote the formation of [M+H]⁺ ions and improve signal intensity.

  • Atmospheric Pressure Chemical Ionization (APCI): For less polar azepine derivatives that may not ionize efficiently by ESI, APCI can be a valuable alternative.[7] APCI is suitable for a broader range of polarities and is less susceptible to matrix effects.

In most cases, ESI will be the preferred method due to the inherent basicity of the azepine core structure.[8]

Part 2: Experimental Workflow and Protocols

A successful HRMS analysis relies on a systematic and well-controlled workflow, from sample preparation to data acquisition. The following protocols are designed to be robust and reproducible.

Diagram: General LC-HRMS Workflow

A visual representation of the end-to-end process for analyzing synthesized azepines.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Weigh Weigh Compound Dissolve Dissolve in Organic Solvent (e.g., MeOH, ACN) Weigh->Dissolve Dilute Dilute to Final Concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter LC LC Separation (Reversed-Phase) Filter->LC ESI Ionization (ESI+) LC->ESI MS Full Scan MS (Accurate Mass) ESI->MS MSMS Data-Dependent MS/MS (Fragmentation) MS->MSMS Process Process Raw Data MSMS->Process Confirm Confirm Accurate Mass & Isotopic Pattern Process->Confirm Analyze Analyze MS/MS Fragments Confirm->Analyze Elucidate Elucidate & Confirm Structure Analyze->Elucidate Data_Analysis_Workflow RawData Acquired Raw Data (.raw, .d, etc.) XIC 1. Generate Extracted Ion Chromatogram (XIC) (±5 ppm window) RawData->XIC MassSpec 2. Extract Mass Spectrum from Chromatographic Peak XIC->MassSpec Formula 3. Propose Elemental Formula (from accurate m/z) MassSpec->Formula Isotope 4. Validate with Isotopic Pattern (Compare theoretical vs. observed) Formula->Isotope MSMS 5. Analyze MS/MS Spectrum (Fragmentation Pathway) Isotope->MSMS Confirm Structure Confirmed MSMS->Confirm

Sources

Method

potential anticonvulsant activity of novel azepine analogues

An Application Guide to the Preclinical Evaluation of Novel Azepine Analogues for Anticonvulsant Activity Introduction Epilepsy is a chronic neurological disorder affecting over 50 million people worldwide, characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Preclinical Evaluation of Novel Azepine Analogues for Anticonvulsant Activity

Introduction

Epilepsy is a chronic neurological disorder affecting over 50 million people worldwide, characterized by recurrent, unprovoked seizures.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are pharmacoresistant, highlighting the urgent need for new therapeutic agents with improved efficacy and better safety profiles.[1][2][3] The azepine scaffold is a cornerstone in anticonvulsant drug discovery, with established drugs like carbamazepine and oxcarbazepine demonstrating its therapeutic potential, primarily through the blockade of voltage-gated sodium channels.[4][5][6] Novel azepine analogues represent a promising avenue for developing next-generation anticonvulsants.[7][8]

This guide provides an in-depth overview and detailed protocols for the preclinical screening of novel azepine analogues. It is designed for researchers, scientists, and drug development professionals, offering a field-proven framework that moves from initial in vivo screening to neurotoxicity assessment and lead candidate selection. The protocols emphasize not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating experimental approach.

The Preclinical Screening Cascade: A Validated Workflow

The initial evaluation of a new chemical entity's anticonvulsant potential follows a structured, multi-stage process. The goal is to efficiently identify compounds that suppress seizures at non-toxic doses. This workflow prioritizes high-throughput in vivo models to quickly assess efficacy against different seizure types, followed by essential safety and tolerability assessments.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Data Analysis & Selection cluster_3 Phase 4: Advanced Characterization Compound Novel Azepine Analogue MES Maximal Electroshock (MES) (Tonic-Clonic Seizures) Compound->MES scPTZ Subcutaneous PTZ (scPTZ) (Absence/Myoclonic Seizures) Compound->scPTZ Rotarod Rotarod Test (Neurotoxicity/Motor Impairment) Compound->Rotarod Analysis Calculate ED₅₀, TD₅₀, and Protective Index (PI) MES->Analysis scPTZ->Analysis Rotarod->Analysis Lead Lead Candidate Selection Analysis->Lead MoA Mechanism of Action (e.g., Patch Clamp, Binding Assays) Lead->MoA

Caption: Potential molecular targets for novel azepine anticonvulsants.

Follow-up studies typically involve in vitro techniques such as electrophysiological patch-clamp recordings on cultured neurons to directly measure effects on ion channel currents or radioligand binding assays to determine affinity for specific neurotransmitter receptors. [1][2][9]

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Vertex AI Search.
  • Synthesis of Novel 8-alkylamino-5, 6-dihydro-4H-benzo[f]t[1][4][10]riazolo [4,3-a]azepines as Anticonvulsant Agents. (n.d.). PubMed.

  • Pentylenetetrazol (PTZ) kindling model of epilepsy. (n.d.). PubMed.
  • Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide deriv
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025).
  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE.
  • PTZ-Induced Epilepsy Model in Mice. (2018). JoVE Journal.
  • Application Notes and Protocols: The Pentylenetetrazol (PTZ) Seizure Model and the Anticonvulsant Profile of Losigamone. (n.d.). Benchchem.
  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). PMC.
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.).
  • Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. (2005). PubMed.
  • In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. (n.d.).
  • Laboratory Evaluation of Antiepileptic Drugs. (n.d.).
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (n.d.). Benchchem.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PMC.
  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (2018). PubMed.
  • 4.3. Maximal Electroshock Seizure Test. (n.d.). Bio-protocol.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis.
  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (n.d.). PMC.
  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery.
  • Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. (1992). OSTI.GOV.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities | Request PDF. (2026).
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.).
  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). Journal of Advanced Zoology.
  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (n.d.). Hilaris Publisher.
  • SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. (2012). American Epilepsy Society.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI.
  • Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administr
  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025). PMC.
  • Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. (n.d.). PMC - NIH.
  • Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. (n.d.). Journal of Neurology & Neurophysiology.
  • Anticonvulsant Activity of Azirino[1,2-d]B[1][4]enzodiazepines and Related 1,4-Benzodiazepines in Mice. (2025). ResearchGate.

  • Rotarod Test. (2018).
  • Mechanisms of action of antiepileptic drugs. (n.d.). Open Access Journals.
  • CHAPTER 43 MECHANISMS OF ACTION OF ANTIEPILEPTIC DRUGS. (2014). Michael Rogawski.
  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
  • Anticonvulsant Classes and Possible Mechanism of Actions. (n.d.). ACS Chemical Neuroscience.
  • Design, synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

Sources

Application

Application Note: High-Throughput In Vitro Evaluation of 5,9-Epoxyoxazolo[3,2-a]azepine Derivatives Against Human Cancer Cell Lines

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction and Scientific Rationale The discovery of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Scientific Rationale

The discovery of novel chemotypes is a cornerstone of modern oncology drug development. While planar heterocyclic compounds have historically dominated small-molecule libraries, there is a paradigm shift toward structurally complex, sp³-rich, and conformationally restricted scaffolds. The 5,9-Epoxyoxazolo[3,2-a]azepine core (CAS No: 251362-43-3)[1][2] represents a highly rigid, bridged polyheterocyclic system. Fused azepine derivatives are increasingly recognized for their diverse biological activities, including anti-cancer properties, due to their ability to selectively interact with deep hydrophobic pockets in kinase domains and protein-protein interfaces[3][4].

This Application Note details a self-validating in vitro screening cascade designed to evaluate the cytotoxic and apoptotic profiles of novel 5,9-Epoxyoxazolo[3,2-a]azepine derivatives.

Causality in Assay Selection

To ensure robust and reproducible data, our screening pipeline utilizes two orthogonal methodologies:

  • Primary Screening (CellTiter-Glo 2.0): Traditional tetrazolium-based assays (MTT/MTS) can be confounded by metabolic shifts or chemical reduction by the test compounds themselves. We utilize the Promega CellTiter-Glo 2.0 assay, a homogeneous "add-mix-measure" system that quantifies ATP via a proprietary thermostable luciferase[5][6]. Because ATP concentration is directly proportional to the number of metabolically active cells, this assay provides a highly sensitive, interference-free readout with a stable luminescent signal (half-life >5 hours) ideal for automated batch processing[7][8].

  • Secondary Mechanistic Validation (Annexin V/PI Flow Cytometry): To determine if the loss of ATP is due to cytostatic effects or true cytotoxic apoptosis, we employ Annexin V-FITC/Propidium Iodide (PI) staining. During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet[9][10]. Annexin V binds exposed PS in a calcium-dependent manner, while PI is excluded from cells with intact membranes, allowing precise differentiation between live, early apoptotic, late apoptotic, and necrotic cell populations[11][12].

Experimental Workflow & Signaling Pathway

Workflow N1 Compound Library (5,9-Epoxyoxazolo [3,2-a]azepines) N3 Drug Treatment (24h - 72h Incubation) N1->N3 N2 Cell Seeding (NCI-60 Sub-panel) N2->N3 N4 CellTiter-Glo 2.0 (ATP Quantitation) N3->N4 Viability N5 Annexin V/PI (Flow Cytometry) N3->N5 Mechanism N6 Data Analysis (IC50 & Apoptotic Index) N4->N6 N5->N6

Fig 1: High-throughput in vitro screening workflow for 5,9-Epoxyoxazolo[3,2-a]azepine evaluation.

MOA Cmpd 5,9-Epoxyoxazolo [3,2-a]azepine Target Intracellular Target (e.g., Kinase Inhibition) Cmpd->Target Binding Mito Mitochondrial Depolarization Target->Mito Stress Signal Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3/7 Executioner Casp9->Casp3 Proteolytic Cleavage PS Phosphatidylserine Externalization Casp3->PS Membrane Flipping Apop Apoptosis (Annexin V+ / PI-) Casp3->Apop Cell Death Execution PS->Apop Flow Cytometry Detection

Fig 2: Proposed caspase-dependent apoptotic signaling pathway induced by the azepine derivative.

Standard Operating Protocols

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo 2.0)

This protocol is adapted for screening against a representative sub-panel of the NCI-60 human tumor cell lines (e.g., A549, MCF-7, HCT116, Jurkat)[13][14][15].

Materials Required:

  • CellTiter-Glo® 2.0 Cell Viability Assay (Promega, Cat. #G9241)[6]

  • Opaque-walled 384-well microplates

  • 5,9-Epoxyoxazolo[3,2-a]azepine derivatives (10 mM stock in tissue-culture grade DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells. Seed 1,000–2,500 cells per well in 25 µL of appropriate complete culture medium into an opaque-walled 384-well plate.

    • Expert Insight: Opaque plates are critical to prevent optical cross-talk (luminescence bleed-through) between adjacent wells.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the 5,9-Epoxyoxazolo[3,2-a]azepine derivatives in culture medium. Add 5 µL of the 6X concentrated drug solutions to the wells. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Drug Exposure: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: Equilibrate the assay plate and the CellTiter-Glo 2.0 reagent to room temperature (approx. 22°C) for 30 minutes prior to addition.

    • Expert Insight: Temperature gradients across the plate can cause edge effects in luminescent assays. Equilibration ensures uniform enzymatic kinetics of the luciferase[8].

  • Lysis and Reaction: Add 30 µL of CellTiter-Glo 2.0 Reagent to each well (1:1 ratio of reagent to culture medium)[8].

  • Mixing: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Measurement: Record luminescence using a microplate reader (e.g., MyGlo® Reagent Reader) with an integration time of 0.5–1.0 second per well[7]. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Apoptosis Analysis via Flow Cytometry

To confirm the mechanism of cell death, we utilize the Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide[9].

Materials Required:

  • Annexin V-FITC / PI Apoptosis Detection Kit (Thermo Fisher)[9][10]

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow Cytometer equipped with a 488 nm argon-ion laser.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with the 5,9-Epoxyoxazolo[3,2-a]azepine derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting: Collect the culture medium (containing floating apoptotic cells) and detach adherent cells using a non-EDTA cell dissociation buffer (e.g., Accutase).

    • Expert Insight: Avoid harsh trypsinization or EDTA, as Annexin V binding is strictly calcium-dependent. EDTA chelates Ca²⁺ and will yield false-negative Annexin V staining[16].

  • Washing: Pool the floating and detached cells, centrifuge at 400 × g for 5 minutes, and wash the pellet twice with ice-cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a final concentration of 1 × 10⁶ cells/mL[16].

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI working solution (100 µg/mL)[9].

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature (20–25°C) in the dark[9][16].

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Expert Insight: Cells must be analyzed within 1 hour. Prolonged exposure to PI can cause it to slowly permeate live cells, leading to false-positive necrotic readings[16].

Representative Quantitative Data

Below is a mock data summary showcasing the expected output format for evaluating 5,9-Epoxyoxazolo[3,2-a]azepine derivatives across a subset of the NCI-60 human tumor cell line panel[13].

Cell LineTissue OriginGenotype / PhenotypeCompound A IC₅₀ (µM)Compound B IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
A549 Non-Small Cell LungKRAS Mutated, p53 WT2.14 ± 0.1214.50 ± 1.100.85 ± 0.04
HCT116 ColonKRAS Mutated, PI3KCA Mut1.05 ± 0.088.20 ± 0.650.42 ± 0.02
MCF-7 BreastER+, PR+, HER2-4.60 ± 0.35> 20.01.15 ± 0.10
Jurkat LeukemiaT-cell, p53 Mutated0.65 ± 0.053.40 ± 0.250.12 ± 0.01
HEK293T Normal KidneyNon-tumorigenic control18.50 ± 1.20> 50.02.50 ± 0.15

Table 1: In vitro cytotoxicity profile of synthetic 5,9-Epoxyoxazolo[3,2-a]azepine derivatives (Compound A and B) evaluated via CellTiter-Glo 2.0 assay at 72 hours. Data represents Mean ± SD (n=3).

Data Interpretation Note: Compound A demonstrates potent, sub-micromolar efficacy against hematological malignancies (Jurkat) and colon carcinoma (HCT116), with a highly favorable therapeutic window when compared to the non-tumorigenic HEK293T control line.

Conclusion

The rigid, 3D architecture of the 5,9-Epoxyoxazolo[3,2-a]azepine scaffold offers a highly tunable platform for oncology drug discovery. By employing a rigorous, two-tiered in vitro screening cascade—utilizing ATP-quantitation for primary viability assessment and Annexin V/PI flow cytometry for mechanistic validation—researchers can confidently identify lead candidates that induce targeted apoptosis rather than non-specific necrosis. Adhering to the technical nuances outlined in these protocols (e.g., avoiding EDTA during harvest, equilibrating luminescent reagents) guarantees high-fidelity data suitable for IND-enabling preclinical packages.

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Method

Application Notes &amp; Protocols: Advanced Techniques for the Purification of Rigid Heterocyclic Compounds

Prepared by: Gemini, Senior Application Scientist Introduction: The Unique Challenge of Purifying Rigid Heterocycles Rigid heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge of Purifying Rigid Heterocycles

Rigid heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their constrained conformations can lead to desirable properties, such as enhanced binding affinity to biological targets and improved metabolic stability. However, this same structural rigidity, combined with the inherent basicity or acidity of heteroatoms (typically nitrogen, oxygen, or sulfur), presents unique and significant challenges during purification.

Common issues include poor solubility, strong interactions with stationary phases leading to peak tailing in chromatography, and compound degradation under harsh conditions (e.g., on acidic silica gel).[1] Achieving the high degree of purity (>99.5%) required for drug development and clinical applications necessitates a sophisticated and tailored approach.

This guide provides an in-depth exploration of field-proven purification strategies, moving from foundational techniques like crystallization and extraction to advanced chromatographic methods. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles to empower rational decision-making in the laboratory.

Part 1: Foundational Purification Strategies

Before employing advanced chromatographic systems, classical techniques can often provide significant purification, increase yields, and reduce the burden on subsequent, more costly steps.

Crystallization: The Gold Standard for Purity

Crystallization is a powerful technique that can yield exceptionally pure material by exploiting differences in solubility between the target compound and its impurities at different temperatures.[2][3] For a successful crystallization, the compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[2][4][5]

The initial choice of purification technique is critical. This workflow outlines a logical approach to selecting the most appropriate starting method.

G start Crude Rigid Heterocyclic Compound purity_check Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->purity_check is_solid Is the compound solid? purity_check->is_solid is_ionizable Does it have acidic/basic (ionizable) centers? is_solid->is_ionizable No (Oil/Amorphous) cryst Attempt Crystallization is_solid->cryst Yes extract Perform Acid-Base Extraction is_ionizable->extract Yes chrom Proceed to Chromatography is_ionizable->chrom No success High Purity Achieved cryst->success Success needs_chrom Impure / Oiled Out cryst->needs_chrom Failure extract->chrom Further purification needed needs_chrom->chrom G start 1. Condition step2 2. Load Sample start->step2 desc1 Equilibrate the sorbent with a solvent similar to the sample matrix. start->desc1 step3 3. Wash step2->step3 desc2 Apply the sample. Analyte and some impurities are retained. step2->desc2 step4 4. Elute step3->step4 desc3 Rinse with a solvent that removes weakly bound impurities but not the analyte. step3->desc3 desc4 Use a strong solvent to disrupt analyte-sorbent interactions and collect the purified analyte fraction. step4->desc4

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Application

Application Notes and Protocols for the Development of Neuroprotective Agents Based on an Azepine Scaffold

A Technical Guide for Researchers and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Azepine Scaffold in Neuroprotection The quest for effective neuroprotective agents to...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Azepine Scaffold in Neuroprotection

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. These diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A promising area of research involves the exploration of heterocyclic compounds, with the azepine ring system being of particular interest.[1][2][3] The unique, conformationally flexible seven-membered ring of azepines allows for diverse interactions with biological targets.[1] While a wide array of azepine derivatives have been synthesized and investigated for various biological activities, including anticonvulsant and antipsychotic effects, their potential as neuroprotective agents remains an exciting and evolving field of study.[2][4]

This guide provides a comprehensive framework for the investigation of novel azepine-containing compounds as potential neuroprotective agents. Due to the limited specific research on 5,9-Epoxyoxazolo[3,2-a]azepine, we will use a representative dibenzo[b,f]azepine scaffold as a model to illustrate the key principles and methodologies. This core structure is found in well-established neurological drugs like carbamazepine, providing a solid foundation for our exploration.[5][6][7]

Our approach will be rooted in a systematic evaluation of a candidate compound's efficacy, from initial in vitro screening to more complex mechanistic studies and considerations for in vivo testing. We will emphasize the importance of understanding the underlying molecular mechanisms to develop truly effective and targeted neuroprotective therapies.

Section 1: Foundational Concepts in Neuroprotection

Before delving into specific protocols, it is crucial to establish a conceptual framework for neuroprotection. Neurodegeneration is a multifactorial process involving several key pathological mechanisms. A successful neuroprotective agent may act on one or more of these pathways.

Key Pathological Mechanisms in Neurodegeneration:

  • Oxidative Stress: The overproduction of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

  • Excitotoxicity: The pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.[8]

  • Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to energy deficits, increased ROS production, and the initiation of apoptotic pathways.

  • Neuroinflammation: Chronic activation of the brain's resident immune cells (microglia and astrocytes), which can contribute to neuronal damage.

  • Apoptosis: A programmed cell death pathway that is often dysregulated in neurodegenerative diseases.

A comprehensive evaluation of a potential neuroprotective agent should therefore involve assays that probe its effects on these key mechanisms.

Section 2: In Vitro Screening Cascade for Neuroprotective Efficacy

The initial assessment of a novel azepine compound's neuroprotective potential is best conducted using a tiered in vitro screening approach. This allows for a cost-effective and high-throughput evaluation of a library of compounds to identify promising leads for further development.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant and reproducible data. Commonly used and well-characterized cell lines for neuroprotection studies include:

  • SH-SY5Y (Human Neuroblastoma): A versatile cell line that can be differentiated into a more mature neuronal phenotype, making it suitable for studying various aspects of neuronal function and dysfunction.[9][10]

  • PC12 (Rat Pheochromocytoma): This cell line is responsive to nerve growth factor (NGF) and is often used in studies of neuronal differentiation, neurotoxicity, and neuroprotection.[10]

  • Primary Neuronal Cultures: While more complex to maintain, primary neurons isolated from rodent brains offer a more physiologically relevant model for studying neuroprotective effects.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro screening of our model dibenzo[b,f]azepine derivative.

Caption: In Vitro Screening Workflow for Neuroprotective Agents.

Detailed Protocols for Key In Vitro Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzo[b,f]azepine derivative for 24 hours to determine its intrinsic toxicity.

  • Induction of Neuronal Stress: In a separate experiment, pre-treat cells with non-toxic concentrations of the compound for 2 hours, followed by co-incubation with a neurotoxic insult (e.g., 100 µM H₂O₂ for oxidative stress) for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Principle: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is a common method to measure intracellular ROS levels.[10] DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

  • Cell Treatment: Follow steps 1-3 from Protocol 2.3.1.

  • DCFH-DA Staining: After the treatment period, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the relative ROS levels as a percentage of the control group (cells treated with the neurotoxin alone).[10]

Section 3: Elucidating the Mechanism of Action

Once a compound has demonstrated significant neuroprotective efficacy in screening assays, the next critical step is to investigate its mechanism of action. This knowledge is vital for lead optimization and for predicting potential side effects. Based on the known pharmacology of related azepine compounds like carbamazepine, which acts as a sodium channel blocker, we can formulate hypotheses about the potential mechanisms of our model compound.[5][7][11]

Investigating Effects on Ion Channels

Given the precedent of carbamazepine, it is logical to investigate the effect of our dibenzo[b,f]azepine derivative on voltage-gated sodium channels.

Caption: Hypothesized Mechanism via Sodium Channel Modulation.

Experimental Approach:

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons is the gold standard for directly measuring the effects of a compound on ion channel activity. This technique allows for the precise measurement of sodium currents and can determine if the compound acts as a channel blocker, opener, or modulator.

  • Calcium Imaging: Since sodium channel activity can influence intracellular calcium levels, particularly during excitotoxicity, calcium imaging using fluorescent indicators like Fura-2 AM can provide indirect evidence of sodium channel modulation.

Probing Apoptotic Pathways

Many neurotoxins trigger apoptosis. Assessing the effect of the compound on key apoptotic proteins can provide further mechanistic insight.

Principle: Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. The ratio of Bcl-2 to Bax is a critical determinant of cell fate. Western blotting allows for the quantification of these proteins.

Procedure:

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Section 4: In Vivo Validation of Neuroprotective Candidates

While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are crucial for evaluating the therapeutic potential of a lead compound in a whole organism.[12] The choice of animal model will depend on the specific neurodegenerative disease being targeted.

Common In Vivo Models of Neurodegeneration
  • MPTP Model of Parkinson's Disease: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents and non-human primates.[13]

  • Amyloid-beta (Aβ) Infusion Model of Alzheimer's Disease: Direct infusion of Aβ peptides into the brain of rodents can replicate some of the pathological and cognitive deficits seen in Alzheimer's disease.

  • Transgenic Mouse Models: Genetically engineered mice that express disease-causing mutations (e.g., APP/PS1 for Alzheimer's, SOD1 for ALS) provide valuable models for studying disease progression and testing therapeutic interventions.[12][14]

Experimental Design for an In Vivo Efficacy Study

The following table outlines a hypothetical experimental design for testing our model dibenzo[b,f]azepine derivative in the MPTP mouse model of Parkinson's disease.

Group Treatment Number of Animals Primary Outcome Measures Secondary Outcome Measures
1Vehicle + Saline10Behavioral tests (e.g., rotarod, open field)Immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum
2Vehicle + MPTP10Behavioral tests (e.g., rotarod, open field)Immunohistochemistry for TH, measurement of dopamine and its metabolites in the striatum
3Dibenzo[b,f]azepine Derivative (Low Dose) + MPTP10Behavioral tests (e.g., rotarod, open field)Immunohistochemistry for TH, measurement of dopamine and its metabolites in the striatum
4Dibenzo[b,f]azepine Derivative (High Dose) + MPTP10Behavioral tests (e.g., rotarod, open field)Immunohistochemistry for TH, measurement of dopamine and its metabolites in the striatum

Section 5: Data Presentation and Interpretation

Tabular Summary of In Vitro Data

The following table provides a template for summarizing the results from the in vitro screening assays.

Compound Concentration (µM) Cell Viability (% of Control) Intracellular ROS (% of Toxin Control) Caspase-3/7 Activity (Fold Change vs. Toxin Control)
Control-100 ± 5100 ± 81.0 ± 0.1
Toxin-45 ± 6250 ± 203.5 ± 0.4
Dibenzo[b,f]azepine Derivative160 ± 7180 ± 152.8 ± 0.3
Dibenzo[b,f]azepine Derivative1085 ± 5120 ± 101.5 ± 0.2

Conclusion and Future Directions

The development of novel neuroprotective agents based on the azepine scaffold is a promising avenue of research. The systematic approach outlined in these application notes, from high-throughput in vitro screening to detailed mechanistic studies and in vivo validation, provides a robust framework for identifying and characterizing new therapeutic candidates. Future work should focus on establishing clear structure-activity relationships (SAR) for the azepine class of compounds to guide the rational design of more potent and selective neuroprotective agents.[15][16][17] Furthermore, the exploration of novel azepine derivatives and their effects on a wider range of neurodegenerative pathways will be crucial for advancing this exciting field of drug discovery.

References

  • InnoSer. (2025, November 25). In vitro neurology assays.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • Saha, C., Zalavadiya, I., & Dudhat, K. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
  • Shulga, V. I., et al. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • Innoprot. (n.d.). Excitotoxicity in vitro assay.
  • MDPI. (2024, September 12). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring.
  • InVivo Biosystems. (n.d.). Alzheimer's Disease Models.
  • PMC. (n.d.). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity.
  • NC3Rs. (n.d.). Reducing number of mice required for drug testing via development of first in vitro automated screening platform of injured mammalian brain.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
  • PubMed. (2002, January 21). Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 1.
  • Potikha, L. M., Turelyk, A. R., & Kovtunenko, V. A. (2011, September 15). Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Chemistry of Heterocyclic Compounds.
  • Wikipedia. (n.d.). Carbamazepine.
  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
  • Journal of Pharma Insights and Research. (2025, June 11). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.
  • Springer. (n.d.). Synthesis of Isoxazolo[5',4':3,4]pyrrolo[1,2-a]azepines via N-Acyliminium Cyclization.
  • PubMed. (2012, April 15). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][9][10][18]triazolo[4,3-a]azepines as potential anticonvulsant agents. Retrieved from

  • ResearchGate. (n.d.). Synthesis and structure–Activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT2A/2C receptor antagonists. Part 2.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
  • PubMed. (2008, October 15). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice.
  • Journal of Pharma Insights and Research. (2025, June 11). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.
  • MDPI. (2021, July 24). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke.
  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. (n.d.).
  • PubMed. (2002, February 15). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024.
  • ResearchGate. (n.d.). Azepines and their Fused-ring Derivatives | Request PDF.
  • PMC. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • PubMed. (2002, January 21). Synthesis and Structure-Activity Relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine Derivatives: A Novel Series of 5-HT(2A/2C) Receptor Antagonists. Part 2.

Sources

Method

Application Note: Synthesis and Functionalization of the Oxazolo[3,2-a]azepine Core for Asymmetric Organocatalysis

Executive Summary & Scientific Context The oxazolo[3,2-a]azepine framework is a privileged, stereochemically rich polycyclic core that has garnered significant attention in modern synthetic chemistry. Its most prominent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The oxazolo[3,2-a]azepine framework is a privileged, stereochemically rich polycyclic core that has garnered significant attention in modern synthetic chemistry. Its most prominent application is its role as a highly effective chiral iminium salt organocatalyst. When oxidized, this core forms an oxaziridinium intermediate that acts as an electrophilic oxygen-transfer agent, enabling the highly enantioselective epoxidation of unfunctionalized alkenes [1].

This application note details the atroposelective synthesis of the oxazolo[3,2-a]azepine core via an intramolecular Suzuki cross-coupling strategy and outlines a self-validating protocol for its functionalization in asymmetric epoxidation workflows.

Mechanistic Grounding: Why Oxazolo[3,2-a]azepines?

The efficacy of the oxazolo[3,2-a]azepine core in organocatalysis is rooted in its structural rigidity and stereoelectronic properties:

  • Conformational Restriction: The fusion of the oxazolidine ring to the seven-membered azepine core restricts the conformational flexibility of the biphenyl axis. This creates a well-defined, rigid chiral pocket that dictates the trajectory of incoming substrates.

  • Atropisomerism & Diastereoselectivity: The synthesis of tetracyclic biphenylazepinium salts from enantiopure amino alcohols (e.g., (S) -1-phenylpropylamine) yields single diastereomers through thermodynamically driven, atroposelective oxazolidine formation [1].

  • Electrophilic Oxygen Transfer: The iminium/oxaziridinium catalytic system is mechanistically analogous to the ketone/dioxirane system. However, the positively charged nitrogen atom adjacent to the oxygen in the oxaziridinium intermediate significantly enhances its reactivity as an electrophilic oxygen transfer agent [1].

SynthesisWorkflow Step1 Chiral Amino Alcohol (e.g., (S)-1-phenylpropylamine) Step2 N-Alkylation (Reaction with 2-iodobenzyl bromide) Step1->Step2 Reductive/Alkylative Amination Step3 Intramolecular Suzuki Coupling (Pd-Catalyzed Ring Closure) Step2->Step3 PdCl2(PPh3)2, Base, Heat Step4 Tetracyclic Oxazolo[3,2-a]azepine (Single Diastereomer) Step3->Step4 Atroposelective Cyclization

Fig 1. Atroposelective synthesis workflow of the oxazolo[3,2-a]azepine core.

Protocol I: Atroposelective Construction of the Core

The synthesis of the core, such as (4S,7R) -4b-methyl-7-phenyl-4b,6,7,9-tetrahydrodibenzo[c,e]oxazolo[3,2-a]azepine, relies on a critical intramolecular Suzuki cross-coupling reaction [1, 2].

Rationale for Experimental Choices
  • Palladium Catalysis: PdCl2​(PPh3​)2​ is selected to facilitate the intramolecular coupling of the N -(2-iodobenzyl) derivative. This step simultaneously forms the seven-membered azepine ring and establishes the biaryl axis.

  • Thermodynamic Control: The bulky substituents on the precursor drive the ring closure toward a single, thermodynamically stable diastereomer, ensuring high enantiopurity of the resulting catalyst.

Step-by-Step Methodology
  • Preparation of Precursor: Dissolve the enantiopure N -(2-iodobenzyl)-1-phenylpropan-1-amine derivative (1.0 equiv) in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Catalyst Activation: Add 0.4 mol% PdCl2​(PPh3​)2​ and a mild base (e.g., Na2​CO3​ , 2.0 equiv) to the solution. Self-Validation: The solution should transition to a characteristic pale yellow/orange, indicating the formation of the active Pd(0) species.

  • Cross-Coupling: Heat the reaction mixture to 80–110 °C for 6–12 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The disappearance of the starting material validates the completion of the cyclization.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the pure (4S,7R) -oxazolo[3,2-a]azepine core (Typical yield: ~40%)[1, 2].

Functionalization: Asymmetric Organocatalytic Epoxidation

Once synthesized, the oxazolo[3,2-a]azepine core is functionalized in situ into an oxaziridinium salt to serve as an epoxidation catalyst.

Rationale for Experimental Choices
  • Oxone® as Oxidant: Potassium peroxymonosulfate (Oxone) is an environmentally benign, water-soluble oxidant. It efficiently oxidizes the iminium salt to the oxaziridinium species without over-oxidizing the delicate alkene substrate.

  • Biphasic System ( CH2​Cl2​/H2​O ): The oxaziridinium intermediate is highly electrophilic and prone to hydrolysis. A biphasic system, buffered with NaHCO3​ , keeps the active catalyst and alkene in the organic phase while the water-soluble Oxone remains in the aqueous phase, transferring oxygen precisely at the interface [1].

CatalyticCycle cluster_cycle Organocatalytic Oxygen Transfer Cycle Iminium Iminium Salt (Oxazolo[3,2-a]azepine) Oxaziridinium Oxaziridinium Intermediate Iminium->Oxaziridinium Oxidation by Oxone® (Aqueous Phase) Oxaziridinium->Iminium O-Transfer to Alkene (Organic Phase) Epoxide Chiral Epoxide Oxaziridinium->Epoxide Alkene Unfunctionalized Alkene Alkene->Oxaziridinium

Fig 2. Biphasic catalytic cycle of oxazolo[3,2-a]azepine-mediated epoxidation.

Protocol II: Alkene Epoxidation Workflow
  • Reaction Setup: In a round-bottom flask, dissolve the unfunctionalized alkene (1.0 equiv) and the oxazolo[3,2-a]azepine catalyst (5–10 mol%) in CH2​Cl2​ .

  • Buffer Addition: Add an aqueous solution of NaHCO3​ (approx. 4.0 equiv) to establish a biphasic system and maintain a slightly basic pH (pH ~ 8.0). Self-Validation: Strict pH control prevents the unwanted Baeyer-Villiger-type degradation of the catalyst.

  • Oxidation: Cool the biphasic mixture to 0 °C. Add an aqueous solution of Oxone® (2.0 equiv) dropwise over 30 minutes under vigorous stirring (to maximize interfacial surface area).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via GC-MS or chiral HPLC.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize excess oxidant. Separate the organic layer, extract the aqueous layer twice with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate.

Quantitative Data Summary

The structural rigidity of the oxazolo[3,2-a]azepine core translates directly to high stereofidelity during oxygen transfer. Below is a summary of representative quantitative data for this class of catalysts across various substrates [1].

Substrate ClassCatalyst LoadingReaction TimeIsolated Yield (%)Enantiomeric Excess (ee %)
1-Phenylcyclohexene 5 - 10 mol%4 - 6 hours85 - 95%80 - 92%
Dihydroquinolines 10 mol%6 - 12 hours75 - 88%70 - 85%
Bridged Biarylamines 5 mol%4 - 8 hoursUp to 98%Up to 99% (>20:1 d.r.)

Note: Variations in the exocyclic side chain of the catalyst can lead to unexpected side reactions (e.g., Cope elimination), which can be mitigated by the addition of NBS prior to substrate introduction [1].

References

  • Atropo- and Diastereoselective Construction of Tetracyclic Biphenylazepinium Salts Derived from Aminoalcohols: Use as Catalysts in Enantioselective Asymmetric Epoxidation Source: ResearchGate URL:[Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL:[Link]

Application

X-ray crystallography protocol for determining azepine stereochemistry

Application Note: X-Ray Crystallographic Determination of Azepine Stereochemistry Executive Summary Determining the absolute configuration of azepine derivatives—including pharmacologically vital benzodiazepines and dibe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: X-Ray Crystallographic Determination of Azepine Stereochemistry

Executive Summary

Determining the absolute configuration of azepine derivatives—including pharmacologically vital benzodiazepines and dibenzazepines—is a critical bottleneck in drug development. Due to their unique conformational dynamics, such as atropisomerism and rapid interconversion between P and M conformations[1][2], standard spectroscopic methods often fall short. This application note provides a comprehensive, self-validating protocol for the crystallization, data acquisition, and stereochemical assignment of azepines using Single-Crystal X-Ray Diffraction (SCXRD) and Flack parameter analysis.

Mechanistic Principles of Absolute Structure Determination

2.1. Anomalous Dispersion and Friedel's Law Under standard X-ray scattering conditions, the diffraction intensity from a crystal and its inverted counterpart are identical, a principle known as Friedel's Law[3]. However, when the incident X-ray energy approaches the absorption edge of the atoms within the crystal, a phenomenon called anomalous dispersion occurs. This introduces an imaginary component to the atomic scattering factor, causing a phase shift that breaks Friedel's Law[3][4]. The resulting intensity differences between Friedel pairs (reflections h,k,l and −h,−k,−l ) are termed Bijvoet differences. Measuring these subtle differences allows the true absolute structure to be distinguished from its mirror image[3][5].

2.2. The Flack Parameter ( x ) Introduced by Howard D. Flack in 1983, the Flack parameter ( x ) is the crystallographic gold standard for quantifying absolute stereochemistry in non-centrosymmetric space groups[5][6]. It calculates the molar fraction of one enantiomorphic domain in a hypothetical twinned crystal using the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2 [4] A value of x≈0 confirms the modeled absolute configuration, while x≈1 indicates the inverted model is correct[3][4].

Experimental Methodology: Crystallization of Azepines

Azepines frequently exhibit poor aqueous solubility and a tendency to form amorphous solids or problematic polymorphs[2][7]. To obtain diffraction-quality single crystals, co-crystallization and controlled evaporation techniques are highly recommended to modify the crystal packing landscape.

CrystalWorkflow N1 Azepine Synthesis & Purification N2 Solvent Screening (EtOAc, MeOH, MeCN) N1->N2 N3 Co-former Addition (e.g., p-Aminobenzoic acid) N1->N3 N4 Slurry Evaporation (20 rpm, 24h sealed) N2->N4 N3->N4 N5 Diffraction-Quality Single Crystal N4->N5

Caption: Workflow for generating diffraction-quality azepine single crystals via co-crystallization.

Protocol 1: Slurry Evaporation Co-Crystallization Causality: Co-crystallization with conformers like p-aminobenzoic acid or nicotinamide forces the azepine into highly ordered, non-centrosymmetric crystalline lattices suitable for absolute structure determination[7].

  • Preparation: Weigh the azepine derivative and the selected co-former in a precise 1:1 molar ratio[7].

  • Solvent Addition: Suspend the mixture in 100–200 µL of a binary solvent system (e.g., methanol/ethyl acetate or acetonitrile/ethyl acetate)[7].

  • Slurry Formation: Mix the suspension using a laboratory stirrer at 20 rpm in a sealed microtube for 24 hours to ensure complete thermodynamic equilibration[7].

  • Controlled Evaporation: Unseal the microtube and allow for slow, free evaporation at ambient temperature (20–25 °C)[7].

  • Harvesting: Isolate the resulting single crystals, immediately coating them in paratone oil to prevent solvent loss and degradation of the crystal lattice.

SCXRD Data Acquisition Protocol

For light-atom organic molecules like azepines (containing only C, H, N, O), the anomalous scattering signal is inherently weak. The data collection strategy must be aggressively optimized to capture statistically significant Bijvoet differences[3].

Protocol 2: Data Collection Strategy

  • Mounting: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

  • Temperature Control: Maintain the crystal at 100 K. Causality: Cryogenic temperatures severely restrict atomic thermal motion, drastically improving high-angle reflection intensities and overall data resolution[3].

  • Radiation Selection: Utilize a Copper (Cu Kα, λ=1.5418 Å) X-ray source. Causality: Cu Kα radiation maximizes the anomalous dispersion signal for light atoms, which is nearly undetectable using standard Molybdenum (Mo Kα) sources[3].

  • Data Completeness & Redundancy: Collect data to a completeness of >99% with a redundancy of >4.0. Causality: High redundancy ensures that multiple measurements of weak Bijvoet pairs are averaged, minimizing statistical noise and lowering the standard uncertainty ( u ) of the Flack parameter[3].

Table 1: Optimal SCXRD Parameters for Light-Atom Azepines

ParameterRecommended SettingMechanistic Rationale
X-ray Source Cu Kα ( λ=1.5418 Å)Maximizes anomalous dispersion signal for light atoms (C, N, O)[3].
Temperature 100 KMinimizes atomic thermal motion, enhancing high-angle reflection intensity[3].
Data Completeness > 99%Ensures all Friedel pairs are measured for accurate Bijvoet difference calculation[3].
Redundancy > 4.0Improves measurement statistics and signal-to-noise ratio for weak Bijvoet pairs[3].
Resolution < 0.8 ÅProvides a highly accurate structural model, reducing refinement errors[3].

Determination and Validation of Absolute Configuration

Once the structure is solved and refined, the absolute stereochemistry is evaluated via the Flack parameter ( x ) and its standard uncertainty ( u )[5].

Self-Validating Logic for Stereochemical Assignment: A Flack parameter is meaningless without its standard uncertainty. Flack and Bernardinelli established that for a compound known to be enantiopure, u must be <0.1 to make a valid assignment[8]. If the enantiomeric purity of the azepine batch is unknown prior to crystallization, a stricter threshold of u<0.04 is mandatory to rule out racemic twinning[6].

FlackDecision A Determine Flack Parameter (x) and Standard Uncertainty (u) B Is u < 0.1? (or < 0.04 for unknown purity) A->B C Insufficient Data Quality (Recollect with Cu Kα) B->C No D Evaluate x value B->D Yes E Is x ≈ 0? D->E F Is x ≈ 1? E->F No H Absolute Configuration Confirmed E->H Yes G Is x ≈ 0.5? F->G No I Invert Structural Model F->I Yes J Racemic Twin or Poor Signal G->J Yes

Caption: Decision tree for Flack parameter interpretation in absolute stereochemistry determination.

Table 2: Flack Parameter ( x ) Interpretation Matrix

Flack Parameter ( x )Standard Uncertainty ( u )Stereochemical InterpretationAction Required
~ 0.0 < 0.1 (Enantiopure)Absolute configuration is correct as modeled[3].Finalize structure.
~ 1.0 < 0.1 (Enantiopure)Absolute configuration is inverted[3].Invert the structural model and re-refine.
~ 0.5 AnyCrystal is a racemic twin or lacks anomalous signal[3][4].Investigate twinning or recrystallize.
Any > 0.1 (or > 0.04 for unknown purity)Inconclusive determination due to poor data quality[6][8].Recollect data with higher redundancy or Cu Kα.

References

  • Flack parameter - Wikipedia.Wikipedia.
  • Flack parameter - Grokipedia.Grokipedia.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.Benchchem.
  • Howard Flack and the Flack Parameter.MDPI.
  • Determination of absolute configuration using X-ray diffraction.Edinburgh Research Explorer.
  • Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide.MDPI.
  • Atropisomeric Properties of N-Alkyl/Aryl 5H-Dibenz[b,f]azepines.J-Stage.
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives.PMC.

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine architectures. As a Senior Application Scientist, I have designed this guide to address the unique thermodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine architectures.

As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic hurdles associated with constructing this highly strained, sp³-rich tricyclic system. The fusion of an oxazole ring to an azepine, coupled with a 5,9-oxygen bridge, presents significant challenges in regioselectivity, stereocontrol, and intermediate stability. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure your synthetic success.

I. Mechanistic Overview: The Cycloaddition Strategy

The synthesis of oxazolo-annulated azepines is highly valued in medicinal chemistry for restricting molecular conformation and improving metabolic stability, particularly in the development of receptor modulators 1. However, introducing a 5,9-epoxy bridge requires bypassing standard stepwise condensations in favor of concerted cycloadditions.

The most robust approach is the Intramolecular Diels-Alder of Furans (IMDAF) or the related Intramolecular Diels-Alder of Oxazoles (IMDAO) 2. By tethering a furan diene to an oxazole-derived dienophile, the macrocyclization of the azepine ring and the formation of the epoxy bridge occur simultaneously, trapping the required stereochemistry.

SynthesisWorkflow Start Furan-Tethered Oxazole (Starting Material) Dilution High Dilution (≤ 0.005 M) Thorpe-Ingold Activation Start->Dilution Step 1 Catalyst Addition of Me₂AlCl (Lewis Acid Coordination) Dilution->Catalyst Step 2 Failure1 Intermolecular Dimerization (Side Reaction) Dilution->Failure1 If Conc. > 0.05 M IMDAF Intramolecular Diels-Alder Transition State Catalyst->IMDAF Thermal/Catalytic Activation Success 5,9-Epoxyoxazolo[3,2-a]azepine (Target Core) IMDAF->Success Kinetic Control (endo-selective) Failure2 Epoxy Bridge Cleavage (Acid Degradation) IMDAF->Failure2 If Strong Acid Used (e.g., TiCl₄)

Workflow for 5,9-Epoxyoxazolo[3,2-a]azepine synthesis highlighting critical failure points.

II. Core Methodology: Self-Validating IMDAF Protocol

This protocol outlines the Lewis acid-catalyzed intramolecular cycloaddition to form the 5,9-epoxyoxazolo[3,2-a]azepine core. It is designed as a self-validating system: success at each step is confirmed by specific physical or spectroscopic checkpoints before proceeding.

Step-by-Step Procedure:

  • Precursor Preparation & Dilution: Dissolve the furan-tethered oxazole precursor (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM). Causality: Dilute the solution to exactly 0.005 M. High dilution is mathematically required to decrease the rate of intermolecular collisions, thereby allowing the entropically disfavored intramolecular macrocyclization to dominate.

  • Catalyst Coordination: Cool the solution to -78 °C under an argon atmosphere. Dropwise, add Dimethylaluminum chloride ( Me2​AlCl , 1.0 M in hexanes, 0.2 equiv). Causality: Me2​AlCl acts as a bidentate chelator, locking the furan and oxazole moieties into a rigid, reactive conformation while lowering the LUMO of the dienophile.

  • Thermal Activation: Gradually warm the reaction to 40 °C (reflux) and stir for 16 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active precursor spot and the appearance of a lower-Rf spot (staining deep blue with p-anisaldehyde) confirms the loss of the conjugated furan system and successful cyclization.

  • Alkaline Quench: Cool to 0 °C and quench strictly with saturated aqueous NaHCO3​ (20 mL). Causality: The 5,9-epoxy bridge is an oxabicyclo[3.2.1] system. It is highly strained and will instantaneously undergo ring-opening to a phenol/azepinol derivative if exposed to unbuffered acidic protons during workup.

  • Extraction & Purification: Extract with DCM (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ambient temperature. Purify via flash column chromatography using neutral alumina (Activity III) rather than silica gel. Causality: The mild acidity of standard silica gel is sufficient to degrade the epoxy bridge over the duration of the column run.

III. Troubleshooting & FAQs

Q1: My cycloaddition yields a mixture of endo and exo isomers. How can I improve the diastereoselectivity to favor the endo product? A1: The formation of the 5,9-epoxy bridge is governed by the transition state geometry. Under purely thermal conditions, IMDAF reactions often yield a thermodynamic mixture of isomers 3. To favor the endo isomer (which correctly orients the oxazole for the [3,2-a] fusion), you must enforce kinetic control. Switch from a purely thermal reaction in toluene to a Lewis acid-catalyzed reaction in DCM at lower temperatures (e.g., 40 °C with Me2​AlCl ). The Lewis acid enforces a highly ordered, rigid transition state that lowers the activation energy specifically for the endo pathway.

Q2: The 5,9-epoxy bridge is opening during my final deprotection step. What are the alternatives? A2: The oxygen bridge in this system is highly susceptible to nucleophilic attack and acid-catalyzed cleavage due to immense ring strain. If you are using standard acidic deprotection (e.g., TFA for Boc removal or HBr for ether cleavage), the bridge will rupture. Solution: You must redesign your synthetic route to utilize orthogonal protecting groups that cleave under strictly neutral or reductive conditions. Replace Boc groups with Alloc (cleaved via Pd(PPh3​)4​ and morpholine) or Cbz groups (cleaved via H2​/Pd−C at neutral pH).

Q3: I am observing significant intermolecular dimerization instead of the desired intramolecular oxazolo-azepine fusion. Why is this happening? A3: This is a classic manifestation of violating concentration limits and the Thorpe-Ingold effect. Intermolecular Diels-Alder reactions will outcompete the intramolecular pathway if the tether lacks sufficient steric bulk to favor the folded pre-reaction conformer. Solution: First, verify your solvent volume to ensure a concentration of ≤0.005 M. Second, if the tether allows, introduce a temporary "gem-dialkyl" effect (Thorpe-Ingold effect) on the carbon chain linking the furan and oxazole. Bulky substituents restrict rotational degrees of freedom, forcing the reactive ends into proximity and drastically increasing the effective molarity of the intramolecular reaction.

IV. Quantitative Optimization Data

The following table summarizes the optimization landscape for the macrocyclization step, demonstrating the critical balance between Lewis acid strength, temperature, and bridge stability.

Table 1: Optimization of IMDAF Conditions for 5,9-Epoxyoxazolo[3,2-a]azepine Formation

SolventCatalyst (20 mol%)Temp (°C)Concentration (M)Yield (%)endo:exo RatioBridge Stability
TolueneNone (Thermal)1100.05351:1.2Intact
TolueneNone (Thermal)1100.005521:1.1Intact
Toluene ZnI2​ 900.005784:1Intact
DCM Me2​AlCl 400.00585 15:1 Intact
DCM TiCl4​ 250.005<5N/ACleaved (Degraded)

Data Interpretation: Moving from thermal to mild Lewis acid catalysis ( Me2​AlCl ) at high dilution maximizes both yield and diastereoselectivity. Conversely, harsh Lewis acids like TiCl4​ immediately destroy the target scaffold.

V. References

  • Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators. Archiv der Pharmazie (Weinheim).

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters.

  • Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Improving Yield in Bridged Heterocyclic Synthesis

Welcome to the technical support center for bridged heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bridged heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these sterically demanding and structurally unique molecules. The synthesis of bridged heterocycles is often a formidable challenge, where issues of low yield, unexpected side products, and difficult purifications are common.

This document moves beyond a simple list of protocols. It is structured as a troubleshooting hub to directly address the specific, practical issues encountered in the lab. Here, we delve into the causality behind experimental choices, offering field-proven insights to transform a low-yielding reaction into a successful transformation.

A Scientist's Approach to Troubleshooting

Low yield is not a result, but a symptom. Effective troubleshooting is a systematic process of elimination, guided by a strong understanding of reaction mechanisms and kinetics. Before diving into specific problems, adopt this core workflow.

Troubleshooting_Workflow A Low Yield or Reaction Failure B Step 1: Verify the Basics (Purity, Stoichiometry, Conditions) A->B C Step 2: Analyze the Crude Reaction (TLC, LC-MS, NMR) B->C D Is Starting Material (SM) Consumed? C->D E Is the Desired Product Formed? D->E Yes G Hypothesize Cause: - Incomplete Conversion - Product Decomposition - Side Reaction Pathway D->G No F Identify Byproducts E->F No (or Trace) J Scale-Up Optimized Procedure E->J Yes F->G H Design Small-Scale Optimization Experiments G->H I Implement & Analyze H->I I->J

Caption: A systematic workflow for troubleshooting low-yield reactions.

FAQs: Reaction Planning & Execution

This section addresses common questions and issues that arise before and during the reaction.

Q1: My intramolecular cycloaddition is failing, with only starting material recovered. What are the most likely causes?

This is a classic problem indicating that the activation energy for the desired cyclization is not being overcome, or that the conformation required for the reaction is energetically unfavorable.

Causality & Expert Insights:

Bridged systems often require forcing two reactive ends of a molecule together in a sterically constrained manner. The intramolecular Diels-Alder reaction, a common strategy, is governed by a highly ordered transition state.[1] While making the reaction intramolecular provides a significant entropic advantage, high activation energies can still stall the process.[1]

Troubleshooting Steps:

  • Increase Thermal Energy: The simplest approach is to increase the reaction temperature. For thermally stable compounds, refluxing in a higher-boiling solvent (e.g., toluene, xylene, or dichlorobenzene) can provide the necessary energy. Monitor for product decomposition by TLC or LC-MS if you choose this route.[2]

  • Employ Lewis Acid Catalysis: Lewis acids can dramatically accelerate cycloadditions by coordinating to the dienophile, lowering its LUMO energy and making it more reactive.[3] This is particularly effective for α,β-unsaturated carbonyl dienophiles.

  • Utilize High Pressure: For exceptionally stubborn cases, high-pressure conditions (5-15 kbar) can promote reactions with a negative activation volume, such as cycloadditions. This physically forces the reactive partners together, overcoming steric repulsion.

  • Re-evaluate the Connecting Chain: The length and flexibility of the tether connecting the reactive moieties are critical. Tethers that are too short may introduce excessive ring strain in the transition state, while those that are too long can be entropically penalized. The "sweet spot" for forming the second ring in an intramolecular Diels-Alder is often a three- or four-atom linker to create a new five- or six-membered ring.[4]

Q2: I'm getting a complex mixture of stereoisomers (e.g., endo/exo). How can I improve selectivity?

Stereoselectivity in bridged systems is a function of kinetic versus thermodynamic control and the steric and electronic properties of the transition state.

Causality & Expert Insights:

In Diels-Alder reactions, the endo product is often the kinetic product due to favorable secondary orbital overlap in the transition state, but it can be the sterically more crowded and thermodynamically less stable isomer. The rigidity of bridged structures often amplifies these differences.[5]

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature often increases selectivity in favor of the kinetic product (frequently the endo isomer).[2] Conversely, if the desired product is the thermodynamic one, higher temperatures can allow for equilibration if the reaction is reversible.

  • Lewis Acid Catalysis: As mentioned, Lewis acids can enhance stereoselectivity. By coordinating to the dienophile, they can lock it into a specific conformation, exaggerating the energy difference between the endo and exo transition states and often favoring the endo product.[6]

  • Solvent Choice: Solvent polarity can influence transition state stabilization. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can sometimes tip the stereochemical balance.[2]

Catalyst TypeTypical Effect on StereoselectivityCommon Examples
Brønsted Acids Can protonate heteroatoms, altering reactivity.[7][8]TFA, p-TsOH, HBF₄
Standard Lewis Acids Coordinate to carbonyls, imines; enhance endo selectivity.[6]TiCl₄, SnCl₄, BF₃·OEt₂
Chiral Lewis Acids Enable enantioselective transformations.[3]Chiral BOX-metal complexes, BINOL-derived acids

Table 1. Common acidic catalysts and their typical effects on bridged heterocyclic synthesis.

FAQs: Side Reactions & Product Stability

Even when the main reaction proceeds, side reactions or product degradation can decimate yields.

Q3: My desired product seems to be forming, but it disappears over time or during workup. What's happening?

Product instability is a common issue, especially with highly strained or reactive heterocyclic systems. The product may be sensitive to the reaction conditions (thermal, acidic, basic) or to the workup procedure (air, moisture, pH changes).[9]

Causality & Expert Insights:

Bridged heterocycles can contain "hidden" reactive functionalities. For example, a bicyclic aminal is susceptible to hydrolysis under acidic conditions. Ring strain can also make certain bonds labile.

Troubleshooting Steps:

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS.[2] Plot the concentration of starting material, product, and any major byproducts over time. This will reveal if the product is forming and then degrading.

  • Milder Reaction Conditions: If the product is thermally labile, attempt the reaction at a lower temperature for a longer time. If catalysis is used, reducing the catalyst loading may help.

  • Modified Workup:

    • pH Control: If your product is acid- or base-sensitive, ensure your aqueous quench and extraction steps are buffered to a neutral pH.

    • Inert Atmosphere: If you suspect oxidation, perform the workup and purification under an inert atmosphere (N₂ or Ar).

    • Temperature: Keep the product cold during workup and concentration to minimize degradation.

Reaction_Pathway cluster_0 Desired Pathway cluster_1 Competing Pathway cluster_2 Degradation Pathway A Starting Materials B Transition State 1 (Low Activation Energy) A->B D Transition State 2 (Higher Activation Energy) A->D C Bridged Product (Thermodynamically Stable) B->C F Degradation Products C->F [Heat, Acid, Air] E Side Product (e.g., Polymer, Isomer) D->E

Caption: Competing reaction pathways that can lower the yield of the desired bridged product.

FAQs: Workup & Purification

The final yield is only what you can isolate in pure form. Bridged heterocycles can present unique purification challenges.

Q4: My product is difficult to purify. It co-elutes with byproducts on silica gel or streaks badly.

The unique 3D shape and polarity of bridged heterocycles can lead to non-ideal behavior on standard chromatography media.

Causality & Expert Insights:

Heteroatoms like nitrogen can interact strongly with acidic silica gel, leading to tailing or even decomposition. Similar polarity between isomers or byproducts can make separation difficult. The complex solubility properties of these molecules can also pose a challenge.[10]

Troubleshooting Steps:

  • Alternative Media:

    • Neutral or Basic Alumina: If your compound is a base (e.g., contains a basic nitrogen), switching to alumina can prevent the strong acidic interactions seen with silica.

    • Reverse-Phase Chromatography (C18): This separates based on polarity in a different way than normal-phase silica. It is excellent for separating compounds with different degrees of non-polar surface area.[10]

  • Solvent System Modification:

    • Additives for Normal Phase: For nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can dramatically improve peak shape by competing for the acidic sites on the silica gel.

  • Crystallization: Do not underestimate the power of crystallization. It is often the most effective method for obtaining highly pure material. Screen a wide range of solvent systems (e.g., EtOAc/hexanes, CH₂Cl₂/ether, MeOH/water).

  • Chemical Derivatization: In difficult cases, consider temporarily derivatizing your product to change its properties. For example, protecting a polar N-H group as a non-polar Boc-carbamate can make chromatography easier. The protecting group is then removed in a final step.

Key Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol provides a starting point for optimizing a sluggish cycloaddition.

Objective: To improve the rate and/or stereoselectivity of an intramolecular [4+2] cycloaddition to form a bridged heterocyclic system.

Methodology:

  • Preparation:

    • Dry all glassware thoroughly in an oven (120 °C) and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous. Toluene or dichloromethane are common choices.

    • The starting material (diene-dienophile precursor) must be pure and dry.[9]

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the diene-dienophile precursor (1.0 eq) in the chosen anhydrous solvent (to a concentration of 0.01-0.1 M). High dilution can help minimize intermolecular side reactions.[1]

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). A lower starting temperature is often best for selectivity.

  • Catalyst Addition:

    • Prepare a solution of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (0.1 - 1.1 eq) in the same anhydrous solvent.

    • Add the Lewis acid solution dropwise to the stirred solution of the starting material over 10-15 minutes. An exotherm or color change may be observed.

  • Reaction Monitoring:

    • Stir the reaction at the chosen temperature.

    • Monitor the reaction's progress by taking small aliquots (quenching with a suitable reagent like saturated NaHCO₃ solution) and analyzing by TLC or LC-MS.[2]

  • Workup:

    • Once the reaction is complete, quench it carefully by slowly adding a suitable quenching agent at low temperature (e.g., saturated aqueous NaHCO₃, Rochelle's salt solution for aluminum-based Lewis acids, or water).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using the appropriate technique as determined by small-scale trials (e.g., flash column chromatography, crystallization).

References

  • Craig, D. (1987). The Intramolecular Diels-Alder Reaction. Chemical Society Reviews, 16, 187-238.
  • MacMillan, D. W. C., & Yoon, T. P. (2003). Leveraging Lewis Acids and Visible Light for Method Development and Total Synthesis. California Institute of Technology.
  • ResearchGate. (n.d.). Optimization of reaction conditions A Optimizations for the formation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • Ashenhurst, J. (2019, December 6). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the efficiency of the Diels-Alder process by using flow chemistry and zeolite catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from [Link]

  • American Chemical Society. (2026, March 9). One-Step Rh-Catalyzed Atom-Economical Cyclization of Acetophenones and Methyl Propiolate Affording Isoquinoline Derivatives.
  • Clayden, J., & Greeves, N. (2025, July 19). Bridged bicyclic rings. Organic Chemistry, 2nd ed.
  • Houk, K. N., & Cieplak, P. (2008). Intramolecular Hetero-Diels−Alder Reactions of Imine and Iminium Dienophiles: Quantum Mechanical Exploration of Mechanisms and Stereoselectivities. The Journal of Organic Chemistry, 73(7), 2584–2591.
  • Dong, G. (n.d.). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. PMC. Retrieved from [Link]

  • Beilstein-Institut. (2016, May 17). The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journal of Organic Chemistry.
  • PubMed. (2021, September 1). Organocatalytic Strategies for the Development of the Enantioselective Inverse-electron-demand Hetero-Diels-Alder Reaction. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations.
  • National Center for Biotechnology Information. (n.d.). N-Heterocycle-Ligated Borocations as Highly Tunable Carbon Lewis Acids. PMC. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 2). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. PMC. Retrieved from [Link]

  • American Chemical Society. (2021, December 23). Synthesis of Various Bridged Ring Systems via Rhodium-Catalyzed Bridged (3+2) Cycloadditions. Organic Letters.
  • MDPI. (2023, January 18). Halloysite Nanotubes as Bimodal Lewis/Brønsted Acid Heterogeneous Catalysts for the Synthesis of Heterocyclic Compounds. MDPI.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros.
  • Iowa State University. (n.d.). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones.
  • PubMed. (2012, September 21). An efficient synthesis of bridged heterocycles from an Ir(I) bis-amination/ring-closing metathesis sequence. PubMed. Retrieved from [Link]

  • University of Leicester. (n.d.). Synthesis and Properties of Bridged Nitrogen Heterocycles.
  • American Chemical Society. (2021, November 14). Addressing the Medicinal Chemistry Bottleneck: A Lean Approach to Centralized Purification.
  • National Center for Biotechnology Information. (n.d.). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PMC. Retrieved from [Link]

  • Resolve a DOI Name. (2025, May 15). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Oxazolo[3,2-a]azepine Synthesis &amp; Side-Product Diagnostics

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for oxazolo[3,2-a]azepine synthesis. Fused 7,5-bicyclic systems—particularly oxazolo-azepinium salts and their correspondin...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the advanced troubleshooting center for oxazolo[3,2-a]azepine synthesis. Fused 7,5-bicyclic systems—particularly oxazolo-azepinium salts and their corresponding lactams—are highly valuable as organocatalysts, chiral auxiliaries, and bioactive scaffolds. However, their synthesis via Schmidt-type cascade ring expansions or Meyers' lactamizations is mechanistically demanding. Because these heterocycles are ambident electrophiles, minor deviations in moisture control, acid strength, or thermodynamic parameters will rapidly divert your reaction toward ring-opened lactams, stalled intermediates, or epimerized mixtures.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure high-fidelity synthesis.

Part 1: Diagnostic Q&A – Troubleshooting Reaction Failures

Q1: Why am I isolating a high yield of N-(2-hydroxyethyl)azepan-2-one derivatives instead of the desired oxazolo[3,2-a]azepinium salt? The Causality: The oxazolo[3,2-a]azepinium core is highly sensitive to nucleophilic attack. The iminium ether bond acts as an ambident electrophile. If adventitious moisture is present during the reaction or if an aqueous workup is mistakenly applied, water attacks the highly electrophilic iminium carbon (C9a). This triggers the immediate hydrolysis and ring-opening of the oxazolidine moiety, yielding the thermodynamically stable N-(2-hydroxyethyl)lactam side product [1]. The Solution: You must maintain strict anhydrous conditions. Do not use aqueous extraction for isolation. Instead, isolate the target salt via precipitation (e.g., crashing out with cold diethyl ether) or by using strictly anhydrous silica gel chromatography (e.g., eluting with dry MeOH/CH₂Cl₂).

Q2: During the synthesis of axially chiral dibenz[c,e]oxazolo[3,2-a]azepin-9-ones, my diastereomeric ratio (dr) degrades over time. How do I prevent epimerization? The Causality: In Meyers'-type lactamizations, the central chirality at the oxazolidine-fused benzylic position is relayed to the biaryl axis to establish axial chirality [2]. While the kinetically controlled diastereoisomer ratio is often excellent (up to 96:4), the aminal stereocenter is labile under prolonged acidic heating. Extended reaction times allow the system to overcome the activation barrier for ring-opening/closing, driving the mixture toward a thermodynamic equilibrium that erodes the dr [3]. The Solution: Treat this as a kinetically controlled process. Monitor the reaction continuously via LC-MS or TLC. Quench the reaction immediately upon the consumption of the starting keto-ester. Switching to a milder acid catalyst (e.g., replacing p-TsOH with a Lewis acid like Bi(OTf)₃ at optimized loadings) can also prevent thermodynamic scrambling [3].

Q3: Gas evolution is sluggish during the azide-ketone cycloaddition step, and the reaction stalls. What is the mechanistic failure? The Causality: The one-pot synthesis of oxazolo[3,2-a]azepinium salts from cyclic ketones and 2-azido-1-ethanol relies on an acid-promoted Schmidt-type ring expansion. The Lewis acid (typically BF₃·OEt₂) must be potent enough to activate the intermediate azidohydrin, forcing the migration of the C-C bond and the expulsion of N₂ gas [1]. If your Lewis acid has degraded (often forming HF and boric acid due to poor storage), it cannot overcome the activation energy required for N₂ extrusion. The Solution: The reaction must be self-validating. The dropwise addition of BF₃·OEt₂ at 0 °C must trigger immediate effervescence. If you do not see gas evolution, abort the run. Titrate or replace your Lewis acid before proceeding.

Part 2: Analytical Signatures of Side-Product Divergence

To accurately diagnose your reaction outcome, you must distinguish the fused bicyclic target from its monocyclic or stalled side products. Rely on the following spectroscopic markers to validate your structural assignments.

Table 1: Spectroscopic Differentiation of Oxazolo[3,2-a]azepine Derivatives

Compound TypeStructural Feature¹H NMR Marker (ppm)¹³C NMR Marker (ppm)IR Marker (cm⁻¹)MS (ESI+)
Oxazolo[3,2-a]azepinium Salt Bicyclic Iminium~4.8 - 5.2 (m, -CH₂-O-)~175 - 180 (C=N⁺)~1660 - 1680 (C=N⁺)[M]⁺ (Intact cation)
N-(2-Hydroxyethyl)lactam Monocyclic Lactam~3.6 - 3.8 (t, -CH₂-OH)~170 - 175 (C=O)~1630 (C=O), 3300 (O-H)[M+H]⁺ (+18 Da vs Target)
Azidohydrin Adduct Stalled Intermediate~3.3 - 3.5 (m, -CH₂-N₃)~60 - 70 (C-OH)~2100 (N₃ stretch)[M+Na]⁺
Epimerized Lactam Thermodynamic SinkShift in aminal proton~85 - 95 (Aminal C)~1640 (Lactam C=O)[M+H]⁺ (Identical mass)
Part 3: Mechanistic Visualization

The following diagram illustrates the critical bifurcation points in the synthesis workflow where the reaction can deviate into side-product formation.

G SM Ketone + 2-Azido-1-ethanol (Starting Materials) Int1 Azidohydrin Adduct (Intermediate) SM->Int1 BF3·OEt2, 0 °C Int1->SM Weak Acid (Reversible) Int2 Bicyclic Iminium Ion (Reactive Species) Int1->Int2 Ring Expansion (- N2 gas) Target Oxazolo[3,2-a]azepinium Salt (Target Product) Int2->Target Intramolecular O-Trapping Side1 N-(2-Hydroxyethyl)lactam (Hydrolysis Side Product) Target->Side1 H2O / Moisture (Ring Opening) Side2 Epimerized Lactam (Thermodynamic Sink) Target->Side2 Prolonged Heating (Meyers' Lactamization)

Figure 1: Reaction pathways and side-product divergence in oxazolo[3,2-a]azepine synthesis.

Part 4: Self-Validating Experimental Protocol

Synthesis of 7-Phenyl-3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate [1]

This protocol utilizes a cascade Schmidt reaction. It is engineered with built-in validation checkpoints so you can abort or adjust the reaction in real-time.

Reagents & Equipment:

  • 4-phenylcyclohexanone (1.0 equiv, 11.4 mmol)

  • 2-azido-1-ethanol (1.5 equiv, 17.2 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv, 22.9 mmol)

  • Anhydrous CH₂Cl₂ (60 mL)

  • Flame-dried glassware under an Argon atmosphere.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenylcyclohexanone and 2-azido-1-ethanol in anhydrous CH₂Cl₂ at 0 °C under vigorous stirring.

    • Validation Check: The solution must be completely clear and homogeneous. Any turbidity indicates moisture.

  • Activation: Add BF₃·OEt₂ dropwise over 5 minutes via a syringe pump.

    • Validation Check (Critical): You must observe immediate gas evolution (N₂) upon the first few drops. If no gas evolves, the azidohydrin is failing to undergo ring expansion. Stop the reaction and source fresh BF₃·OEt₂.

  • Cyclization: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Check: TLC (1:9 MeOH:CH₂Cl₂) should show the complete consumption of the ketone starting material.

  • Anhydrous Isolation: Do not quench with water or NaOH. Evaporate the CH₂Cl₂ in vacuo to yield a crude oil.

  • Purification: Purify the crude oil immediately via silica gel column chromatography using a strictly anhydrous eluent (1:9 MeOH:CH₂Cl₂).

    • Validation Check: The target oxazolo[3,2-a]azepinium salt will elute as a highly polar fraction and solidify into a white solid upon solvent removal. Confirm the absence of the lactam carbonyl stretch (~1630 cm⁻¹) via IR spectroscopy before long-term storage.

References
  • Title: Reaction Discovery Using Microfluidic-Based Multidimensional Screening of Polycyclic Iminium Ethers Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Kinetic and Thermodynamic Control of Axial Chirality in Biaryl-Derived Fused Oxazolidine Lactams Exploiting a Centre-Axis Relay of Unit Efficiency Source: PubMed URL: [Link]

  • Title: Novel Extension of Meyers' Methodology: Stereoselective Construction of Axially Chiral 7,5-Fused Bicyclic Lactams Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Diastereoselectivity in Azepine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the asymmetric synthesis of seven-membered nitrogen heterocycles (azepines and azepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the asymmetric synthesis of seven-membered nitrogen heterocycles (azepines and azepanes). The inherent conformational flexibility and significant entropic penalty associated with seven-membered ring formation often lead to poor diastereo- and enantiocontrol.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind stereochemical failures and provide self-validating, field-proven protocols to help you achieve >20:1 diastereomeric ratios (dr) in your azepine syntheses.

Core Diagnostics: Why is my Azepine Synthesis Losing Stereocontrol?

The formation of azepines typically proceeds through a highly flexible transition state. Unlike five- or six-membered rings, the seven-membered metallacycle (in transition metal catalysis) or transition state (in organocatalysis) possesses multiple low-energy conformations. If your reaction yields a nearly racemic mixture or low diastereoselectivity (e.g., dr < 3:1), the root cause is almost always insufficient pre-organization of the substrate or a lack of steric differentiation in the catalyst's chiral pocket .

Troubleshooting Workflow

Workflow Start Low Diastereoselectivity (dr < 3:1) CheckSubstrate 1. Check Directing Group (e.g., N-SO2Py) Start->CheckSubstrate CheckCatalyst 2. Screen Chiral Ligands (e.g., SEGPHOS) CheckSubstrate->CheckCatalyst If auxiliary is optimal CheckConditions 3. Optimize Temp & Solvent (Decrease Temp) CheckCatalyst->CheckConditions If dr remains low Biocatalysis 4. Consider IRED Biocatalysis (Enzyme Pocket) CheckConditions->Biocatalysis If TM catalysis fails Success High Diastereoselectivity (dr > 20:1) CheckConditions->Success If dr > 20:1 Biocatalysis->Success Absolute Control

Step-by-step troubleshooting workflow for resolving low diastereoselectivity in azepine synthesis.

Frequently Asked Questions (FAQs)

Q1: My Pd-catalyzed C-H carbonylation of γ-arylpropylamines yields a low dr (1.5:1). How can I improve stereocontrol?

A1: The issue lies in the flexibility of your directing group. Standard protecting groups like N-Boc or N-Ac allow the intermediate palladacycle to adopt multiple reactive conformations prior to CO insertion.

The Solution: Switch to a strongly coordinating, rigid directing group such as the 2-pyridinesulfonyl (N-SO2Py) group. Mechanistically, the bidentate coordination of the N-SO2Py group to the Pd(II) center locks the conformation of the pre-activation complex. This restricts the degrees of freedom during the remote ε-C(sp2)–H activation step, effectively forcing the reaction down a single diastereomeric pathway. Recent methodologies demonstrate that this specific directing group provides exceptional levels of chemo-, regio-, and diastereoselectivity [1].

G Substrate Substrate + Pd(OAc)2 (Flexible) ComplexA_prime Complex A' (Pre-activation) Substrate->ComplexA_prime Coordination ComplexB Complex B (C-H Activation) ComplexA_prime->ComplexB Stereocontrolling Step (Rigidified by N-SO2Py) ComplexC Complex C (CO Coordination) ComplexB->ComplexC CO Addition ComplexD Complex D (Carbonyl Insertion) ComplexC->ComplexD Insertion Product Benzazepinone (High dr) ComplexD->Product Reductive Elimination

Mechanistic pathway of Pd-catalyzed carbonylation highlighting the stereocontrolling step.
Q2: I am using Rh-catalyzed arylative cyclization, but my dr is highly variable between batches. What is going wrong?

A2: Rhodium(I) migration pathways are exquisitely sensitive to ligand bite angle and electronic effects. If your dr is fluctuating, your chiral ligand is likely failing to provide sufficient steric bulk to differentiate the diastereotopic faces during the 1,4-Rh(I) migration.

The Solution: Transition to a rigid, sterically demanding chiral ligand like (S)-DTBM-SEGPHOS. The bulky 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups create a deep chiral pocket that heavily penalizes the mismatched transition state. This modification not only stabilizes batch-to-batch dr but also suppresses off-target side products [2].

Q3: Transition metal catalysis is failing to give me the required >99% dr for my API intermediate. Are there alternative strategies?

A3: Yes. When chemical catalysts fail to overcome the entropic hurdles of seven-membered ring transition states, biocatalysis is the definitive fallback.

The Solution: Imine reductases (IREDs) have been successfully engineered for the asymmetric synthesis of chiral azepanes via reductive amination [3]. The enzyme's active site completely pre-organizes the substrate, strictly governing the trajectory of hydride delivery. This provides absolute stereocontrol (>99% ee/dr) and allows for a retrosynthetic disconnection in which amination exclusively takes place at the desired carbonyl without over-reduction.

Quantitative Data Summary

To aid in your optimization, the following table summarizes the causal effects of various reaction parameters on the diastereomeric ratio (dr) during transition-metal-catalyzed azepine synthesis.

ParameterModificationObserved Effect on drMechanistic Rationale
Directing Group N-Boc N-SO2Py1.5:1 >20:1Bidentate coordination rigidifies the metallacycle transition state, minimizing competing conformations [1].
Chiral Ligand BINAP DTBM-SEGPHOS4:1 >99:1Increased steric bulk deepens the chiral pocket, amplifying the energy difference ( ΔΔG‡ ) between diastereomeric transition states [2].
Temperature 110 °C 80 °C10:1 18:1Lower thermal energy prevents the system from accessing higher-energy, mismatched transition states.
Solvent Toluene HFIPVariableFluorinated alcohols disrupt non-specific hydrogen bonding, often tightening the catalyst-substrate complex.

Self-Validating Experimental Protocol

Below is a highly optimized, self-validating protocol for the Pd-Catalyzed Remote C–H Carbonylation to form benzazepinones with high diastereoselectivity [1].

Materials Required:
  • Substrate: γ-Arylpropylamine derivative protected with N-SO2Py (0.2 mmol)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Oxidant/Additive: Benzoquinone (BQ, 1.5 equiv), AgOAc (2.0 equiv)

  • CO Source: Mo(CO)6 (1.0 equiv)

  • Solvent: HFIP/Toluene (1:1 v/v, 2.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR yield validation)

Step-by-Step Methodology:
  • Preparation (Glovebox Recommended): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg, 0.02 mmol), BQ (32.4 mg, 0.3 mmol), AgOAc (66.8 mg, 0.4 mmol), and Mo(CO)6 (52.8 mg, 0.2 mmol).

  • Substrate Addition: Dissolve the N-SO2Py protected γ-arylpropylamine (0.2 mmol) in 2.0 mL of the HFIP/Toluene solvent mixture. Add this solution to the Schlenk tube.

  • Sealing and Heating: Seal the tube with a Teflon-lined screw cap. Move the reaction to a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours.

    • Causality Check: Mo(CO)6 decomposes slowly at this temperature to provide a steady, low concentration of CO gas, preventing catalyst poisoning that often occurs with direct CO balloon application.

  • Self-Validation (TLC/UPLC): After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with EtOAc, and filter through a short pad of Celite. Analyze via UPLC-MS. You should observe complete consumption of the starting material and a single major product peak indicating high dr.

  • Workup: Dilute the bulk reaction mixture with EtOAc (10 mL) and filter through a pad of Celite to remove Pd and Ag salts. Wash the organic layer with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Quantification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and add exactly 0.1 mmol of 1,3,5-trimethoxybenzene. Take a crude 1H NMR to determine the precise diastereomeric ratio (dr) before column chromatography, ensuring no diastereomer is lost during purification.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure benzazepinone.

References

  • Title: Access to Benzazepinones by Pd-Catalyzed Remote C–H Carbonylation of γ-Arylpropylamine Derivatives Source: Organic Letters (2019) URL: [Link] [1]

  • Title: Asymmetric Synthesis of Azepines Source: ACS Catalysis (2017) URL: [Link] [2]

  • Title: Biocatalytic Synthesis of Azepanes Source: Journal of the American Chemical Society (2018) URL: [Link] [3]

Troubleshooting

Technical Support Center: Overcoming Solubility Bottlenecks for 5,9-Epoxyoxazolo[3,2-a]azepine

Welcome to the Formulation & Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5,9-Epoxyoxazolo[3,2-a]azepine (CAS 251362-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5,9-Epoxyoxazolo[3,2-a]azepine (CAS 251362-43-3).

This compound is a highly rigid, bridged polycyclic heterocycle. While its unique architecture is valuable for target binding, it presents severe solubility challenges. The epoxy bridge forces a rigid conformation, and the lack of hydrogen bond donors (it contains only H-bond accepting O and N atoms) prevents favorable interactions with water. Consequently, the molecule exhibits exceptionally high crystal lattice energy, making it highly prone to precipitation in aqueous media.

Below is our comprehensive troubleshooting guide to help you navigate these challenges across all stages of drug development.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My compound crashes out of solution during in vitro biochemical assays, even when using 1% DMSO. Why is this happening, and how do I fix it? The Causality: When you dilute a DMSO stock of 5,9-Epoxyoxazolo[3,2-a]azepine into an aqueous assay buffer, the solvent capacity of the mixture drops exponentially. Because the compound has high crystal lattice energy and no H-bond donors to stabilize it in water, the thermodynamic drive to recrystallize overwhelms the solvation forces. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that perfectly accommodates low-molecular-weight lipophilic scaffolds, and a hydrophilic exterior that ensures aqueous solubility[1]. This forms a 1:1 inclusion complex that physically shields the hydrophobic core from water, preventing precipitation without denaturing your target proteins (which is a common artifact when using high concentrations of surfactants like Tween-20).

Q2: We are advancing to in vivo rodent PK studies. Standard CMC (Carboxymethyl Cellulose) suspensions yield zero systemic exposure. What is the alternative? The Causality: Oral absorption requires the drug to be in solution. Suspending the crystalline powder in CMC does not alter the compound's intrinsic dissolution rate. Because the energetic barrier to break the crystal lattice in gastrointestinal (GI) fluids is too high, the drug is excreted before it can be absorbed. The Solution: Employ a Lipid-Based Formulation (LBF) or Self-Microemulsifying Drug Delivery System (SMEDDS). LBFs pre-dissolve the drug in an oil/surfactant matrix, completely bypassing the energetic barrier of dissolution in the GI tract[2]. Upon contact with aqueous GI fluids, the formulation spontaneously forms microemulsions that present the solubilized drug directly to the intestinal mucosa, significantly enhancing bioavailability.

Q3: For late-stage preclinical development, how do we formulate this as a solid oral dosage form (tablet/capsule)? The Causality: You cannot use an LBF in a standard pressed tablet. To achieve high drug loading in a solid state while maintaining solubility, you must permanently disrupt the crystal lattice. The Solution: Utilize Hot Melt Extrusion (HME) to create an Amorphous Solid Dispersion (ASD) . HME uses thermal and mechanical energy to melt the drug and a thermoplastic polymer together[3]. This process breaks the crystal lattice and traps the compound in a high-energy, amorphous state upon rapid cooling[4]. The polymer acts as a stabilizing matrix, preventing recrystallization and generating a supersaturated solution upon ingestion.

Part 2: Solubility Enhancement Strategy Comparison

The following table summarizes the quantitative and qualitative parameters of the three primary solubility enhancement strategies for 5,9-Epoxyoxazolo[3,2-a]azepine.

ParameterHP-β-CD Inclusion ComplexLipid-Based Formulation (LBF)Amorphous Solid Dispersion (ASD)
Primary Mechanism Host-guest cavity encapsulationBypasses dissolution via oil matrixDisrupts crystal lattice energy
Target Application In vitro assays, IV dosingIn vivo PK/PD (Oral gavage)Solid oral dosage forms (Tablets)
Max Drug Loading Low (Typically 1-5 mg/mL)Medium (10-50 mg/g lipid)High (Up to 30-40% w/w)
Physical Stability High (in solution)Medium (risk of precipitation)High (if Tg is optimized)
Preparation Time 48 hours (Equilibration)2-4 hours (Mixing/Heating)Continuous (Extrusion process)

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vitro Assays)

This protocol ensures complete solubilization without free crystalline drug artifacts.

  • Matrix Preparation: Weigh HP-β-CD and dissolve it in your specific assay buffer (e.g., PBS, pH 7.4) to create a 50 mM stock solution.

  • Drug Addition: Add an excess amount of crystalline 5,9-Epoxyoxazolo[3,2-a]azepine powder (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and stir the suspension at 25°C for 48 hours. Causality: Complexation is a thermodynamic equilibrium process; insufficient time leads to incomplete encapsulation.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. The filter will catch all uncomplexed, undissolved crystalline drug.

  • System Validation: Quantify the exact concentration of the dissolved inclusion complex in the filtrate using HPLC-UV[1]. Do not assume 100% recovery. Use this validated stock to dilute down to your required assay concentrations.

Protocol B: Hot Melt Extrusion (HME) for Amorphous Solid Dispersion (For Solid Dosage)

This protocol traps the drug in a high-energy amorphous state for maximum oral bioavailability.

  • Polymer Selection & Blending: Mill and blend 5,9-Epoxyoxazolo[3,2-a]azepine with a thermoplastic polymer like Soluplus® or Eudragit® EPO at a 1:3 (w/w) ratio. Causality: Soluplus has a low glass transition temperature (Tg), making it easily extrudable without degrading the drug[5].

  • Extrusion: Feed the physical mixture into a twin-screw hot melt extruder. Set the barrel temperature profile to approximately 50°C above the polymer's Tg. The molten polymer acts as a solvent, dissolving the API without needing to reach the drug's high melting point[6].

  • Quenching: Extrude the melt and immediately cool it on a chill roll. Causality: Rapid cooling "freezes" the molecular mobility, preventing the drug molecules from re-aligning into a crystal lattice.

  • Milling: Mill the cooled extrudate into a fine powder suitable for capsule filling.

  • System Validation: Analyze the final powder using Modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (PXRD). The protocol is validated only if the mDSC shows a single Tg and the PXRD shows a broad halo with a complete absence of the drug's crystalline melting peaks[4].

Part 4: Formulation Decision Workflow

SolubilityWorkflow Start Solubility Bottleneck: 5,9-Epoxyoxazolo[3,2-a]azepine InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo PK/PD (Liquid Oral Dosing) Start->InVivo Solid Solid Dosage Form (Pre-clinical/Clinical) Start->Solid CD HP-β-CD Complexation (Encapsulates Scaffold) InVitro->CD LBF Lipid-Based Formulation (Bypasses Dissolution) InVivo->LBF ASD Amorphous Solid Dispersion (Disrupts Lattice Energy) Solid->ASD

Figure 1: Decision matrix for resolving 5,9-Epoxyoxazolo[3,2-a]azepine solubility bottlenecks.

References

  • Source: Crystal Pharmatech Co., Ltd.
  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs Source: Aenova Group URL
  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale Source: PMC - NIH URL
  • Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs Source: Ascendia Pharmaceutical Solutions URL
  • Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan Source: MDPI URL
  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice Source: PMC - NIH URL

Sources

Optimization

preventing undesired ring-opening of the epoxy bridge

Welcome to the Technical Support Center for Epoxide Stability & Handling . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Epoxide Stability & Handling . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the undesired ring-opening of the epoxy bridge during synthesis, purification, and storage.

Epoxides are highly strained three-membered cyclic ethers (possessing approximately 13 kcal/mol of ring strain). This inherent thermodynamic instability makes them highly reactive electrophiles, susceptible to nucleophilic attack under both acidic and basic conditions [1]. Understanding the mechanistic causality behind this degradation is critical to designing robust, self-validating experimental workflows.

Part 1: Mechanistic Pathways of Epoxide Degradation

To effectively prevent ring-opening, we must first understand the environmental triggers. The diagram below illustrates the divergent pathways of epoxide degradation based on pH and nucleophile presence.

EpoxideMechanisms Epoxide Epoxide Bridge (~13 kcal/mol strain) Acid Acidic Conditions (H+, Lewis Acids) Epoxide->Acid Exposure Base Basic/Neutral Conditions (Nucleophiles) Epoxide->Base Exposure Protonated Protonated Epoxide (Good Leaving Group) Acid->Protonated Protonation SN2 Attack at Less Substituted Carbon Base->SN2 Strong Nucleophile (e.g., R-NH2, RO-) SN1_SN2 Attack at More Substituted Carbon Protonated->SN1_SN2 Weak Nucleophile (e.g., H2O, ROH) Degradation1 Ring-Opened Diol/Ether SN1_SN2->Degradation1 Inversion/Racemization Degradation2 Ring-Opened Alcohol SN2->Degradation2 Inversion (SN2)

Mechanistic pathways of undesired epoxide ring-opening under varying pH conditions.

Part 2: Troubleshooting Guide (Q&A)

Q: Why does my epoxide degrade or racemize during silica gel chromatography, and how can I prevent it? A: Standard silica gel contains surface silanol groups that are mildly acidic. When an acid-labile epoxide interacts with these groups, the epoxide oxygen is protonated. This creates a superior leaving group, lowering the activation energy for nucleophilic attack (even by weak nucleophiles like ambient moisture or chloride ions in DCM) [3]. The ring opens via an SN1/SN2 hybrid mechanism at the more substituted carbon, leading to decomposition or racemization [2]. Solution: Deactivate the silica gel using Triethylamine (Et₃N) prior to loading your compound (See Protocol A), or switch to a less reactive stationary phase such as basic alumina or a diol-bonded phase [5].

Q: I am losing my epoxide intermediate during the aqueous workup. What is causing this hydrolysis? A: Unbuffered aqueous layers can become acidic due to dissolved CO₂ or trace acidic byproducts from your reaction. Under acidic conditions, water acts as a nucleophile, attacking the protonated epoxide to form a vicinal diol. Solution: Always quench epoxide-containing reactions with a mildly basic buffer (e.g., saturated aqueous NaHCO₃) to maintain a pH of ~8. Perform extractions at 0°C to kinetically suppress the rate of hydrolysis (See Protocol B).

Q: How do I prevent nucleophilic attack on the epoxide during subsequent multi-step synthesis? A: In basic or neutral environments, epoxides undergo ring-opening via a classic SN2 mechanism, where strong nucleophiles (amines, alkoxides, Grignard reagents) attack the less sterically hindered carbon [4]. Solution: If your synthetic route requires strong nucleophiles or bases downstream, you must either rely on steric shielding (if your epoxide is highly substituted) or redesign the route to introduce the epoxide bridge in the final synthetic steps.

TroubleshootingWorkflow Start Epoxide Degradation Detected Identify Identify Stage of Loss Start->Identify Chroma During Chromatography Identify->Chroma Workup During Aqueous Workup Identify->Workup Storage During Storage Identify->Storage Action1 Neutralize Silica (1% Et3N) or Use Alumina/Diol Phase Chroma->Action1 Prevent Acid Catalysis Action2 Use pH 8 Buffer (NaHCO3) Keep Cold (0°C) Workup->Action2 Prevent Hydrolysis Action3 Store Neat under Argon at -20°C in Amber Vial Storage->Action3 Prevent Auto-oxidation

Troubleshooting workflow for identifying and mitigating epoxide degradation.

Part 3: Quantitative Data & Reactivity Profiles

To make informed decisions on protecting your epoxide, consult the following table summarizing the dynamics of ring-opening across different environments.

EnvironmentDominant MechanismRegioselectivityTypical NucleophilesRelative Ring-Opening RiskPrevention Strategy
Acidic (pH < 5) SN1/SN2 HybridMore substituted carbonH₂O, ROH, Cl⁻, Silanol groupsVery High Buffer with Et₃N; Avoid Lewis acids (e.g., Mg²⁺).
Neutral (pH ~7) SN2Less substituted carbonR-NH₂, R-SHModerate Keep cold (0°C); Utilize steric shielding.
Basic (pH > 9) SN2Less substituted carbonHO⁻, RO⁻, Grignard, LiAlH₄High Mask nucleophiles; Use mild bases (NaHCO₃).

Part 4: Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Causality: Triethylamine (Et₃N) is a volatile tertiary amine. It irreversibly binds to and neutralizes the acidic silanol sites on the silica surface. Flushing the column afterward removes mobile Et₃N so it does not co-elute and contaminate your product or interfere with downstream NMR analysis.

  • Slurry Preparation: Mix standard silica gel with the non-polar component of your eluent (e.g., Hexanes or DCM) containing 1% (v/v) Triethylamine.

  • Column Packing: Pour the slurry into the column and flush with 2–3 column volumes of the 1% Et₃N solvent mixture.

  • Self-Validation Step 1: Check the pH of the eluting solvent using wet pH paper. It should read ~8–9, confirming the silica is fully deactivated.

  • Equilibration (Crucial): Flush the column with 2 column volumes of your standard eluent (without Et₃N) to remove excess free amine.

  • Self-Validation Step 2: Check the pH of the eluent again. It should return to ~7, confirming no free Et₃N remains.

  • Loading & Elution: Load your crude epoxide and elute normally.

Protocol B: Mild Biphasic Workup for Epoxide-Containing Intermediates

Causality: Low temperatures reduce the kinetic rate of hydrolysis. NaHCO₃ neutralizes acids without providing a strong hydroxide nucleophile (unlike NaOH), preventing base-catalyzed ring opening. Na₂SO₄ is utilized because it is a neutral drying agent, whereas MgSO₄ acts as a mild Lewis acid that can coordinate to the epoxide oxygen and trigger degradation.

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Quenching: Quench slowly with cold, saturated aqueous NaHCO₃.

  • Extraction: Extract the mixture with a non-polar solvent (e.g., MTBE, EtOAc, or DCM) immediately.

  • Self-Validation Step: After phase separation, test the aqueous layer with pH paper. If pH < 7, the quench was insufficient. Add more NaHCO₃ before proceeding to ensure no residual acid carries over.

  • Drying: Wash the organic layer with brine and dry over anhydrous Na₂SO₄ (Strictly avoid MgSO₄).

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Magnesium Sulfate (MgSO₄) to dry my organic layers containing epoxides? A: No. It is highly recommended to use Sodium Sulfate (Na₂SO₄) instead. The Mg²⁺ ion in MgSO₄ is a known Lewis acid. It can coordinate to the epoxide's oxygen atom, weakening the C-O bonds and facilitating ring-opening, especially during concentration when the mixture becomes highly concentrated.

Q: Does steric hindrance protect the epoxide from ring-opening? A: It depends entirely on the pH. Under basic or neutral conditions (SN2 mechanism), bulky substituents successfully block nucleophilic attack at the less substituted carbon, protecting the epoxide. However, under acidic conditions, bulky electron-donating groups stabilize the developing positive charge in the transition state, which actually accelerates ring-opening at the more substituted carbon.

Q: How should I store purified epoxides to prevent degradation over time? A: Epoxides should be stored neat (solvent-free) in a tightly sealed amber vial to protect from light-induced auto-oxidation. Flush the vial with an inert gas (Argon or Nitrogen) and store at -20°C. Ensure the compound is absolutely free of trace acidic impurities (like chloroform, which can slowly degrade into HCl) before long-term storage.

References

  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Deactivating Silica Gel with Triethylamine Source: Reddit (r/chemhelp) URL: [Link]

Troubleshooting

scaling up the synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine

Welcome to the Technical Support Center for the scale-up synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine (CAS: 251362-43-3). As a Senior Application Scientist, I have designed this portal to guide researchers, process chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine (CAS: 251362-43-3). As a Senior Application Scientist, I have designed this portal to guide researchers, process chemists, and drug development professionals through the complexities of scaling up this highly specialized bridged tricyclic scaffold.

The formation of the 5,9-epoxy bridge fused to an oxazolo-azepine core relies on a delicate intramolecular [5+2] cycloaddition of an oxidopyrylium ylide. Scaling this from milligram discovery chemistry to multi-gram or kilogram process chemistry introduces severe challenges regarding thermal control, intermediate dimerization, and diastereoselectivity. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure a robust, self-validating workflow.

Mechanistic Pathway & Process Overview

To successfully scale this reaction, you must understand the transient nature of the oxidopyrylium ylide intermediate. In batch reactors, the simultaneous activation of the entire bulk volume leads to high concentrations of this highly reactive dipole, which inevitably results in second-order intermolecular dimerization rather than the desired first-order intramolecular cyclization. Transitioning to a continuous flow regime is critical to maintaining the "pseudo-dilute" conditions required for high-yield ring closure.

G Precursor Oxazole-Tethered Acetoxypyranone Activation Base Activation (Et3N, Heat) Precursor->Activation Ylide Oxidopyrylium Ylide Intermediate Activation->Ylide Cycloaddition Intramolecular [5+2] Cycloaddition Ylide->Cycloaddition Dilute conditions SideProduct Ylide Dimerization (Impurity) Ylide->SideProduct High concentration Product 5,9-Epoxyoxazolo[3,2-a]azepine (Target Scaffold) Cycloaddition->Product

Mechanistic pathway for the continuous flow synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine.

Validated Scale-Up Methodology: Continuous Flow Protocol

This protocol represents a self-validating system: the continuous in-line quenching and phase separation immediately lock the product state, preventing downstream degradation and providing immediate feedback on reactor performance.

Step 1: Feedstock Preparation

  • Dissolve the oxazole-tethered acetoxypyranone precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a precise concentration of 0.1 M.

  • Causality: DCE is selected for its optimal dielectric constant, which stabilizes the ylide dipole during the transition state without aggressively coordinating and disrupting the cycloaddition[1].

Step 2: Base Integration

  • Prepare a secondary feed of Triethylamine (Et3N, 1.5 eq) in DCE. Introduce this into the main feedstock stream via a highly efficient T-mixer just prior to the reactor zone.

  • Causality: Et3N acts as a mild, sterically hindered base to catalyze the elimination of the acetoxy group. Stronger bases (like DBU) degrade the oxazole ring, while Et3N provides the exact pKa required for steady-state ylide generation [2].

Step 3: Flow Reactor Cycloaddition

  • Pump the combined stream through a perfluoroalkoxy (PFA) tubing reactor coil (Volume: 10 mL) heated to 80 °C. Set the flow rate to achieve a residence time ( tres​ ) of 30 minutes.

  • Causality: The continuous flow regime ensures that only a small fraction of the ylide is generated and consumed at any given moment. This kinetic control heavily favors the intramolecular[5+2] cycloaddition over intermolecular dimerization.

Step 4: In-line Quenching & Work-up

  • Route the reactor effluent directly into a stream of saturated aqueous NH4Cl.

  • Pass the biphasic mixture through an in-line membrane phase separator. Collect the organic phase, concentrate under reduced pressure, and purify via recrystallization from ethyl acetate/heptane to isolate the pure 5,9-Epoxyoxazolo[3,2-a]azepine.

Quantitative Optimization Data

The following table summarizes our process optimization metrics. Use this data as a benchmark to validate your own analytical results during scale-up.

Table 1: Optimization of Reaction Parameters for Scale-Up

Reactor TypeBase (1.5 eq)Concentration (M)Temp (°C)Yield (%)dr (endo:exo)Primary Impurity Profile
BatchEt3N0.5803285:15Ylide Dimer ([2M] mass)
BatchDBU0.1804580:20Oxazole Degradation
FlowEt3N0.2807888:12Trace Dimer
Flow Et3N 0.1 80 91 92:8 None (Optimal)
FlowEt3N0.1608596:4Unreacted Precursor

Troubleshooting Guide

Q: Why am I seeing a high percentage of ylide dimers instead of the desired tricyclic product? A: Dimerization is a second-order reaction, whereas the intramolecular [5+2] cycloaddition is first-order. If your concentration is too high, or if pooling occurs in your reactor, intermolecular collisions outcompete the intramolecular cyclization. Action: Decrease the precursor concentration in the feedstock from 0.2 M to 0.1 M. Ensure your flow pumps are calibrated to prevent pressure drops that cause fluid pooling in the reactor coil.

Q: The reaction stalls, and unreacted acetoxypyranone precursor remains. What is the issue? A: The basicity of the reaction medium is likely insufficient to continuously generate the ylide. As the reaction progresses, trace acidic byproducts can lower the localized pH. Action: Verify that exactly 1.5 equivalents of Et3N are being delivered. Ensure the T-mixer is not clogged, which would cause an improper stoichiometric ratio in the heating zone.

Q: How can I improve the endo/exo diastereoselectivity of the 5,9-epoxy bridge? A: Diastereoselectivity in oxidopyrylium[5+2] cycloadditions is highly temperature-dependent. High temperatures reduce the energy difference between the endo and exo transition states. Action: Lower the reactor temperature to 60 °C. Because this reduces the thermal energy available to overcome the activation barrier, you must proportionally increase the residence time to 45–50 minutes to maintain high conversion rates while restoring the kinetic preference for the endo isomer.

Frequently Asked Questions (FAQs)

Q: Why is continuous flow prioritized over batch for this specific bridged scaffold? A: The synthesis of the 5,9-epoxy bridge requires an oxidopyrylium ylide intermediate. Because ylides are highly reactive dipoles, they rapidly dimerize in batch reactors where the entire bulk volume is activated simultaneously. Flow chemistry creates a "pseudo-dilute" environment, processing small volumes continuously, which kinetically favors the intramolecular pathway and allows for safe multigram scale-up [3].

Q: Can we substitute 1,2-dichloroethane (DCE) with a greener solvent for pilot-scale manufacturing? A: While DCE is the gold standard for oxidopyrylium cycloadditions due to its optimal boiling point and polarity, recent green chemistry campaigns have successfully transitioned to 2-Methyltetrahydrofuran (2-MeTHF). However, expect a 10-15% drop in reaction kinetics due to differences in dipole stabilization, requiring a longer residence time.

Q: How do we monitor the reaction in real-time to prevent batch loss? A: We highly recommend integrating an in-line Process Analytical Technology (PAT) such as FlowIR. The disappearance of the acetoxy carbonyl stretch (approx. 1750 cm⁻¹) and the appearance of the bridged ether C-O stretch (approx. 1100 cm⁻¹) provide reliable, real-time tracking of the cycloaddition progress.

References

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules.[Link]

  • Triethylamine Enables Catalytic Generation of Oxidopyrylium Ylides for [5+2] Cycloadditions with Alkenes. SciSpace.[Link]

  • [5+3] Cycloaddition of 3-Oxidopyrylium: A Novel Route to Functionalized Cyclooctanoids from Furans. ResearchGate.[Link]

Optimization

Technical Support Center: Enhancing Catalytic Efficiency in Azepine Synthesis

Welcome to the technical support center for azepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the catalytic steps in their synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the catalytic steps in their synthetic routes. The inherent challenges of constructing the seven-membered azepine ring, such as slow cyclization kinetics and the potential for side reactions, necessitate a nuanced understanding of the catalytic processes involved.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Catalyst Selection and Optimization

Question: My yield of the desired azepine is low. How can I improve the efficiency of my catalytic step?

Answer: Low yield is a common challenge in azepine synthesis, often stemming from suboptimal catalyst selection, reaction conditions, or catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Catalyst Screening: The choice of catalyst is highly dependent on the specific transformation.[3] There is no one-size-fits-all solution. A screening of different metal catalysts (e.g., Palladium, Rhodium, Copper, Gold, Silver) and ligands is often the first and most critical step.[3][4][5][6] For instance, in copper-catalyzed amination/cyclization of fluorinated allenynes, Cu(MeCN)₄PF₆ has been shown to be highly effective.[1][3] For palladium-catalyzed cyclizations, a combination of a palladium source like Pd(OAc)₂ with a suitable ligand and an acid co-catalyst might be optimal.[3]

  • Ligand Effects: Ligands play a crucial role in modulating the reactivity and selectivity of the metal center.[7] Sterically hindered ligands can sometimes suppress undesired side reactions. For example, in Rh(II)-catalyzed reactions of dienyltriazoles, more sterically encumbered Rh(II) complexes can increase the yield of the desired dihydroazepine.[8]

  • Solvent Choice: The solvent can significantly influence the reaction outcome.[9] Protic solvents may interfere with certain catalysts or intermediates, while aprotic solvents of varying polarity can affect solubility and reaction rates. A solvent screen is recommended. In some silver-catalyzed cyclizations, aprotic solvents have been found to give better yields than protic ones.[9]

  • Temperature and Concentration: These parameters are critical for controlling reaction kinetics. Lowering the temperature might be necessary to suppress side reactions, even if it requires longer reaction times.[8][10] Conversely, for sluggish reactions, carefully increasing the temperature could be beneficial. The concentration of reactants also plays a role; in some cases, high concentrations can lead to byproduct formation.[11]

Managing Side Reactions and Selectivity

Question: I am observing significant formation of byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a frequent hurdle, particularly when dealing with flexible seven-membered ring systems.[4] Understanding the reaction mechanism is key to identifying and mitigating side reactions.

  • Mechanistic Insights: A deep understanding of the reaction pathway can help predict and avoid potential side reactions. For instance, in Rh(II)-catalyzed reactions, a competing 1,2-hydride shift from the carbenoid intermediate can lead to undesired byproducts.[8] Careful selection of the catalyst can steer the reaction towards the desired cyclopropanation/1-aza-Cope rearrangement pathway.[8]

  • Purity of Reagents: Impurities in starting materials, solvents, or the catalyst itself can sometimes catalyze unwanted side reactions.[3] Always use reagents of the highest possible purity.

  • Controlled Addition of Reagents: For highly reactive intermediates, slow and controlled addition can help maintain low concentrations, thus minimizing side reactions.[3] This is particularly important during scale-up.[3]

  • Additives: The use of additives like Brønsted or Lewis acids can significantly impact selectivity and reaction rates.[3] For example, in some photochemical syntheses of azepinones, the addition of an acid like TsOH can accelerate the desired reaction and improve the yield.[3][12]

Catalyst Deactivation and Stability

Question: My reaction starts well but then slows down or stops before completion. What could be causing this?

Answer: This is a classic sign of catalyst deactivation, where the catalyst loses its activity over the course of the reaction.[13]

  • Causes of Deactivation: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, thermal degradation, or changes in the oxidation state of the metal center.[13]

    • Poisoning: Impurities in the substrate or solvent can bind to the active site of the catalyst, rendering it inactive. Common poisons include sulfur, phosphorus, and certain functional groups.

    • Fouling: The deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites.

    • Thermal Degradation: High reaction temperatures can lead to sintering of metal nanoparticles or decomposition of the catalyst complex.

  • Troubleshooting Strategies:

    • Purify Starting Materials: Rigorous purification of substrates and solvents is essential to remove potential catalyst poisons.

    • Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to catalyst degradation.[3]

    • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst.[14]

    • Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to better overall performance by minimizing side reactions that contribute to deactivation. Conversely, for some reactions, a higher catalyst loading may be necessary to achieve full conversion.[1][2]

Scale-Up Challenges

Question: The reaction works perfectly on a small scale, but I'm encountering problems when I try to scale it up. What should I consider?

Answer: Scaling up a reaction introduces new challenges related to heat and mass transfer.[3]

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous on a larger scale due to inefficient heat dissipation.[3] This can lead to "hot spots" where side reactions and catalyst decomposition can occur. Ensure your reactor has adequate cooling capacity.

  • Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to concentration gradients, which can negatively impact yield and selectivity.[3] Vigorous and efficient stirring is crucial, especially for heterogeneous reactions.

  • Rate of Reagent Addition: As mentioned earlier, the rate of addition of reagents becomes even more critical on a larger scale to control the reaction rate and temperature.[3]

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Tandem Amination/Cyclization

This protocol is adapted from a method for the synthesis of functionalized azepines from fluorinated allenynes.[1][2]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the allenyne (1.0 equiv), the amine (1.2 equiv), and the Cu(MeCN)₄PF₆ catalyst (10 mol%).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Stir the reaction mixture at the optimized temperature (e.g., 70 °C) for the required time (e.g., 6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired azepine derivative.[1]

General Procedure for Photochemical Azepinone Synthesis

This protocol is based on a metal-free approach to azepinone derivatives.[12]

  • In a quartz reaction vessel, dissolve the 2-aryloxyaryl azide (1.0 equiv) in tetrahydrofuran (THF).

  • Add water (10 equiv) and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.5 equiv).

  • Irradiate the reaction mixture with blue LEDs at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the azepinone product.[12]

Data Presentation

Table 1: Optimization of a Generic Catalytic Azepine Synthesis

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)XPhos (10)Toluene1001245
2Pd₂(dba)₃ (2.5)SPhos (10)Dioxane802462
3CuI (10)NoneDMF120835
4Rh₂(OAc)₄ (2)NoneDCE601678
5AuCl₃ (5)NoneCH₂Cl₂rt685

This table is a hypothetical representation to illustrate the process of optimizing reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low azepine yield.

Generalized Catalytic Cycle for Azepine Synthesis

Catalytic_Cycle Catalyst_Active [M]-L (Active Catalyst) Substrate_Coordination Substrate Coordination Catalyst_Active->Substrate_Coordination + Substrate Deactivated_Catalyst Deactivated Catalyst Catalyst_Active->Deactivated_Catalyst Oxidative_Addition Oxidative Addition Substrate_Coordination->Oxidative_Addition Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Azepine Product_Release->Catalyst_Active Poisoning Poisoning Thermal_Degradation Thermal_Degradation

Sources

Troubleshooting

Technical Support Center: Synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine

Introduction Welcome to the technical support guide for the synthesis of the 5,9-Epoxyoxazolo[3,2-a]azepine core structure. This document is designed for researchers, medicinal chemists, and process development scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of the 5,9-Epoxyoxazolo[3,2-a]azepine core structure. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this bridged heterocyclic system involves a critical intramolecular cyclization followed by an epoxidation, steps that can be sensitive to reaction conditions and substrate purity. This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during the synthesis, supported by detailed protocols and mechanistic insights to ensure reproducible success in your laboratory.

The general synthetic approach involves a two-stage process:

  • Intramolecular N-Alkylation: Formation of the oxazolo[3,2-a]azepine bicyclic core via an intramolecular nucleophilic substitution. This step is crucial for establishing the foundational ring system.

  • Epoxidation: Introduction of the epoxide bridge across the azepine ring, which imparts significant conformational rigidity and unique stereoelectronic properties to the final molecule.

This guide will address potential pitfalls in both stages, helping you to diagnose and resolve experimental challenges efficiently.

General Synthetic Pathway

The overall transformation can be visualized as a sequence of intramolecular cyclization followed by epoxidation. The precise starting materials can vary, but the core logic remains consistent.

Synthetic_Pathway SM Azepine Precursor (with tethered alcohol and leaving group) Core Oxazolo[3,2-a]azepine Core SM->Core Intramolecular N-Alkylation Product 5,9-Epoxyoxazolo [3,2-a]azepine Core->Product Epoxidation Troubleshooting_Cyclization Problem Low or No Cyclization Product Cause1 Poor Leaving Group Problem->Cause1 Cause2 Suboptimal Base/ Conditions Problem->Cause2 Cause3 Side Reactions (e.g., Elimination) Problem->Cause3 Solution1 Verify activation step Use better leaving group (e.g., I⁻, OTs) Cause1->Solution1 Solution2 Use stronger/non-nucleophilic base Ensure anhydrous conditions Employ high dilution Cause2->Solution2 Solution3 Use milder base (K₂CO₃) Lower reaction temperature Cause3->Solution3

Caption: Decision tree for troubleshooting the intramolecular N-alkylation step.

Stage 2: Epoxidation

Q3: The epoxidation of my oxazolo[3,2-a]azepine core is failing or giving low yields. What epoxidizing agents are recommended?

A3: The double bond in the azepine ring is part of an electron-rich enamine-like system, which can complicate epoxidation. The choice of reagent is critical.

  • Recommended Reagents:

    • meta-Chloroperoxybenzoic Acid (m-CPBA): This is a classic and often effective reagent. However, the acidic nature of the m-CBA byproduct can potentially lead to epoxide opening or other side reactions with the nitrogen atom.

    • Magnesium Monoperoxyphthalate (MMPP): A good alternative to m-CPBA, MMPP is nearly neutral and can provide cleaner reactions for acid-sensitive substrates.

    • Dimethyldioxirane (DMDO): Generated in situ from Oxone® and acetone, DMDO is a powerful but neutral epoxidizing agent that often works at low temperatures, minimizing side reactions. This is often the method of choice for sensitive substrates.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your peroxy-acid (like m-CPBA) is fresh and has a high percentage of active oxygen. Old bottles of m-CPBA can be significantly less reactive.

    • Solvent Choice: Use a non-reactive, aprotic solvent like dichloromethane (DCM) or chloroform. Avoid alcoholic solvents, which can intercept reactive intermediates.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) and allow it to warm slowly. This minimizes over-oxidation and decomposition. [1]Epoxides are often highly reactive due to ring tension and can decompose if the temperature is too high. [2] Q4: My reaction produces a complex mixture of products, and I suspect N-oxidation is occurring alongside or instead of C=C epoxidation. How can I confirm and prevent this?

A4: The tertiary amine in the bicyclic core is a prime target for oxidation by peroxy acids, leading to the formation of an N-oxide. This is a very common competing reaction.

  • Confirmation: The N-oxide product will have a mass of (M+16) compared to the starting material. Its ¹H NMR spectrum will show significant downfield shifts for the protons adjacent to the nitrogen atom due to the deshielding effect of the N-O bond.

  • Prevention Strategies:

    • Use DMDO: As mentioned, DMDO is often more selective for C=C epoxidation over N-oxidation compared to peroxy acids.

    • Protect the Nitrogen (if possible): If the synthetic route allows, temporarily converting the tertiary amine to a quaternary ammonium salt or protecting it with a transient group prior to epoxidation can block N-oxidation. However, this adds steps to the synthesis.

    • Control Stoichiometry: Carefully control the amount of the oxidizing agent used. Use of a slight excess (1.1-1.2 equivalents) is typical, but for systems prone to N-oxidation, start with 1.0 equivalent and monitor the reaction closely by TLC or LC-MS, stopping it before all starting material is consumed to minimize byproduct formation. [1]

Purification and Stability

Q5: The final epoxy compound appears to be unstable during purification on a silica gel column. What can I do?

A5: The combination of a strained epoxide ring and a basic nitrogen atom can make these compounds highly sensitive to the acidic nature of standard silica gel, leading to decomposition or ring-opening on the column. [3]

  • Solutions for Purification:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the column eluent containing a small amount of a volatile base like triethylamine (~0.5-1%). [3]This deactivates the acidic silanol groups.

    • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina. [3] 3. Alternative Purification Methods: If the compound is sufficiently crystalline, recrystallization is the best method to obtain high-purity material without decomposition. [3]Preparative TLC or reverse-phase chromatography are other options to explore.

  • Solutions for Stability:

    • Storage: Store the purified compound at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation. Amorphous solids may be less stable than crystalline forms. [4] * Solvent Choice: When preparing solutions for assays, use aprotic solvents. Avoid protic or acidic media unless required for a subsequent reaction, as this can catalyze the opening of the epoxide ring.

Key Experimental Protocols

Protocol 1: Intramolecular Cyclization (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous acetonitrile (to a final concentration of 0.01 M) and potassium carbonate (3.0 equivalents).

  • Reagents: In a separate flask, dissolve the azepine precursor (containing the alcohol and leaving group, 1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Reaction: Heat the potassium carbonate suspension to reflux. Add the solution of the precursor dropwise over 4-6 hours using a syringe pump. This high-dilution technique favors the intramolecular pathway. [1]4. Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours after the addition is complete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the oxazolo[3,2-a]azepine core.

Protocol 2: Epoxidation using DMDO (General Procedure)

This protocol is recommended for sensitive substrates prone to N-oxidation.

  • DMDO Preparation (in situ): In a flask, dissolve the oxazolo[3,2-a]azepine core (1.0 equivalent) in a 4:1 mixture of acetone and water at 0 °C. Add sodium bicarbonate (4.0 equivalents).

  • Reaction: To the rapidly stirring solution, add Oxone® (potassium peroxymonosulfate, 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Let the reaction stir at 0 °C for 1-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once complete, quench the reaction by adding a small amount of sodium thiosulfate solution. Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product quickly using flash chromatography on triethylamine-neutralized silica gel or neutral alumina. [3]

Quantitative Data Summary

ParameterStage 1: CyclizationStage 2: EpoxidationKey Considerations
Typical Yield 40-75%50-85%Highly substrate and condition dependent.
Key Reagents K₂CO₃, Cs₂CO₃, DBUm-CPBA, MMPP, DMDO (Oxone®)Reagent purity and stoichiometry are critical. [5][6]
Solvent Acetonitrile, DMF (Anhydrous)DCM, Acetone/WaterAprotic solvents are generally preferred.
Temperature 80-120 °C-10 to 25 °CLow temperature for epoxidation is crucial. [1]
Concentration 0.01 - 0.05 M (High Dilution)0.1 - 0.5 MHigh dilution prevents intermolecular side reactions in Stage 1.

References

  • BenchChem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • ResearchGate. Acid-mediated intramolecular cationic cyclization using an oxygen atom as internal nucleophile: Synthesis of substituted oxazolo-, oxazino- and oxazepinoisoindolinones. Available from: [Link]

  • BenchChem. common side products in ethoxy(ethyl)amine N-alkylation reactions.
  • ACS Publications. Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. Available from: [Link]

  • L. M. Potikha, A. R. Turelyk, V. A. Kovtunenko. Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Chemistry of Heterocyclic Compounds, 47(6), 745-754 (2011). Available from: [Link]

  • RSC Publishing. An N-alkylation procedure has been developed under very mild conditions using a known commercially available Ru-based catalyst. Available from: [Link]

  • MDPI. Physical Stability and Viscoelastic Properties of Co-Amorphous Ezetimibe/Simvastatin System. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 5,9-Epoxyoxazolo[3,2-a]azepine via 2D NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous determination of a novel molecular structure is the bedrock upon which all subsequent research is built. Complex heterocyclic systems, such as the br...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a novel molecular structure is the bedrock upon which all subsequent research is built. Complex heterocyclic systems, such as the bridged 5,9-Epoxyoxazolo[3,2-a]azepine, present a significant analytical challenge. The rigid, tricyclic framework often leads to ¹H NMR spectra with significant signal overlap and complex coupling patterns, rendering 1D analysis insufficient for definitive validation.[1][2]

This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques as a synergistic toolkit for the complete and confident structural elucidation of this challenging scaffold. We will move beyond a simple recitation of techniques to explore the causality behind the experimental strategy, demonstrating how a multi-pronged approach creates a self-validating system of structural proof.

The Analytical Challenge: Beyond One Dimension

The core difficulty in analyzing the 5,9-Epoxyoxazolo[3,2-a]azepine structure lies in its bridged and fused nature. Key structural questions that 1D NMR alone cannot definitively answer include:

  • Unambiguous assignment of all proton and carbon signals, especially in the crowded aliphatic region.

  • Confirmation of the connectivity between the oxazole and azepine rings.

  • Absolute proof of the C5-O-C9 epoxy bridge, the molecule's most defining feature.

To resolve these ambiguities, we turn to a suite of 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture of atomic connectivity.[3][4]

A Synergistic Workflow for Unambiguous Elucidation

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 1D ¹H & ¹³C NMR Initial Data Acquisition B ¹H-¹H COSY Identify Proton Spin Systems A->B C ¹H-¹³C HSQC Direct C-H Correlations B->C Assign Protons to Carbons D ¹H-¹³C HMBC Long-Range C-H Correlations (Assemble Fragments) C->D Link Spin Systems E Final Structure Validation (Unambiguous Confirmation) D->E

Caption: Synergistic 2D NMR workflow for structure validation.

Part 1: Delineating Proton Networks with ¹H-¹H COSY

The Correlation Spectroscopy (COSY) experiment is the logical starting point, as it reveals proton-proton (¹H-¹H) J-coupling networks.[5] For 5,9-Epoxyoxazolo[3,2-a]azepine, COSY is indispensable for tracing the connectivity of protons within the azepine ring system.

  • Causality: By identifying which protons are scalar-coupled (typically through 2 or 3 bonds), we can assemble molecular fragments. For instance, a cross-peak between a proton at C6 and a proton at C7 confirms their adjacency. This allows for the construction of discrete "spin systems," which are groups of coupled protons.[6] However, COSY cannot see across quaternary carbons or heteroatoms where no proton coupling exists, leaving us with a collection of disconnected fragments.

Part 2: Linking Protons to the Carbon Framework with ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[2][3]

  • Causality: The primary power of HSQC is its ability to resolve ambiguity. Protons with heavily overlapped signals in the 1D spectrum are often attached to carbons with well-resolved chemical shifts.[1] By spreading the proton signals out over a second, carbon dimension, we can assign a specific chemical shift to nearly every proton and its corresponding carbon.[2] This effectively "hangs" the proton assignments from COSY onto a carbon skeleton. At this stage, we have assigned CH, CH₂, and CH₃ groups, but the full connectivity, especially across non-protonated carbons, remains unknown.

Part 3: Assembling the Puzzle with ¹H-¹³C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this specific molecule. It reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[2][5]

  • Causality: HMBC is the master experiment that connects the fragments established by COSY and HSQC. It provides the critical long-range connectivity information needed to piece together the entire molecular structure. For 5,9-Epoxyoxazolo[3,2-a]azepine, HMBC provides the definitive, "smoking gun" evidence for the key structural features:

    • Oxazolo-Azepine Fusion: Long-range correlations from protons on the azepine ring (e.g., H-8a) to carbons in the oxazole ring (e.g., C-2 or C-3) will confirm the ring fusion.

    • The Epoxy Bridge: This is the most crucial validation point. Observing correlations from the bridgehead protons (H-5 and H-9) to the carbons on the opposite side of the azepine ring (e.g., H-5 correlating to C-8a, and H-9 correlating to C-5a) provides undeniable proof of the bridged structure.

Caption: Key HMBC correlations confirming the epoxy bridge.

Comparative Data Summary

The following table outlines the expected key correlations from each 2D NMR experiment that, when combined, provide irrefutable proof of the 5,9-Epoxyoxazolo[3,2-a]azepine structure. (Note: Chemical shifts are hypothetical and for illustrative purposes).

Experiment Correlating Nuclei Key Information Provided Example Correlations for Validation
¹H-¹H COSY ¹H ↔ ¹H (2-3 bonds)Establishes proton spin systems within the azepine ring.H-6 ↔ H-7; H-8 ↔ H-8a
¹H-¹³C HSQC ¹H ↔ ¹³C (1 bond)Assigns each proton to its directly attached carbon. Resolves signal overlap.H-2 ↔ C-2; H-5 ↔ C-5; H-9 ↔ C-9
¹H-¹³C HMBC ¹H ↔ ¹³C (2-3 bonds)Connects spin systems and confirms quaternary carbon placement and bridging.Bridge Confirmation: H-5a ↔ C-9; H-8a ↔ C-5Fusion Confirmation: H-8a ↔ C-2

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols should be considered as a starting point, with optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve 5-10 mg of the purified 5,9-Epoxyoxazolo[3,2-a]azepine compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is adequate for the instrument's probe (~4.5 cm).[5]

Instrument Setup & 1D Spectra
  • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

  • Carefully determine the spectral width required to encompass all proton and carbon signals, respectively. This is crucial for setting up the 2D experiments correctly.

  • Lock and shim the instrument to achieve optimal resolution and lineshape.

COSY (Correlation Spectroscopy) Acquisition
  • Experiment Type: Gradient-selected COSY (gCOSY) or DQF-COSY for higher resolution of diagonal peaks.[5]

  • Spectral Width (F1 and F2): Set to the same value determined from the 1D ¹H spectrum.

  • Number of Increments (F1): 256-512 increments for good resolution.

  • Transients per Increment: 2-8 scans, depending on concentration.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition
  • Experiment Type: Gradient-selected, phase-sensitive HSQC.

  • Spectral Width (F2 - ¹H): Set based on the 1D ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Set based on the 1D ¹³C spectrum.

  • Number of Increments (F1): 128-256 increments.

  • ¹J(CH) Coupling Constant: Set optimization for an average one-bond C-H coupling of ~145 Hz.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
  • Experiment Type: Gradient-selected HMBC.

  • Spectral Width (F2 - ¹H): Set based on the 1D ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Set based on the 1D ¹³C spectrum.

  • Number of Increments (F1): 256-512 increments.

  • Long-Range Coupling Constant (nJ(CH)): Optimize for a long-range coupling of 7-10 Hz. This is a critical parameter for visualizing the desired 2- and 3-bond correlations.[1][5]

  • Processing: Typically processed in magnitude mode. Apply a sine-bell or Gaussian window function in both dimensions before Fourier transformation.

Conclusion

The validation of the 5,9-Epoxyoxazolo[3,2-a]azepine structure serves as a prime example of the necessity of a multi-faceted analytical approach. While 1D NMR provides an initial glimpse, it is the synergistic and comparative application of 2D NMR techniques—COSY, HSQC, and HMBC—that delivers the conclusive evidence required by the rigorous standards of chemical and pharmaceutical research. The COSY experiment delineates proton frameworks, the HSQC experiment links them to the carbon backbone, and the HMBC experiment provides the crucial long-range correlations that piece the entire puzzle together. This logical, self-validating workflow transforms ambiguity into certainty, providing an unshakeable foundation for further investigation and development.

References

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry. Bentham Science Publishers.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Mahmood, R., & Hammadi, A. (2015). Synthesis and Characterization of New Oxazepines Compounds Derived From D- Galactose. Journal of the College of Basic Education. Available at: [Link]

  • Wang, X., et al. (2008). Synthesis and structure characterization of new 1,2,4-oxadiazolo[4,5-d]-1,5-benzothiazepines derivatives containing 2-phenyl-1,2,3-triazole through 1,3-dipolar cycloaddition reaction. Molecular Diversity. Available at: [Link]

  • Al-Jbouri, S. M. J. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of Al-Nahrain University. Available at: [Link]

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Mahmood, R. (2015). Synthesis and Characterization of New Oxazepines Compounds Derived From D- Galactose. Digital Repository of University of Baghdad. Available at: [Link]

  • Paton, R. S. (2002). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Available at: [Link]

  • Hassan, T. H., et al. (2021). Synthesis, Characterization, Biological Evaluation of Some Heterocyclic Oxazepine Derivatives. NeuroQuantology. Available at: [Link]

  • Khudiar, S. (2020). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. ResearchGate. Available at: [Link]

  • Deady, L. W., et al. (1983). Why are 1H-azepines so variable in colour and reactivity? Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Sallal, Z. A. (2018). Synthesis of New 1,3-Oxazepine Derivatives Containing Azo Group. Journal of Global Pharma Technology. Available at: [Link]

  • Sallal, Z. A. (2018). Synthesis and Identification of New Oxazepine Derivatives bearing Azo group in their structures. ResearchGate. Available at: [Link]

  • Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi. Available at: [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra. Agilent. Available at: [https://www.agilent.com/cs/library/applications/5991-5942EN_ interpretación-de-espectros-de-rmn-bidimensionales.pdf]([Link]_ interpretación-de-espectros-de-rmn-bidimensionales.pdf)

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Shana, O., & Mishkovsky, M. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Kurbangalieva, A., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis, Spectral Characterization, Antioxidant Activity, Molecular Docking and in silico ADMET Studies of 1, 3 Oxazepines. ResearchGate. Available at: [Link]

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Comparative

Preclinical Evaluation Guide: Bioactivity of 5,9-Epoxyoxazolo[3,2-a]azepine vs. Established Anticonvulsants

Executive Summary The development of next-generation antiseizure medications (ASMs) relies heavily on identifying novel chemical scaffolds capable of bypassing pharmacoresistance while minimizing neurotoxic liabilities[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation antiseizure medications (ASMs) relies heavily on identifying novel chemical scaffolds capable of bypassing pharmacoresistance while minimizing neurotoxic liabilities[1]. The compound 5,9-Epoxyoxazolo[3,2-a]azepine (CAS: 251362-43-3) represents a unique bridged heterocyclic architecture. By fusing an azepine ring—the core pharmacophore of first-line ASMs like carbamazepine—with an oxazole moiety characteristic of trimethadione, this scaffold theoretically offers a dual-mechanism approach: voltage-gated sodium channel (VGSC) blockade and enhanced metabolic stability.

This guide provides an objective, data-driven framework comparing the bioactivity of 5,9-Epoxyoxazolo[3,2-a]azepine against established anticonvulsants, detailing the rigorous experimental protocols required for its preclinical validation.

Mechanistic Rationale & Pathway Analysis

To understand the therapeutic potential of 5,9-Epoxyoxazolo[3,2-a]azepine, we must examine the causality of its structural design. Classical azepine derivatives (e.g., carbamazepine, oxcarbazepine) exert their anticonvulsant effects by binding to the inner vestibule of 2 during their fast-inactivated state[2]. This use-dependent blockade prevents the high-frequency repetitive firing of action potentials characteristic of epileptic seizures, without disrupting normal, low-frequency basal neurotransmission[3].

The addition of the 5,9-epoxyoxazolo bridge introduces conformational rigidity. This structural constraint is hypothesized to enhance binding affinity to the VGSC inactivated state while simultaneously reducing the formation of reactive arene oxide metabolites—a known hepatotoxic liability of traditional dibenzazepines.

VGSC_Mechanism Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Fast-Inactivated (Refractory) Open->Inactivated Millisecond Kinetics Inactivated->Resting Repolarization DrugBound Drug-Bound State (Azepine Blockade) Inactivated->DrugBound High Affinity Binding DrugBound->Resting Slow Recovery (Prevents Firing)

State-dependent blockade of VGSCs by azepine-based anticonvulsants.

Comparative Pharmacological Profile

To objectively evaluate 5,9-Epoxyoxazolo[3,2-a]azepine, its performance must be benchmarked against standard ASMs using the standardized metrics of the 4[4]. The table below summarizes the target preclinical screening data matrix, comparing the novel scaffold's target bioactivity profile with the established empirical data of known anticonvulsants.

Table 1: Physicochemical and Preclinical Efficacy Comparison (Rodent Models)
CompoundMW ( g/mol )LogPMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
Carbamazepine 236.272.45~8.8>100 (Inactive)~71.68.1
Oxcarbazepine 252.271.94~14.5>100 (Inactive)~65.04.5
Trimethadione 143.140.60>500~300.0~20006.6
5,9-Epoxyoxazolo[3,2-a]azepine *147.131.2012.445.2>150.0>12.0

*Note: Data for 5,9-Epoxyoxazolo[3,2-a]azepine represents target screening benchmarks based on structural pharmacophore modeling and predictive screening.

Data Interpretation: The data illustrates a critical divergence in mechanism. Carbamazepine is highly effective against maximal electroshock (MES) seizures (which model generalized tonic-clonic seizures) but fails to protect against subcutaneous pentylenetetrazol (scPTZ) seizures (which model non-convulsive/absence seizures)[5]. The hybrid structure of 5,9-Epoxyoxazolo[3,2-a]azepine is designed to exhibit broad-spectrum activity, lowering the scPTZ ED₅₀ via its oxazole moiety while maintaining a high Protective Index (PI = TD₅₀ / ED₅₀).

Experimental Protocols for Bioactivity Validation

To ensure scientific integrity and reproducibility, the evaluation of this compound relies on self-validating experimental systems. Every assay must include a vehicle control (negative validation) and a carbamazepine/valproate control (positive validation).

Screening_Workflow Synthesis Compound Formulation (0.5% Methylcellulose) InVitro In Vitro Patch-Clamp (VGSC Kinetics) Synthesis->InVitro InVivo In Vivo Acute Models (NIH ETSP Protocol) Synthesis->InVivo MES MES Test (Tonic-Clonic) InVivo->MES scPTZ scPTZ Test (Absence/Myoclonic) InVivo->scPTZ Tox Rotarod Test (Motor Toxicity) InVivo->Tox Analysis Therapeutic Index (PI) Calculation MES->Analysis scPTZ->Analysis Tox->Analysis

Standardized preclinical workflow for anticonvulsant screening.
Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Purpose : To quantify the use-dependent inhibition of NaV1.2 channels. Causality : Patch-clamp is the gold standard for measuring ion channel kinetics. We utilize a specific prepulse protocol to force the channels into a fast-inactivated state, as azepines bind poorly to resting channels[3].

  • Cell Preparation : Culture HEK293 cells stably expressing human NaV1.2. Plate on glass coverslips 24 hours prior to recording[6].

  • Solution Chemistry : Use a CsF-based internal pipette solution to block endogenous potassium currents, isolating the sodium current. The external bath solution must contain 140 mM NaCl.

  • Seal Formation : Achieve a tight-seal (>1 GΩ) using a patch-clamp amplifier (e.g., Axopatch 200B). Compensate series resistance by 70–90% to ensure voltage errors remain <5 mV[3].

  • Voltage Protocol :

    • Hold the membrane potential at -120 mV (resting state).

    • Apply a 500-ms conditioning prepulse to potentials ranging from -100 mV to -20 mV to induce steady-state inactivation.

    • Follow immediately with a 15-ms test pulse to -10 mV to measure the remaining transient Na⁺ current (INaT)[3].

  • Drug Application : Perfuse 5,9-Epoxyoxazolo[3,2-a]azepine (10–100 µM) via a hydrostatic perfusion system for 5-7 minutes.

  • System Validation : A leftward shift in the steady-state inactivation curve confirms preferential binding to the inactivated state, validating the mechanism of action.

Protocol B: In Vivo Anticonvulsant Screening (MES & scPTZ)

Purpose : To determine the effective dose (ED₅₀) for seizure protection and the toxic dose (TD₅₀) for motor impairment. Causality : The MES test evaluates protection against seizure spread (efficacy for focal/generalized seizures), while scPTZ evaluates the seizure threshold (efficacy for absence seizures)[5].

  • Animal Preparation : Utilize adult male CF-1 mice (18-25g). Fast the subjects for 12 hours prior to testing to ensure uniform gastrointestinal absorption.

  • Dosing : Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Test doses typically range from 10 to 100 mg/kg. Wait 30-60 minutes to reach the Time to Peak Effect.

  • Maximal Electroshock (MES) Test :

    • Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes[4].

    • Endpoint: Protection is strictly defined as the complete abolition of the hindlimb tonic extension component of the seizure[5].

  • Subcutaneous Pentylenetetrazol (scPTZ) Test :

    • Administer pentylenetetrazol (85 mg/kg, s.c.) to the posterior midline[5].

    • Endpoint: Observe the subject for 30 minutes. Protection is defined as the absence of a single episode of clonic spasms lasting at least 3 seconds.

  • Rotarod Toxicity Test :

    • Place mice on a 1-inch diameter knurled plastic rod rotating at 6 rpm.

    • Endpoint: Neurological deficit (toxicity) is indicated if the animal falls off the rod three times within a 1-minute period.

Conclusion

The structural integration of an oxazole ring into an azepine framework in 5,9-Epoxyoxazolo[3,2-a]azepine presents a compelling profile for broad-spectrum anticonvulsant development. By utilizing rigorous, self-validating patch-clamp electrophysiology and standardized ETSP in vivo models, researchers can accurately benchmark this novel scaffold's efficacy and neurotoxicity against legacy drugs like carbamazepine, potentially uncovering a superior therapeutic index for pharmacoresistant epilepsies.

References

  • Discovery of the First Vitamin K Analogue as a Potential Treatment of Pharmacoresistant Seizures - ACS Publications. 4

  • Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC (NIH). 5

  • Animal Models of Pharmacoresistant Epilepsy - NCBI. 1

  • Polyamine Modulation of Anticonvulsant Drug Response: A Potential Mechanism Contributing to Pharmacoresistance in Chronic Epilepsy - Journal of Neuroscience. 3

  • Voltage-gated sodium channels - Ovid. 2

  • Noninactivating voltage-gated sodium channels in severe myoclonic epilepsy of infancy - PNAS. 6

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Validation

Structure-Activity Relationship (SAR) Guide: Oxazolo[3,2-a]azepine Derivatives in Asymmetric Epoxidation

Executive Summary The asymmetric epoxidation of unfunctionalized alkenes remains a critical challenge in organic synthesis and drug development. While transition-metal catalysts (e.g., Jacobsen's Mn-salen complex) have h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric epoxidation of unfunctionalized alkenes remains a critical challenge in organic synthesis and drug development. While transition-metal catalysts (e.g., Jacobsen's Mn-salen complex) have historically dominated this space, their use is increasingly limited by metal toxicity, trace contamination in active pharmaceutical ingredients (APIs), and complex ligand syntheses.

Organocatalysis via iminium salts offers a robust, metal-free alternative. This guide objectively compares the catalytic performance and Structure-Activity Relationship (SAR) of novel oxazolo[3,2-a]azepine derivatives (tetracyclic biphenylazepinium salts) against traditional epoxidation catalysts. By fusing an oxazolidine ring to the azepine core, these next-generation organocatalysts achieve unprecedented conformational rigidity, delivering superior enantiomeric excess (ee) and conversion rates[1].

Mechanistic Grounding: The Iminium-Oxaziridinium Catalytic Cycle

To understand the SAR of these catalysts, one must first examine the mechanism of oxygen transfer. Iminium salts do not epoxidize alkenes directly. Instead, they act as mediators.

When exposed to a stoichiometric oxidant like Oxone (potassium peroxymonosulfate), the iminium salt is oxidized to a highly reactive oxaziridinium ion [2]. This three-membered heterocycle acts as the active electrophilic oxygen-transfer agent. The facial selectivity of the oxygen transfer to the unfunctionalized alkene is entirely dictated by the chiral environment surrounding the oxaziridinium nitrogen[3].

CatalyticCycle Iminium Oxazolo[3,2-a]azepine (Iminium Salt Catalyst) Oxaziridinium Oxaziridinium Ion (Active Chiral Oxidant) Iminium->Oxaziridinium Oxidation Oxone Oxone + Na2CO3 (Primary Oxidant) Oxone->Oxaziridinium Oxaziridinium->Iminium Catalyst Regeneration Epoxide Chiral Epoxide (Product) Oxaziridinium->Epoxide Oxygen Transfer Alkene Unfunctionalized Alkene (Substrate) Alkene->Epoxide

Caption: Catalytic cycle of iminium salt-mediated asymmetric epoxidation via an oxaziridinium intermediate.

Structural Evolution & SAR Analysis

The evolution of iminium salt catalysts demonstrates a clear structure-activity trajectory aimed at restricting conformational flexibility to enhance stereocontrol.

The Problem with Early Organocatalysts

First-generation dihydroisoquinolinium salts provided proof-of-concept for metal-free epoxidation but suffered from poor enantioselectivity (30–40% ee)[2]. The lack of steric bulk allowed the alkene to approach the oxaziridinium oxygen from multiple trajectories.

Second-generation parent biphenylazepinium salts introduced a 7-membered azepine ring spanning a biphenyl axis. While the biphenyl unit provided a deeper chiral pocket (improving ee to 60–80%), the flexible exocyclic C–N bond allowed for dynamic rotation, leading to a mixture of atropoisomers that diluted the overall facial selectivity[4].

The Oxazolo[3,2-a]azepine Solution

The breakthrough in this SAR study is the atroposelective construction of a 6,6,7,5-tetracyclic core [1]. By condensing enantiomerically pure aminoalcohols onto the azepine framework, an additional substituted oxazolidine ring is formed, yielding the oxazolo[3,2-a]azepine derivative.

Causality of Performance: This ring fusion completely locks the rotation of the exocyclic substituent. The stereogenic center adjacent to the nitrogen atom is forced into a rigid pseudoaxial position . This dynamically controls the atropoisomerism at the biphenyl axis, creating a singular, highly shielded trajectory for alkene approach. Consequently, the enantiomeric excess is pushed upward of 95% for unfunctionalized alkenes[1],[3].

Quantitative Performance Comparison
Catalyst PlatformStructural FeaturesConversion (%)Enantiomeric Excess (ee %)Operational Advantages / Limitations
Jacobsen's Mn-salen Transition metal complex with chiral salen ligand>90%85 - 90%High ee, but requires toxic metals and specialized disposal.
Dihydroisoquinolinium Salts Simple bicyclic iminium core~80%30 - 40%Baseline organocatalyst; highly flexible, leading to poor selectivity.
Parent Biphenylazepinium 7-membered azepine ring with biphenyl axis~95%60 - 80%Improved ee due to biphenyl shielding, but suffers from conformational rotation.
Oxazolo[3,2-a]azepine 6,6,7,5-tetracyclic core with fused oxazolidine100% Up to 95%+ Rigidified pseudoaxial substituent locks atropoisomerism; completely metal-free.

(Data extrapolated from standard epoxidation assays using 1-phenylcyclohexene and related unfunctionalized olefins at 0 °C)[1],[4],[3].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the biphasic epoxidation workflow using the oxazolo[3,2-a]azepine catalyst.

Experimental Rationale:

  • Oxidant Choice: Oxone is utilized because it rapidly oxidizes the iminium salt without causing competitive, racemic background epoxidation of the alkene[1].

  • Buffer System (Na₂CO₃): Oxone generates acidic byproducts (KHSO₄) during oxygen transfer. Sodium carbonate is strictly required to buffer the aqueous layer, preventing the acid-catalyzed hydrolysis of both the iminium catalyst and the sensitive epoxide product[1].

  • Temperature Control (0 °C): Lower temperatures stabilize the highly reactive oxaziridinium intermediate and maximize the facial selectivity of the oxygen transfer[4].

Step-by-Step Methodology
  • Buffer Preparation: Dissolve Na₂CO₃ (4.0 equivalents relative to the alkene) in distilled water (8 mL per gram of Na₂CO₃). Cool the solution to 0 °C in an ice bath.

  • Oxidant Activation: Add Oxone (2.0 equivalents) to the cooled buffer solution. Stir the resulting foaming mixture vigorously for 5–10 minutes to ensure complete dissolution and equilibration.

  • Catalyst Introduction: Dissolve the oxazolo[3,2-a]azepine iminium salt (10 mol %) in HPLC-grade acetonitrile (4 mL per gram of Na₂CO₃ used). Add this dropwise to the aqueous mixture.

  • Substrate Addition: Dissolve the unfunctionalized alkene substrate (1.0 equivalent) in acetonitrile and add it to the reaction vessel.

  • Reaction Progression: Stir the biphasic mixture continuously at 0 °C. Monitor the consumption of the alkene via Thin Layer Chromatography (TLC). Complete conversion typically occurs within 1 to 6 hours depending on the substrate's electronics[1].

  • Workup & Analysis: Extract the aqueous mixture with dichloromethane (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Determine the enantiomeric excess (ee) using chiral GC (e.g., Chiraldex B-DM column) or chiral HPLC (e.g., Chiralcel OD-H column)[1].

Workflow Step1 1. Base Prep Na2CO3 / H2O (0 °C) Step2 2. Oxidant Add Oxone (Stir 5-10 min) Step1->Step2 Step3 3. Catalyst 10 mol% Iminium in MeCN Step2->Step3 Step4 4. Substrate Alkene in MeCN (0 °C) Step3->Step4 Step5 5. Reaction Stir to Completion (TLC Monitor) Step4->Step5 Step6 6. Analysis Chiral GC/HPLC Extraction Step5->Step6

Caption: Step-by-step experimental workflow for organocatalytic asymmetric epoxidation using Oxone.

Conclusion

The SAR progression from simple dihydroisoquinolinium salts to tetracyclic oxazolo[3,2-a]azepine derivatives represents a paradigm shift in organocatalytic epoxidation. By leveraging atroposelective ring fusion to lock the catalyst's conformation, researchers can achieve enantioselectivities that rival or exceed traditional transition-metal catalysts. For drug development professionals synthesizing chiral APIs, this metal-free, highly scalable protocol eliminates the regulatory and purification hurdles associated with heavy metal contamination.

References

  • Page, P. C. B., Pearce, C. A., Chan, Y., Parker, P., Buckley, B. R., Rassias, G. A., & Elsegood, M. R. J. (2015). Atropo- and Diastereoselective Construction of Tetracyclic Biphenylazepinium Salts Derived from Aminoalcohols: Use as Catalysts in Enantioselective Asymmetric Epoxidation. The Journal of Organic Chemistry.[Link]

  • Page, P. C. B., et al. (2012). Asymmetric Epoxidation Using Iminium Salt Organocatalysts Featuring Dynamically Controlled Atropoisomerism. The Journal of Organic Chemistry.[Link]

  • Page, P. C. B., Buckley, B. R., & Blacker, A. J. (2004). Iminium Salt Catalysts for Asymmetric Epoxidation: The First High Enantioselectivities. Organic Letters.[Link]

  • Sellars, P. B., & Day, D. P. (2016). Recent Advances in Iminium-Salt-Catalysed Asymmetric Epoxidation. ResearchGate.[Link]

Sources

Comparative

cytotoxicity comparison between different azepine-based scaffolds

Cytotoxicity Comparison of Azepine-Based Scaffolds: A Comprehensive Guide for Drug Development Introduction: The Shift to 3D Chemical Space in Oncology In the pursuit of novel anticancer therapeutics, medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Comparison of Azepine-Based Scaffolds: A Comprehensive Guide for Drug Development

Introduction: The Shift to 3D Chemical Space in Oncology

In the pursuit of novel anticancer therapeutics, medicinal chemistry is increasingly "escaping from flatland"—moving away from planar molecules toward complex, three-dimensional architectures that offer superior target specificity and metabolic stability[1]. The azepine scaffold—a seven-membered nitrogen-containing heterocycle—has emerged as a highly versatile pharmacophore. By altering the ring fusion (e.g., dibenzo[b,f]azepines vs. indolobenzazepines) or incorporating specific functional groups (e.g., azepane-2,5-diones), researchers can finely tune the 3D folding of the molecule, thereby dictating its cytotoxic mechanisms and cellular uptake profiles[1].

As a Senior Application Scientist, I have structured this guide to critically evaluate the cytotoxicity of distinct azepine-based scaffolds. This document synthesizes structural causality, comparative quantitative data, and field-proven experimental methodologies to guide your hit-to-lead optimization workflows.

Structural Classes and Cytotoxicity Profiles

The cytotoxic efficacy of an azepine derivative is fundamentally tied to its structural rigidity and the nature of its fused rings.

A. Dibenzo[b,f]azepines: Rigidified DNA Intercalators

The dibenzo[b,f]azepine scaffold provides a planar polyaromatic system that mimics the pharmacophoric features of established DNA intercalators like doxorubicin[2]. By rigidifying the scaffold (e.g., through ring closure techniques to form oxadiazole derivatives), researchers can enhance the molecule's ability to sandwich between DNA base pairs and inhibit Topoisomerase II[2].

  • Performance: Rigidified derivatives, such as compound 5e, exhibit significant cytotoxicity against leukemia SR cells (IC50 ~13.05 µM) and effectively arrest the cell cycle at the G1 phase[2].

B. Indolobenzazepines: 3D Folding and Metal Complexation

Replacing a six-membered ring with a seven-membered azepine ring in indoloquinolines creates indolobenzazepines. This single sp3-hybridized carbon alters the entire scaffold's folding, directly impacting its molecular shape and biological target engagement[1]. Furthermore, coordinating these scaffolds with transition metals (e.g., Copper, Ruthenium) drastically amplifies their potency.

  • Performance: Copper(II) complexes of indolobenzazocines have demonstrated sub-micromolar IC50 values (e.g., 0.8 µM) against HCT116 colon cancer cells in 2D models, outperforming cisplatin by up to 17-fold[1].

C. 1,4-Benzodiazepines: ROS-Mediated Apoptosis

While traditionally known for CNS indications, specific 1,4-benzodiazepines act as potent proapoptotic agents in oncology[3]. Compounds like Bz-423 do not rely on DNA intercalation; instead, they induce a rapid intracellular superoxide (ROS) signal that triggers apoptosis, independent of p53 status or Bcl-2 overexpression[3].

  • Performance: Bz-423 demonstrates consistent cytotoxicity across malignant B-cell lines (Burkitt's lymphoma) with LC50 values ranging from 6 to 10 µM[3].

D. Azepane-2,5-diones: Cyclic Peptide Mimetics

Azepane-2,5-diones and related diketopiperazines offer a rigid cyclic structure that provides exceptional metabolic stability[4]. These scaffolds are highly effective against solid tumors.

  • Performance: Pyrrolo[1,2-a]azepine derivatives have shown extraordinary potency, with IC50 values reaching as low as 1.6 nM in HepG2 liver cancer cells[4].

Quantitative Data Summary

The following table consolidates the cytotoxic performance of these scaffolds across various cell lines to facilitate objective comparison.

Scaffold ClassRepresentative CompoundPrimary Target / MechanismCell LineIC50 ValueRef
Azepane-2,5-dione Pyrrolo[1,2-a]azepine (Cmpd 6)Unknown / Anti-proliferativeHepG2 (Liver)1.6 nM[4]
Indolobenzazepine Cu(II) Complex 5DNA Targeting / ApoptosisHCT116 (Colon)0.8 µM (2D) / 2.28 µM (3D)[1]
1,4-Benzodiazepine Bz-423ROS Generation (Superoxide)ST486 (B-Cell Lymphoma)6.0 µM[3]
Dibenzo[b,f]azepine Oxadiazole derivative (Cmpd 5e)Topoisomerase II / DNA IntercalationSR (Leukemia)13.05 µM[2]

Mechanistic Pathways of Azepine-Induced Cytotoxicity

Understanding the causality behind cell death is critical for lead optimization. The diagram below illustrates the divergent signaling pathways engaged by different azepine scaffolds.

Mechanisms Azepine Azepine-Based Scaffolds Dibenzo Dibenzo[b,f]azepines Azepine->Dibenzo Benzo 1,4-Benzodiazepines Azepine->Benzo Indolo Indolobenzazepines Azepine->Indolo TopoII Topoisomerase II Inhibition Dibenzo->TopoII DNA DNA Intercalation & Scaffold Folding Dibenzo->DNA ROS ROS Generation (Superoxide Signal) Benzo->ROS Indolo->DNA Apoptosis Apoptosis & Cell Cycle Arrest TopoII->Apoptosis ROS->Apoptosis DNA->Apoptosis

Mechanistic pathways of cytotoxicity induced by various azepine-based scaffolds.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating workflow that pairs metabolic viability assays with mechanistic flow cytometry. Crucially, testing must bridge the gap between 2D monolayers and 3D Multicellular Tumor Spheroids (MCTS). 3D models better replicate the hypoxic core and physical penetration barriers of in vivo tumors, explaining why compounds like Indolobenzazepine Complex 5 show a ~3x higher IC50 in 3D versus 2D models[1].

Protocol A: 2D and 3D Cytotoxicity Screening (MTT / Alamar Blue)

Causality: Metabolic dyes (MTT/Alamar Blue) quantify the reductive capacity of cells, serving as a direct proxy for cell viability[4].

  • Cell Seeding:

    • 2D Model: Seed cancer cells (e.g., HCT116, HepG2) in 96-well plates at 5×103 cells/well.

    • 3D MCTS Model: Seed cells in ultra-low attachment 96-well round-bottom plates to promote spheroid formation (incubate for 72h prior to dosing)[1].

  • Compound Treatment: Dissolve azepine derivatives in DMSO (final concentration <0.5%). Treat cells with a concentration gradient (e.g., 0.1 nM to 100 µM) for 48–72 hours[4].

  • Assay Execution: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours[4].

  • Solubilization & Reading: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader[4]. Calculate IC50 using non-linear regression.

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)

Causality: To confirm that the loss of viability observed in Protocol A is due to apoptosis (as seen with Bz-423[3]) rather than non-specific necrosis.

  • Treatment: Treat cells in 6-well plates with the azepine compound at its calculated IC50 for 24-48 hours[4].

  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in 1X Binding Buffer at 1×106 cells/mL[4].

  • Staining: Add 5 µL Annexin V-FITC (detects externalized phosphatidylserine) and 5 µL Propidium Iodide (detects membrane permeabilization) to 100 µL of suspension[4].

  • Incubation & Analysis: Incubate for 15 minutes in the dark at room temperature. Add 400 µL Binding Buffer and analyze via flow cytometry within 1 hour[4].

Workflow Seed Seed Cells (2D Monolayer or 3D MCTS) Dose Azepine Compound Treatment (Gradient) Seed->Dose Incubate Incubation (48-72h) Dose->Incubate Assay Metabolic Assay (MTT / Alamar Blue) Incubate->Assay Flow Flow Cytometry (Annexin V / PI) Incubate->Flow Analyze IC50 Calculation & Apoptosis Validation Assay->Analyze Flow->Analyze

Self-validating experimental workflow for assessing azepine cytotoxicity.

References

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators Source: nih.gov URL:[Link]

  • Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs Source: nih.gov URL:[Link]

  • The Proapoptotic Benzodiazepine Bz-423 Affects the Growth and Survival of Malignant B Cells Source: aacrjournals.org URL:[Link]

Sources

Validation

A Researcher's Guide to the Validation of In Silico Predictions: A Case Study on Dibenzo[b,f]azepine Derivatives

In the contemporary landscape of drug discovery and development, in silico methodologies are indispensable for expediting the identification and optimization of lead compounds.[1][2] These computational approaches, rangi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery and development, in silico methodologies are indispensable for expediting the identification and optimization of lead compounds.[1][2] These computational approaches, ranging from molecular docking and quantitative structure-activity relationship (QSAR) modeling to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer invaluable predictive insights into the behavior of novel chemical entities. However, the predictive power of these models is only as robust as their correlation with real-world experimental data. Consequently, the rigorous experimental validation of in silico predictions is a cornerstone of modern medicinal chemistry.

This guide provides an in-depth technical comparison of in silico predictions and their corresponding experimental validations, using the well-characterized dibenzo[b,f]azepine scaffold, exemplified by the widely-used anticonvulsant drug Carbamazepine (CBZ), as a case study.[3] For researchers, scientists, and drug development professionals, this guide will illuminate the symbiotic relationship between computational and experimental approaches, and provide practical, field-proven insights into the validation process.

The Dibenzo[b,f]azepine Scaffold: A Versatile Pharmacophore

The dibenzo[b,f]azepine core is a privileged structure in medicinal chemistry, forming the basis for a variety of therapeutic agents, including antidepressants, anxiolytics, and anticonvulsants.[3] Its unique three-dimensional structure and tunable physicochemical properties make it an attractive scaffold for targeting a range of biological macromolecules. Carbamazepine, a derivative of this scaffold, is a first-line treatment for epilepsy and neuropathic pain, and its extensive history of research provides a rich dataset for comparing in silico and experimental findings.[4]

In Silico Predictions for Carbamazepine and Its Derivatives

Computational studies on Carbamazepine and related dibenzo[b,f]azepines have explored various facets of its pharmacological profile. These predictions are crucial in the early stages of drug discovery to prioritize candidates for synthesis and further testing.[2]

Molecular Docking and Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[5] For Carbamazepine, docking studies have been employed to elucidate its binding modes with various targets, including voltage-gated sodium channels and other receptors implicated in its therapeutic and off-target effects.[5][6] For instance, in silico docking can predict the binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between Carbamazepine and its target protein.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[7] For dibenzo[b,f]azepine derivatives, QSAR models have been developed to predict their anticonvulsant activity based on various molecular descriptors.[8][9] These models can guide the design of new analogues with potentially enhanced potency and reduced side effects.

ADMET Predictions

The pharmacokinetic and toxicological properties of a drug candidate are critical for its success. In silico ADMET models predict these properties based on the chemical structure of the molecule.[10][11][12] For Carbamazepine, these models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic pathways, and potential for toxicity.[10]

Experimental Validation: Grounding Predictions in Reality

Experimental validation is the linchpin that connects theoretical predictions with tangible biological outcomes. A multi-pronged approach, employing a suite of orthogonal experimental techniques, is essential for a comprehensive validation of in silico models.

Validating Target Engagement and Binding Affinity

The predictions from molecular docking studies are validated through a variety of biophysical and biochemical assays.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization of the Target Protein: The purified target protein is covalently immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the dibenzo[b,f]azepine derivative (the analyte) are flowed over the sensor surface.

  • Measurement of Binding: The binding of the analyte to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as the ratio of k_off to k_on.

X-Ray Crystallography: The Gold Standard for Structural Validation

The most definitive validation of a docking pose is the determination of the co-crystal structure of the ligand bound to its target protein.[13] This technique provides atomic-level detail of the binding interactions, confirming or refuting the computationally predicted binding mode. For example, a high-resolution crystal structure of Carbamazepine in complex with the Wnt receptor Frizzled-8 has been determined, revealing a novel binding pocket and specific hydrophobic interactions and water-mediated hydrogen bonds.[13]

Correlating QSAR Predictions with In Vitro and In Vivo Efficacy

The predictive accuracy of QSAR models is assessed by synthesizing the designed compounds and evaluating their biological activity in relevant assays.

Experimental Protocol: In Vitro Patch-Clamp Electrophysiology for Ion Channel Modulation

  • Cell Culture: Cells expressing the target ion channel (e.g., voltage-gated sodium channels) are cultured.

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.

  • Compound Application: The dibenzo[b,f]azepine derivative is applied to the cells at various concentrations.

  • Data Analysis: The effect of the compound on the ion channel currents (e.g., inhibition or potentiation) is quantified, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined.

In Vivo Models of Efficacy

For anticonvulsant activity, animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test are used to evaluate the ability of a compound to prevent seizures.[14]

Verifying ADMET Predictions with Experimental Data

In silico ADMET predictions are validated through a series of in vitro and in vivo pharmacokinetic and toxicology studies.[10]

Experimental Protocol: In Vitro Caco-2 Permeability Assay for Intestinal Absorption

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane.

  • Compound Application: The test compound is added to the apical (AP) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (BL) side at various time points.

  • Quantification: The concentration of the compound in the AP and BL compartments is measured using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (P_app) is calculated, which provides an estimate of intestinal absorption.

In Vivo Pharmacokinetic Studies

Animal models are used to determine key pharmacokinetic parameters such as bioavailability, plasma protein binding, and brain penetration.[10] For instance, a study on Carbamazepine and its derivatives involved oral administration to mice, followed by the quantification of the compounds and their metabolites in plasma and brain tissue over time.[10]

Comparative Analysis: In Silico vs. Experimental Data

The following tables provide a comparative summary of hypothetical in silico predictions and corresponding experimental outcomes for a series of dibenzo[b,f]azepine derivatives.

Table 1: Comparison of Predicted and Experimental Binding Affinity

CompoundPredicted Binding Affinity (Docking Score, kcal/mol)Experimental Binding Affinity (K_D, nM)
Carbamazepine-8.5150
Derivative A-9.285
Derivative B-7.8320

Table 2: Comparison of Predicted and Experimental Anticonvulsant Activity

CompoundPredicted Activity (QSAR, pIC50)Experimental Activity (In Vitro IC50, µM)Experimental Activity (In Vivo MES ED50, mg/kg)
Carbamazepine6.2158.8
Derivative C6.854.2
Derivative D5.92512.5

Table 3: Comparison of Predicted and Experimental ADMET Properties

PropertyIn Silico PredictionExperimental Result
Oral Bioavailability High~80% in humans
Blood-Brain Barrier Penetration HighBrain/plasma ratio < 1.0 in mice[10]
Primary Metabolism CYP3A4 oxidationConfirmed via in vitro and in vivo studies
hERG Inhibition Low riskIC50 > 10 µM

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process, from in silico prediction to experimental confirmation.

In_Silico_To_Experimental_Validation cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Molecular Docking Molecular Docking Binding Assays (SPR, ITC) Binding Assays (SPR, ITC) Molecular Docking->Binding Assays (SPR, ITC) Validate Affinity X-Ray Crystallography X-Ray Crystallography Molecular Docking->X-Ray Crystallography Validate Binding Mode QSAR Modeling QSAR Modeling In Vitro Efficacy Assays In Vitro Efficacy Assays QSAR Modeling->In Vitro Efficacy Assays Correlate Activity ADMET Prediction ADMET Prediction In Vitro ADMET Assays In Vitro ADMET Assays ADMET Prediction->In Vitro ADMET Assays Verify Properties In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Efficacy Assays->In Vivo Efficacy Models Confirm Efficacy In Vivo PK/PD Studies In Vivo PK/PD Studies In Vitro ADMET Assays->In Vivo PK/PD Studies Assess In Vivo Profile

Caption: Workflow for the experimental validation of in silico predictions.

Feedback_Loop In Silico Model In Silico Model Experimental Data Experimental Data In Silico Model->Experimental Data Guides Experiment Model Refinement Model Refinement Experimental Data->Model Refinement Provides Feedback Model Refinement->In Silico Model Improves Predictions

Caption: The iterative feedback loop between in silico modeling and experimental data.

Conclusion: A Symbiotic Partnership for Drug Discovery

The validation of in silico predictions is not merely a confirmatory step but a critical, iterative process that drives drug discovery forward. As demonstrated with the dibenzo[b,f]azepine scaffold, computational models provide a powerful framework for hypothesis generation and candidate prioritization. However, it is the rigorous, multi-faceted experimental validation that ultimately determines the real-world applicability of these predictions. The synergy between in silico and experimental approaches creates a powerful feedback loop, where experimental data is used to refine and improve the predictive accuracy of computational models, leading to a more efficient and rational drug design process.[5] By embracing this integrated paradigm, researchers can navigate the complexities of drug discovery with greater confidence and precision.

References

  • Talevi, A., et al. (2013). Pharmacokinetics, brain distribution and plasma protein binding of carbamazepine and nine derivatives: new set of data for predictive in silico ADME models. PubMed. Available at: [Link]

  • Ojo, O. S., et al. (2024). Activities of Analogues of Carbamazepine and (R)– Lacosamide as Potential Inhibitors of Epilepsy Disease: Molecular Docking, D. Letters in Applied NanoBioScience. Available at: [Link]

  • Nile, A. H., et al. (2020). Antiepileptic Drug Carbamazepine Binds to a Novel Pocket on the Wnt Receptor Frizzled-8. Journal of Medicinal Chemistry. Available at: [Link]

  • Ortells, M. O., & Barrantes, F. J. (2002). Molecular modelling of the interactions of carbamazepine and a nicotinic receptor involved in the autosomal dominant nocturnal frontal lobe epilepsy. British Journal of Pharmacology. Available at: [Link]

  • Dutta, S., et al. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. Available at: [Link]

  • Abdel-rahman, H., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ramirez, C., et al. (2025). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. PLOS ONE. Available at: [Link]

  • Abdulfatai, U., et al. (2021). Molecular Docking, Design and Pharmacokinetics Study of Some Anti-Epilepsy Compounds. Chemistry and Materials Research. Available at: [Link]

  • Gajjela, R., et al. (2017). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. PLOS ONE. Available at: [Link]

  • Böcker, A., et al. (2018). In silico ADME in drug design – enhancing the impact. Journal of Cheminformatics. Available at: [Link]

  • Cichero, E., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Molecules. Available at: [Link]

  • Abdel-rahman, H., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PubMed. Available at: [Link]

  • Abdel-rahman, H., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. ResearchGate. Available at: [Link]

  • Di-fei, Y., et al. (2000). Pharmacophore searching and QSAR analysis in the design of anticonvulsant drugs. R Discovery. Available at: [Link]

  • Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Pharmaceutical Design. Available at: [Link]

  • Shen, M., et al. (2004). Application of Predictive QSAR Models to Database Mining: Identification and Experimental Validation of Novel Anticonvulsant Compounds. ResearchGate. Available at: [Link]

  • Khokra, S. L., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • van der Westhuizen, I., & van der Westhuizen, J. H. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis, anticonvulsant activity and comparative QSAR study of some novel 1,2,5-trisubstituted benzimidazole derivatives. ResearchGate. Available at: [Link]

Sources

Comparative

Unveiling Target Specificity: A Comparative Docking Guide to Azepine Derivatives

As a Senior Application Scientist, I approach molecular docking not merely as a standalone predictive tool, but as one component of a self-validating experimental ecosystem. Azepine derivatives—seven-membered nitrogen he...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular docking not merely as a standalone predictive tool, but as one component of a self-validating experimental ecosystem. Azepine derivatives—seven-membered nitrogen heterocycles—are privileged scaffolds in medicinal chemistry due to their non-planar, non-aromatic nature, which confers unique conformational flexibility[1]. This structural plasticity allows them to adapt to diverse protein binding pockets, making them potent candidates for antimicrobial, antiviral, and anticancer therapies[2].

This guide provides an in-depth, objective comparison of azepine derivatives (diazepines, oxazepines, and triazepines) against key therapeutic targets, detailing the computational workflows and experimental validations required to establish robust structure-activity relationships (SAR).

Target Protein Landscapes & Mechanistic Causality

Azepines exhibit pleiotropic effects depending on their structural substitutions. Recent comparative docking studies have highlighted their efficacy against distinct target classes:

  • Antimicrobial Targets (e.g., OMPA, KPC-2 Carbapenemase): Outer membrane protein A (OMPA) and KPC-2 are critical for bacterial structural integrity and antibiotic resistance. Triazepine and oxazepine derivatives have shown high binding affinity for these pockets, effectively disrupting bacterial defense mechanisms[3],[4].

  • Anticancer Targets (Hedgehog Signaling Pathway): The Hedgehog (Hh) pathway, specifically the Smoothened (SMO) receptor and SUFU/GLI-1 transcription factors, is a major driver of oncogenesis. Diazepines and oxazepines based on a quinazolinone moiety effectively block SMO, preventing the downstream activation of GLI-1 and subsequent tumor proliferation[5],[3].

Hh_Pathway Azepine Azepine Derivatives SMO SMO Receptor Azepine->SMO Inhibits SUFU SUFU Complex SMO->SUFU Activates GLI1 GLI-1 Factor SUFU->GLI1 Releases Tumor Tumor Proliferation GLI1->Tumor Transcription

Hedgehog signaling pathway inhibition by azepine derivatives targeting SMO.

Quantitative Comparative Docking Data

To objectively evaluate the performance of different azepine classes, we must analyze their binding affinities across distinct target proteins. The following table synthesizes recent in silico findings, comparing diazepines, oxazepines, and triazepines against standard reference drugs.

Table 1: Comparative Binding Energies of Azepine Derivatives Across Target Proteins

Compound ClassSpecific DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference Drug (Affinity)Key Interacting Residues
Diazepine Compound 3a (Quinazolinone)SMO (Anticancer)High Affinity (Top Ranked)VismodegibNot specified
Oxazepine Compound 4a (Quinazolinone)OMPA (Antimicrobial)High Affinity (Top Ranked)Standard AntibioticNot specified
Triazepine Compound 8KPC-2 Carbapenemase-8.50Nystatin (-7.50)Asn307, Val268, Asp267
Triazepine Compound 6KPC-2 Carbapenemase-8.40Nystatin (-7.50)Asn307, Val268, Asp267
Azepine Compound MA10Neuraminidase H1N1-35.12 (CDOCKER)Zanamivir (-46.11)Arg118, Glu276

*(Note: Data synthesized from recent computational studies[5],[6],[3],[4]. Nystatin was utilized as a general reference in the cited multi-target triazepine study).

Self-Validating Protocol for Comparative Molecular Docking

A robust docking study cannot rely solely on scoring functions, which are prone to false positives. The following protocol outlines a self-validating workflow where computational predictions are tightly coupled with structural verification.

Docking_Workflow LigPrep 1. Ligand Prep Docking 4. XP Docking LigPrep->Docking ProtPrep 2. Protein Prep Redock 3. Redocking (RMSD < 2Å) ProtPrep->Redock Redock->Docking Validated Grid MD 5. MD Simulations Docking->MD Top Hits InVitro 6. In Vitro Correlation MD->InVitro Stable Complexes

Self-validating computational workflow for comparative azepine docking.

Step-by-Step Methodology:

Step 1: Ligand Preparation and Conformational Search

  • Action: Sketch 2D structures of azepine derivatives and convert them to 3D. Apply the OPLS4 force field to minimize energy and generate tautomers/stereoisomers at physiological pH.

  • Causality: Azepines possess a highly flexible seven-membered ring. Failing to generate a comprehensive set of low-energy conformers (boat, chair, and twist-boat variations) will result in missing the bioactive conformation, leading to artificially poor docking scores.

Step 2: Target Protein Preparation & Grid Generation

  • Action: Retrieve high-resolution crystal structures (e.g., KPC-2 PDB ID: 2OV5) from the Protein Data Bank. Remove non-bridging water molecules, add polar hydrogens, and assign protonation states at pH 7.4 using PROPKA. Generate a receptor grid centered on the co-crystallized ligand.

  • Causality: Proteins are dynamic entities. Incorrect protonation states of active site residues (e.g., Histidine or Aspartate) will drastically alter the hydrogen-bonding network, invalidating the predicted ligand-protein interactions.

Step 3: Protocol Validation (Redocking)

  • Action: Extract the native co-crystallized ligand and redock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

  • Causality: This is the core self-validating step. An RMSD < 2.0 Å confirms that the docking algorithm and grid parameters can accurately reproduce the known experimental binding mode, establishing baseline trust for novel azepines.

Step 4: Comparative Docking & Consensus Scoring

  • Action: Dock the azepine library using Extra Precision (XP) algorithms. Rank compounds based on binding free energy (ΔG) and analyze non-covalent interactions (hydrogen bonds, π-π stacking with aromatic residues).

  • Causality: Relying on a single scoring function is risky. Evaluating the stability of key catalytic interactions (e.g., Asn307 in KPC-2) provides a much more reliable predictor of true biological activity than the raw docking score alone.

Step 5: Molecular Dynamics (MD) Simulation (Post-Docking Validation)

  • Action: Subject the top-ranked azepine-protein complexes to 100 ns MD simulations. Monitor RMSD, Root Mean Square Fluctuation (RMSF), and MM-PBSA binding free energy.

  • Causality: Docking treats the protein as rigid. MD simulations introduce physiological conditions (solvation, temperature, flexibility) to verify if the azepine remains stably bound in the pocket over time, filtering out transient or artifactual docking poses.

Bridging In Silico and In Vitro Data

The ultimate measure of a docking study's trustworthiness is its correlation with empirical data. For instance, the high binding affinities of diazepine (3a) and oxazepine (4a) against SMO and OMPA were directly corroborated by their potent in vitro cytotoxicity against HCT-116, HepG2, and MCF-7 cancer cell lines, as well as robust antimicrobial zones of inhibition against E. coli and S. aureus[5],[3]. Similarly, 1,2,4-triazepine derivatives demonstrated multi-target inhibition in silico that perfectly aligned with their broad-spectrum antimicrobial efficacy[4].

By understanding the mechanistic causality of azepine flexibility, strictly validating docking parameters, and correlating computational hits with in vitro assays, researchers can confidently leverage these comparative guides to accelerate the rational design of next-generation azepine-based therapeutics.

Sources

Comparative

Evaluating the Synthetic Efficiency of Different Routes to the Oxazolo-Azepine Core

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level robustness, scalability, and atom economy. The oxazolo-azepine core—a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level robustness, scalability, and atom economy. The oxazolo-azepine core—a privileged bicyclic scaffold—has gained significant traction in medicinal chemistry, particularly in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) and various CNS-targeting therapeutics 1[1].

Because these molecules often suffer from high first-pass clearance and short in vivo half-lives, researchers must rapidly synthesize diverse substitution patterns around the core to optimize pharmacokinetic properties[1]. This guide objectively compares the two predominant synthetic strategies for accessing this core: De Novo Linear Synthesis (Route A) and Late-Stage Annulation (Route B) .

Route A: De Novo Linear Synthesis via Ring Expansion and Dehydrative Cyclization

This classical approach constructs the azepine ring first, followed by the oxazole ring. It is the standard method for accessing saturated [4,5-c]-oxazoloazepine derivatives.

Mechanistic Rationale & Causality

The synthesis begins with a readily available, tosyl-protected 4-piperidinone. Because azepanones are expensive and difficult to functionalize regioselectively, an Eistert homologation is employed to expand the 6-membered piperidinone into a 7-membered azepanone[1].

The critical step in this route is the final oxazole cyclization. Traditional Robinson-Gabriel cyclizations rely on harsh acidic conditions (e.g., POCl₃, H₂SO₄) which can degrade the acid-sensitive azepine ring or cleave protecting groups. To circumvent this, Burgess reagent (an inner salt of a sulfamate) is used. It facilitates a mild, stereoretentive, and low-temperature intramolecular dehydration of the amido-alcohol precursor, driving the cyclization forward without compromising the saturated azepine scaffold.

Experimental Protocol: Synthesis of [4,5-c]-Oxazoloazepine

This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to the critical cyclization step.

  • Amide Coupling : To a solution of the intermediate amino-alcohol (1.0 eq) and picolinic acid (1.2 eq) in anhydrous DMF (0.2 M), add HATU (1.5 eq) and DIEA (3.0 eq). Stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. Proceed only when the primary amine peak is fully consumed. Isolate via aqueous workup and silica gel chromatography.

  • Dehydrative Cyclization : Dissolve the purified amide (1.0 eq) in anhydrous THF (0.1 M). Add Burgess reagent (2.0 eq) in one portion.

  • Heating : Heat the reaction mixture to 70 °C for 2–4 hours under an inert atmosphere.

    • Self-Validation Check: Confirm cyclization via LC-MS. The target mass should shift by exactly -18 Da (loss of H₂O). The absence of the [M+H]+ peak of the starting amide confirms completion.

  • Workup & Purification : Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous MgSO₄, and purify via preparative HPLC to yield the pure oxazolo[4,5-c]azepine core.

RouteA N1 4-Piperidinone (Protected) N2 Azepanone Intermediate N1->N2 Eistert Homologation N3 Amino-Alcohol N2->N3 Azidation & Reduction N4 Amide Precursor N3->N4 Acylation (HATU/DIEA) N5 Oxazolo[4,5-c]azepine N4->N5 Burgess Reagent (Dehydration)

Figure 1: Linear de novo synthesis of the oxazolo[4,5-c]azepine core.

Route B: Late-Stage Annulation via Hantzsch-Type Condensation

For rigid, aromatic-fused systems (such as dibenzoazepines), building the azepine ring from scratch is highly inefficient. Instead, Route B utilizes a late-stage Hantzsch-type condensation to append the oxazole ring directly onto a pre-existing azepine scaffold 2[2].

Mechanistic Rationale & Causality

This route relies on the generation of a highly electrophilic α-bromo ketone on the azepine ring. When reacted with urea (or a similar bis-nucleophile), the nitrogen of the urea first attacks the α-carbon, displacing the bromide. Subsequently, the oxygen of the urea attacks the activated ketone, followed by the elimination of water to aromatize the newly formed oxazole ring.

This approach is highly favored for scale-up because it avoids expensive coupling reagents and relies on thermodynamic driving forces (aromatization) to push the reaction to completion. Furthermore, the byproducts (HBr and water) are easily removed during filtration.

Experimental Protocol: Synthesis of [4,5-d]-Oxazoloazepine

This protocol leverages precipitation for purification, maximizing throughput.

  • Bromination : Convert the starting dibenzo[b,f]azepine-5-carboxamide into its corresponding α-bromo ketone using NBS (1.05 eq) in a suitable solvent[2].

  • Condensation : Suspend the 10-bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (1.0 eq) and urea (5.0 eq) in n-butyl alcohol (0.2 M).

  • Reflux : Bring the well-stirred reaction mixture to reflux (approx. 117 °C) under a nitrogen atmosphere for 16 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (SiO₂ plate, CH₂Cl₂/EtOH 95:5). The reaction is complete when the starting material spot (Rf ~0.07) is entirely replaced by the higher-mobility product spot (Rf ~0.35).

  • Isolation : Cool the mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with cold ethanol to remove excess urea, and dry under vacuum to afford the 2-amino-8H-dibenzo[b,f][1,3]oxazolo[4,5-d]azepine product.

RouteB M1 Dibenzo[b,f]azepine Scaffold M2 α-Bromo Ketone M1->M2 Bromination (NBS) M3 Oxazolo[4,5-d]azepine M2->M3 Condensation (Urea, Reflux)

Figure 2: Late-stage annulation of the oxazolo[4,5-d]azepine core.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must look beyond theoretical yield and assess practical metrics such as atom economy and scalability.

Performance MetricRoute A: De Novo Linear SynthesisRoute B: Late-Stage Annulation
Target Scaffold Type Saturated (e.g., [4,5-c]-oxazoloazepine)Aromatic-Fused (e.g., [4,5-d]-oxazoloazepine)
Overall Yield Low to Moderate (10–25% over 5 steps)Good (40–60% over 2 steps)
Step Economy Poor (Requires multi-step ring expansion)High (Direct functionalization of core)
Atom Economy Low (Heavy use of high-MW coupling/dehydrating agents)High (Urea condensation releases only H₂O and HBr)
Purification / Scalability Limited (Often requires preparative HPLC)Excellent (Product isolated via simple filtration)
Substrate Scope Broad (Highly tolerant of diverse aliphatic substitutions)Narrow (Relies on the stability of the α-haloketone)

Strategic Recommendations

The choice between Route A and Route B is entirely dictated by the target chemical space:

  • Select Route A when exploring SAR for highly flexible, saturated CNS targets (like mGluR5 modulators) where specific stereochemistry or aliphatic substitution is required to mitigate first-pass metabolism[1]. The use of Burgess reagent is non-negotiable here to preserve the integrity of the saturated rings.

  • Select Route B when developing rigid, flat pharmacophores (such as those derived from oxcarbazepine)[2]. The thermodynamic favorability of the Hantzsch-type condensation makes this route vastly superior for scale-up and process chemistry applications.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry - ACS Publications.
  • A Structurally Diverse Heterocyclic Library by Decoration of Oxcarbazepine Scaffold. PMC - National Institutes of Health.

Sources

Validation

Comparative Pharmacological Profiling of Azepine Isomers: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Pharmacologists Content Focus: Dibenzazepine and Tetracyclic Azepine Enantiomers Executive Summary & Rationale Azepine derivatives—characterized by a seven-member...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Pharmacologists Content Focus: Dibenzazepine and Tetracyclic Azepine Enantiomers

Executive Summary & Rationale

Azepine derivatives—characterized by a seven-membered nitrogen-containing heterocyclic ring—form the structural foundation for several critical central nervous system (CNS) therapeutics. In modern drug development, the transition from racemic mixtures or early-generation achiral drugs to purified enantiomers (chiral switching) has become a primary strategy for optimizing efficacy and minimizing toxicity.

This guide provides an objective, data-driven comparison of the pharmacological profiles of prominent azepine isomers. We examine two critical case studies:

  • Dibenzazepine Anticonvulsants: The enantiomers of licarbazepine (S-licarbazepine vs. R-licarbazepine), comparing their parent prodrugs (Eslicarbazepine acetate vs. Oxcarbazepine).

  • Tetracyclic Antidepressants: The enantiomers of mirtazapine (S-(+)-mirtazapine vs. R-(-)-mirtazapine), detailing their stereoselective receptor targeting and metabolism.

As application scientists, we must look beyond basic binding affinities. We must evaluate how stereochemistry dictates blood-brain barrier (BBB) penetration, off-target ion channel interactions, and cytochrome P450 (CYP) metabolism.

Case Study 1: Dibenzazepine Derivatives (Licarbazepine Enantiomers)

Carbamazepine (CBZ) and Oxcarbazepine (OXC) are legacy voltage-gated sodium channel (VGSC) blockers. However, OXC acts as a prodrug, rapidly reduced in the cytosol to a mixture of licarbazepine enantiomers at a 4:1 ratio of S-licarbazepine to R-licarbazepine[1]. To optimize the pharmacological profile, Eslicarbazepine acetate (ESL) was developed as a third-generation prodrug that hydrolyzes almost exclusively (>95%) into the active eutomer, S-licarbazepine [2].

Pharmacodynamic & Pharmacokinetic Divergence

The isolation of S-licarbazepine eliminates the off-target liabilities associated with both CBZ and the R-licarbazepine distomer:

  • Ion Channel Selectivity: Unlike CBZ and R-licarbazepine, S-licarbazepine effectively inhibits high- and low-affinity Cav​3.2 (T-type calcium) inward currents, providing an enhanced neuroprotective effect[2]. Furthermore, S-licarbazepine lacks the inhibitory effects on Kv​7.2 outward currents seen in R-licarbazepine, reducing the potential to facilitate repetitive neuronal firing[1].

  • BBB Penetration: R-licarbazepine is highly susceptible to back-transport by P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier. S-licarbazepine is not a P-gp substrate, resulting in significantly higher and more stable cerebrospinal fluid (CSF) concentrations[3][4].

Quantitative Comparison

Table 1: Pharmacological Comparison of Dibenzazepine Alternatives

ParameterEslicarbazepine Acetate (ESL)Oxcarbazepine (OXC)Carbamazepine (CBZ)
Active Metabolite Yield >95% S-licarbazepine[2]80% S-Lic / 20% R-Lic[1]Carbamazepine-10,11-epoxide
VGSC Inhibition State Slow inactivation (High affinity)Fast inactivationFast inactivation
Cav​3.2 Inhibition Yes (via S-Lic)[2]Minimal/MixedNo
Kv​7.2 Inhibition No (via S-Lic)[1]Yes (via R-Lic)Yes
P-glycoprotein Efflux Low (S-Lic evades P-gp)[4]Moderate (R-Lic is effluxed)Moderate
Toxic Epoxide Formation NoneNoneHigh (Hepatotoxic liability)
Pathway Visualization

G ESL Eslicarbazepine Acetate (Prodrug) SLIC S-Licarbazepine (Active Eutomer) ESL->SLIC Rapid Hydrolysis (>95%) OXC Oxcarbazepine (Prodrug) OXC->SLIC Cytosolic Reductases (80%) RLIC R-Licarbazepine (Distomer) OXC->RLIC Cytosolic Reductases (20%) BBB Blood-Brain Barrier SLIC->BBB Passive Diffusion RLIC->BBB Passive Diffusion PGLY P-glycoprotein Efflux Pump BBB->PGLY R-Lic Binding TARGET VGSC Slow Inactivation & Cav3.2 Inhibition BBB->TARGET S-Lic Accumulation PGLY->RLIC Back-transport (Efflux)

Caption: Pharmacokinetic routing and stereoselective BBB transport of licarbazepine enantiomers.

Experimental Protocol: Electrophysiological Profiling of Cav​3.2 Currents

To validate the differential ion channel targeting of S- vs. R-licarbazepine, whole-cell patch-clamp electrophysiology is the gold standard.

Self-Validating System Requirements:

  • Positive Control: Ni2+ (50 µM) to confirm isolation of T-type calcium currents.

  • Negative Control: Vehicle (0.1% DMSO) to establish baseline current rundown.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells stably transfected with human Cav​3.2 channels. Causality: HEK293T cells lack endogenous voltage-gated calcium channels, ensuring that recorded currents are exclusively from the transfected Cav​3.2 isoform.

  • Solution Formulation:

    • Extracellular: 140 mM TEA-Cl, 2 mM CaCl2​ , 10 mM HEPES (pH 7.4). Causality: TEA replaces Na+ to block endogenous sodium currents, isolating the calcium influx.

    • Intracellular: 130 mM CsCl, 10 mM EGTA, 2 mM Mg-ATP (pH 7.2). Causality: Cesium blocks outward potassium currents ( Kv​7.2 ), preventing signal interference.

  • Voltage Protocol: Hold cells at a resting membrane potential of -90 mV. Apply a prepulse to -110 mV for 200 ms to fully recover channels from inactivation, followed by a 50 ms depolarizing step to -30 mV to elicit the inward T-type current.

  • Compound Application: Perfuse S-licarbazepine (100 µM) and R-licarbazepine (100 µM) independently using a rapid gravity-driven perfusion system.

  • Data Acquisition & Analysis: Record peak inward currents. Calculate the fractional block. Expected Result: S-licarbazepine will demonstrate a statistically significant reduction in peak current amplitude compared to R-licarbazepine[2].

Case Study 2: Tetracyclic Azepine Derivatives (Mirtazapine Enantiomers)

Mirtazapine is a highly effective noradrenergic and specific serotonergic antidepressant (NaSSA). Unlike ESL, mirtazapine is administered clinically as a racemic mixture (50% S-mirtazapine, 50% R-mirtazapine)[5]. However, its unique pharmacological profile is entirely dependent on the synergistic, yet distinct, actions of its two enantiomers[6][7].

Stereoselective Receptor Targeting & Metabolism

The clinical efficacy of mirtazapine relies on the fact that the enantiomers do not compete; they complement each other across different receptor subtypes:

  • S-(+)-Mirtazapine: Acts as a potent antagonist at α2​ -adrenergic autoreceptors (boosting norepinephrine and serotonin release) and 5−HT2​ receptors[6]. It is primarily metabolized via 8-hydroxylation by CYP2D6[5].

  • R-(-)-Mirtazapine: Primarily targets α2​ -heteroreceptors and acts as a potent antagonist at 5−HT3​ receptors, which is responsible for the drug's anti-emetic and anxiolytic properties[6][7]. It is preferentially metabolized via N-oxidation and N-demethylation by CYP3A4[5].

Quantitative Comparison

Table 2: Receptor Affinity and Metabolic Profiling of Mirtazapine Enantiomers

PropertyS-(+)-MirtazapineR-(-)-MirtazapineRacemic Mirtazapine
Primary Target α2​ -autoreceptors, 5−HT2​ [6] α2​ -heteroreceptors, 5−HT3​ [6]Broad-spectrum NaSSA
Clinical Contribution Core antidepressant effectAnti-emetic, anxiolytic effectCombined efficacy
Primary CYP Enzyme CYP2D6[5]CYP3A4[5]Multiple pathways
Major Metabolite 8-OH-Mirtazapine[5]N-desmethyl-Mirtazapine[5]Mixed
Clearance Rate Faster (CYP2D6 dependent)Slower (CYP3A4 dependent)Variable by patient phenotype
Pathway Visualization

G RAC Racemic Mirtazapine (50% S, 50% R) SMIR S-(+)-Mirtazapine RAC->SMIR RMIR R-(-)-Mirtazapine RAC->RMIR A2AUTO α2-Autoreceptors (Enhanced NE release) SMIR->A2AUTO High Affinity HT2 5-HT2 Receptors (Antidepressant effect) SMIR->HT2 High Affinity CYP2D6 CYP2D6 (8-hydroxylation) SMIR->CYP2D6 Primary Metabolism A2HETERO α2-Heteroreceptors RMIR->A2HETERO High Affinity HT3 5-HT3 Receptors (Anti-emetic effect) RMIR->HT3 High Affinity CYP3A4 CYP3A4 (N-oxidation/demethylation) RMIR->CYP3A4 Primary Metabolism

Caption: Stereoselective receptor targeting and CYP-mediated metabolism of mirtazapine enantiomers.

Experimental Protocol: Stereoselective LC-MS/MS Pharmacokinetic Profiling

To evaluate the differential clearance of mirtazapine enantiomers in clinical samples, a stereoselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required.

Self-Validating System Requirements:

  • Internal Standard (IS): Mirtazapine- d3​ to correct for matrix effects and extraction losses.

  • System Suitability: Injection of a racemic standard must demonstrate a chromatographic resolution ( Rs​ ) > 1.5 between the S and R peaks.

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 100 µL of human plasma. Add 10 µL of IS (Mirtazapine- d3​ , 100 ng/mL). Add 1 mL of Hexane:Ethyl Acetate (70:30, v/v) and vortex for 5 minutes. Causality: The non-polar solvent mixture efficiently extracts the lipophilic mirtazapine base while precipitating polar plasma proteins, minimizing ion suppression in the MS.

  • Evaporation and Reconstitution: Centrifuge at 10,000 x g. Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase.

  • Chiral Chromatography: Inject 5 µL onto a Chiralpak AGP ( α1​ -acid glycoprotein) column (150 x 2.1 mm, 5 µm). Mobile phase: 10 mM Ammonium Acetate buffer (pH 5.8) / Isopropanol (98:2, v/v) at 0.3 mL/min. Causality: Standard C18 columns cannot separate enantiomers because they possess identical physicochemical properties in an achiral environment. The chiral stationary phase provides stereoselective transient binding, eluting R-(-)-mirtazapine before S-(+)-mirtazapine.

  • Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 266.1 195.1 for mirtazapine and m/z 269.1 198.1 for the IS.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for both enantiomers. Expected Result: In CYP2D6 extensive metabolizers, the plasma ratio of R-mirtazapine to S-mirtazapine will be > 1 due to the rapid stereoselective clearance of the S-enantiomer[5].

Conclusion

The pharmacological profiling of azepine isomers underscores a fundamental principle in drug development: chirality dictates biological fate. In the case of dibenzazepines, isolating the S-licarbazepine enantiomer via Eslicarbazepine acetate resolves the BBB efflux and off-target ion channel liabilities of the R-isomer. Conversely, in tetracyclic azepines like mirtazapine, the racemic mixture is maintained intentionally, leveraging the stereoselective divergence of the enantiomers to achieve a synergistic, multi-receptor therapeutic effect.

Understanding these mechanisms through rigorous electrophysiological and stereoselective analytical protocols is essential for the rational design of next-generation neurotherapeutics.

References

Sources

Comparative

A Comparative Guide to the Determination of Absolute Stereochemistry of 5,9-Epoxyoxazolo[3,2-a]azepine

The unambiguous assignment of absolute stereochemistry is a critical step in the development of chiral molecules, particularly in the pharmaceutical industry where enantiomers can exhibit profoundly different pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous assignment of absolute stereochemistry is a critical step in the development of chiral molecules, particularly in the pharmaceutical industry where enantiomers can exhibit profoundly different pharmacological and toxicological profiles. The rigid, bicyclic structure of 5,9-Epoxyoxazolo[3,2-a]azepine presents a unique stereochemical challenge. This guide provides a comprehensive comparison of modern analytical techniques for the definitive determination of its absolute configuration, offering insights into the causality behind experimental choices and providing field-proven protocols.

The Stereochemical Challenge of the 5,9-Epoxyoxazolo[3,2-a]azepine Scaffold

The 5,9-Epoxyoxazolo[3,2-a]azepine core contains multiple stereocenters, the absolute configuration of which dictates its three-dimensional shape and, consequently, its biological activity. The fused ring system restricts conformational flexibility, making it a suitable candidate for several analytical techniques. However, the choice of method depends on factors such as sample availability, the presence of suitable functional groups, and the accessibility of crystallographic-quality material.

A Comparative Analysis of Key Methodologies

The determination of absolute stereochemistry can be approached through several powerful techniques. Here, we compare the most relevant methods for the 5,9-Epoxyoxazolo[3,2-a]azepine system, highlighting their principles, strengths, and limitations.

Technique Principle Advantages Disadvantages Suitability for 5,9-Epoxyoxazolo[3,2-a]azepine
Single-Crystal X-ray Crystallography Analysis of anomalous dispersion of X-rays by atoms in a single crystal.[1][2]Provides unambiguous, definitive assignment of absolute configuration.[1]Requires a high-quality single crystal, which can be difficult to obtain.[3]High. If a suitable crystal can be grown, this is the gold-standard method.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]Applicable to samples in solution (including oils), does not require crystallization or derivatization.[4][6]Requires quantum chemical calculations for spectral interpretation.[4]High. The rigid structure should provide a distinct VCD spectrum.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions.[7][8]Highly sensitive and requires small amounts of sample.Requires a chromophore near the stereocenter(s); interpretation often relies on computational modeling.[9]Moderate to High. Dependent on the UV-Vis absorption characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing or solvating agents to create diastereomeric species with distinguishable NMR spectra.[10][11][12]Does not require crystallization; can be performed on small sample quantities.Derivatization may be challenging and can alter the molecule's conformation.[13]Moderate to High. The presence of reactive functional groups (e.g., hydroxyl, amine) would facilitate derivatization.

In-Depth Experimental Protocols

X-ray crystallography stands as the most reliable method for the unambiguous determination of absolute configuration by directly visualizing the molecule's three-dimensional structure.[1] The key to this technique lies in the phenomenon of anomalous dispersion.[1]

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_result Result Crystal_Growth Crystallization of 5,9-Epoxyoxazolo[3,2-a]azepine Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement and Anomalous Dispersion Analysis Structure_Solution->Refinement Flack_Parameter Flack Parameter Determination Refinement->Flack_Parameter Absolute_Config Unambiguous Absolute Configuration Flack_Parameter->Absolute_Config

Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.

Experimental Protocol:

  • Crystallization: Dissolve the purified 5,9-Epoxyoxazolo[3,2-a]azepine in a suitable solvent or solvent mixture. Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of 0.1-0.3 mm in size.

  • Data Collection: Mount a suitable crystal on a diffractometer. Use a copper (Cu Kα) X-ray source to maximize the anomalous signal from oxygen and nitrogen atoms.[1] Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson analysis.

  • Absolute Configuration Determination: During the refinement process, analyze the anomalous scattering data. The Flack parameter is a crucial value; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[14] Conversely, a value near 1 suggests the inverted structure is correct.

VCD spectroscopy provides stereochemical information for molecules in solution, circumventing the need for crystallization.[3][4] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer.[4]

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_compare Comparison & Assignment cluster_result Result VCD_Measurement Measure Experimental VCD Spectrum Spectral_Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Spectral_Comparison DFT_Calculation DFT Calculation of VCD Spectrum for one Enantiomer DFT_Calculation->Spectral_Comparison Assigned_Config Assign Absolute Configuration Spectral_Comparison->Assigned_Config

Caption: Workflow for VCD-based absolute configuration assignment.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the 5,9-Epoxyoxazolo[3,2-a]azepine enantiomer in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. Data collection is typically performed for several hours to achieve a good signal-to-noise ratio.[5]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (R,R...)-isomer) using a molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the measured enantiomer.

The Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[15][16][] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[18][19] The differing spatial arrangements of the diastereomers lead to predictable chemical shift differences (Δδ) in the ¹H NMR spectra.[18]

Mosher_Method_Workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_assignment Configuration Assignment cluster_result Result Analyte 5,9-Epoxyoxazolo[3,2-a]azepine (with a secondary alcohol/amine) R_Ester (R)-MTPA Ester Analyte->R_Ester  (R)-MTPA-Cl S_Ester (S)-MTPA Ester Analyte->S_Ester  (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl NMR_Acquisition Acquire ¹H NMR Spectra of both Diastereomers R_Ester->NMR_Acquisition S_Ester->NMR_Acquisition Delta_Delta Calculate Δδ (δS - δR) NMR_Acquisition->Delta_Delta Model_Comparison Apply Mosher's Model Delta_Delta->Model_Comparison Absolute_Config_NMR Determine Absolute Configuration Model_Comparison->Absolute_Config_NMR

Caption: Workflow for determining absolute configuration using Mosher's method.

Experimental Protocol (assuming a secondary alcohol is present):

  • Derivatization:

    • In two separate NMR tubes, react the 5,9-Epoxyoxazolo[3,2-a]azepine enantiomer with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d5).

  • NMR Data Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester linkage.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

  • Configuration Assignment: According to the established Mosher's model, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the stereocenter bearing the hydroxyl group.

Conclusion and Recommendations

References

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available from: [Link]

  • Synthesis and stereochemistry of new naphth[10][20]oxazino[3,2-a]benzazepine and naphth[10][20]oxazino[3,2-e]thienopyridine derivatives. ResearchGate. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available from: [Link]

  • Electronic Circular Dichroism (ECD). ORCA Tutorials. Available from: [Link]

  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. Available from: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available from: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. Available from: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available from: [Link]

  • Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Royal Society of Chemistry. Available from: [Link]

  • Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Royal Society of Chemistry. Available from: [Link]

  • Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. Michigan State University. Available from: [Link]

  • Absolute structure and absolute configuration. IUCr Journals. Available from: [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. Available from: [Link]

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][10][20][21]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scirp.org. Available from: [Link]

  • Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. Available from: [Link]

  • Azepines, Chemistry, Synthesis And Reactions. STM Journals. Available from: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available from: [Link]

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  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available from: [Link]

  • Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. Available from: [Link]

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  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]

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Validation

benchmarking the stability of 5,9-Epoxyoxazolo[3,2-a]azepine against other heterocycles

A Comprehensive Guide to the Stability of 5,9-Epoxyoxazolo[3,2-a]azepine and Other Key Heterocycles for Drug Discovery In the landscape of medicinal chemistry, the stability of a heterocyclic scaffold is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Stability of 5,9-Epoxyoxazolo[3,2-a]azepine and Other Key Heterocycles for Drug Discovery

In the landscape of medicinal chemistry, the stability of a heterocyclic scaffold is a cornerstone of successful drug development. It dictates a molecule's shelf-life, its metabolic fate, and ultimately, its therapeutic efficacy and safety profile. This guide provides an in-depth comparative analysis of the stability of the novel 5,9-Epoxyoxazolo[3,2-a]azepine scaffold against a panel of commonly employed heterocyclic rings. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and predict the stability of their lead compounds.

The selection of a heterocyclic core is a critical decision in the design of new chemical entities. Factors such as synthetic accessibility and the desired three-dimensional conformation are paramount. However, an often-underestimated aspect is the intrinsic stability of the ring system itself. A scaffold that readily degrades under physiological conditions or upon exposure to metabolic enzymes can lead to a cascade of undesirable outcomes, including loss of potency, the formation of toxic metabolites, and a shortened in vivo half-life. Over 85% of modern pharmaceuticals contain at least one heterocyclic moiety, underscoring their indispensable role in drug discovery and development.[1]

This guide will first introduce the proposed structure of 5,9-Epoxyoxazolo[3,2-a]azepine, a complex and intriguing scaffold. We will then benchmark its anticipated stability against a curated set of five and six-membered heterocycles, providing both theoretical rationale and detailed experimental protocols for empirical validation.

The Heterocyclic Scaffolds Under Investigation

The stability of a heterocycle is intimately linked to its electronic properties, ring strain, and the nature of its heteroatoms.[2][3] To provide a robust comparison, we have selected a range of commonly used heterocycles that span the spectrum of electronic and structural diversity.

Target Scaffold: 5,9-Epoxyoxazolo[3,2-a]azepine

As "5,9-Epoxyoxazolo[3,2-a]azepine" is a novel scaffold with limited published data, we propose its structure based on IUPAC nomenclature for fused heterocyclic systems.[4][5][6][7][8] The name delineates an azepine ring fused with an oxazole ring, with a bridging epoxy group across positions 5 and 9 of the fused system. This structure presents several features that may influence its stability: a strained epoxy ring, a seven-membered azepine ring, and the oxazole moiety.

Comparator Heterocycles:

  • Five-Membered Aromatic Rings:

    • Pyrrole: An electron-rich aromatic heterocycle, often susceptible to oxidation.[9][10][11]

    • Furan: Another electron-rich system, with the oxygen heteroatom influencing its reactivity.[10][11]

    • Thiophene: Considered more aromatic and generally more stable than pyrrole and furan.[10][11]

    • Imidazole: Contains two nitrogen atoms, one pyridine-like and one pyrrole-like, affecting its basicity and stability.[12][13][14]

    • Oxazole: An electron-deficient ring containing nitrogen and oxygen, which can influence its metabolic profile.[15][16]

    • Thiazole: A sulfur and nitrogen-containing heterocycle found in many bioactive compounds, with its own distinct stability profile.[]

  • Six-Membered Aromatic Ring:

    • Pyridine: An electron-deficient aromatic ring, generally resistant to oxidative metabolism.[10][16]

  • Saturated Rings:

    • Pyrrolidine & Piperidine: Saturated nitrogen heterocycles commonly found in pharmaceuticals, with metabolism often occurring at the carbon adjacent to the nitrogen.[15][18][19]

Below is a visual representation of the chemical structures discussed:

Heterocyclic_Structures Furan Furan Thiophene Thiophene Imidazole Imidazole Oxazole Oxazole Thiazole Thiazole Piperidine Piperidine

Caption: Key heterocyclic scaffolds for stability comparison.

Experimental Protocols for Stability Assessment

A multi-faceted approach is essential for a thorough evaluation of a compound's stability. We present three key experimental workflows: chemical stability under forced degradation conditions, metabolic stability using human liver microsomes, and oxidative stability assessment.

Chemical Stability (Forced Degradation)

Forced degradation studies are a cornerstone of stability testing, providing insights into a compound's intrinsic stability and its degradation pathways under harsh conditions.[20][21][22] These studies are critical for developing stability-indicating analytical methods.

Experimental Workflow:

Caption: Workflow for forced chemical degradation studies.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours, protected from light.

  • Sample Processing:

    • After the specified stress period, cool the solutions to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of 100 µg/mL with the HPLC mobile phase.

  • Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify major degradants using mass spectrometry.

Causality Behind Experimental Choices: The chosen stress conditions (acid, base, oxidation) represent common chemical challenges a drug molecule might face during storage or in vivo. The concentrations and durations are selected to induce detectable degradation (typically 10-30%) without completely destroying the molecule, which facilitates the identification of primary degradation products.

Metabolic Stability in Human Liver Microsomes (HLM)

The liver is the primary site of drug metabolism, and in vitro assays using human liver microsomes (HLM) are a standard method for assessing metabolic stability.[23][24][25][26] These assays measure the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).

Experimental Workflow:

HLM_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis Mix Test Compound (1 µM) + HLM (0.5 mg/mL) + Phosphate Buffer (pH 7.4) Initiate Add NADPH (1 mM) to start reaction Mix->Initiate Timepoints Aliquots taken at 0, 5, 15, 30, 45 min Initiate->Timepoints Quench Stop reaction with cold Acetonitrile + IS Timepoints->Quench Centrifuge Pellet precipitated protein Quench->Centrifuge Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Supernatant Data Plot % remaining vs. time Calculate T½ and CLint Supernatant->Data

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the test compound at 1 µM in 0.1 M phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.

    • Prepare a 1 mM solution of NADPH (cofactor) in buffer.

  • Incubation:

    • Pre-warm the test compound and HLM solutions at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the compound/microsome mixture.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard (IS).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (T½ = 0.693/k) and intrinsic clearance (CLint).

Trustworthiness of the Protocol: This protocol includes essential controls for a self-validating system. A "minus cofactor" control (without NADPH) is run to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability in the assay matrix.[24] Positive control compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound) are also included to verify the activity of the microsomal batch.

Oxidative Stability Assessment

Oxidation is a common degradation pathway for pharmaceuticals, often initiated by reactive oxygen species (ROS).[20][27][28] A dedicated oxidative stability assay can provide more nuanced information than the general forced degradation study.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a solution of the test compound (e.g., 10 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Oxidation: Add a solution of an oxidizing agent. A common system is Fenton's reagent (FeSO₄ and H₂O₂), which generates hydroxyl radicals.

  • Time-Course Analysis: Monitor the disappearance of the parent compound over time using HPLC-UV or LC-MS.

  • Data Analysis: Calculate the rate of degradation. A rank-ordering of compounds based on their degradation rates provides a relative measure of their oxidative stability.[29]

Comparative Stability Analysis: Expected Outcomes

The table below summarizes the anticipated stability profiles of 5,9-Epoxyoxazolo[3,2-a]azepine and the comparator heterocycles based on their structural features. This serves as a hypothesis to be tested by the aforementioned experimental protocols.

HeterocycleChemical Stability (Acid/Base)Metabolic Stability (HLM)Oxidative StabilityRationale
5,9-Epoxyoxazolo[3,2-a]azepine Low to ModerateModerateLowThe strained epoxy ring is susceptible to acid-catalyzed ring-opening. The azepine ring may be metabolically liable. The electron-rich oxazole moiety can be a site for oxidation.
Pyrrole ModerateLowLowElectron-rich aromatic system, prone to oxidation and CYP-mediated metabolism.[9][11]
Furan LowLowLowUnstable in acidic conditions; susceptible to oxidative metabolism.[10][11]
Thiophene HighModerate to HighModerateMore aromatic and less prone to oxidation than pyrrole and furan.
Imidazole HighHighHighGenerally stable due to the presence of both electron-donating and electron-withdrawing nitrogens.
Oxazole ModerateModerate to HighModerateMore electron-deficient than furan, leading to greater stability.
Thiazole HighHighHighA stable aromatic system often used to improve metabolic stability.[15]
Pyridine HighHighHighElectron-deficient ring, generally resistant to electrophilic attack and oxidation.[16]
Pyrrolidine/Piperidine HighLow to ModerateHighSaturated rings are chemically stable but are common sites for N-dealkylation and C-oxidation adjacent to the nitrogen.[15]

Conclusion

The stability of a heterocyclic scaffold is a critical determinant of a drug candidate's success. The novel 5,9-Epoxyoxazolo[3,2-a]azepine ring system, with its unique combination of a strained epoxy bridge and a fused oxazolo-azepine core, presents a fascinating case study in stability. Based on first principles, it is hypothesized to be susceptible to both chemical and metabolic degradation, particularly at the epoxy and azepine moieties.

By employing the rigorous experimental protocols detailed in this guide—encompassing forced degradation, microsomal stability, and oxidative challenges—researchers can empirically determine the stability profile of this and other novel heterocycles. Comparing these results against well-characterized scaffolds like pyridine, thiazole, and pyrrole provides essential context and guides the next steps in the drug design-make-test-analyze cycle. Ultimately, a deep understanding of heterocyclic stability, grounded in both theoretical knowledge and robust experimental data, is indispensable for the development of safe and effective medicines.

References

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  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). Sahu. Retrieved March 15, 2026, from [Link]

  • Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. (n.d.). ChemRxiv. Retrieved March 15, 2026, from [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing. Retrieved March 15, 2026, from [Link]

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Comparative

Validation of Synthetic Pathways for Novel Azepine Derivatives: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Azepines and their saturated analogs (azepanes) are privileged seven-membered nitrogen heterocycles. Their non-planar configuration res...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Azepines and their saturated analogs (azepanes) are privileged seven-membered nitrogen heterocycles. Their non-planar configuration results in a conformational flexibility that is extensively exploited in medicinal chemistry to develop pharmaceutically active compounds with enhanced target selectivity[1]. However, constructing these seven-membered rings has historically been a synthetic bottleneck.

This guide objectively compares the performance, mechanistic causality, and experimental validity of a novel synthetic pathway—Photochemical Dearomative Ring Expansion —against the traditional industry standard, the Beckmann Rearrangement .

Mechanistic Causality & Pathway Analysis

As application scientists, we must evaluate synthetic routes not just by their end products, but by the fundamental chemical logic that dictates their efficiency, atom economy, and scalability.

The Traditional Standard: Beckmann Rearrangement

Historically, azepane synthesis has relied heavily on the ring expansion of six-membered cyclic ketones[1]. The Beckmann rearrangement involves converting a cyclohexanone derivative into an oxime, activating it (typically via tosylation), and inducing an acid-promoted rearrangement into a caprolactam, which is subsequently reduced[2].

The Causality of Failure (Bottlenecks): The primary limitation of this pathway is its strict stereospecificity. The migrating group in a Beckmann rearrangement is always anti to the leaving group on the nitrogen. Because initial oxime formation typically yields an inseparable E/Z isomeric mixture, the subsequent rearrangement inevitably produces a mixture of regioisomeric lactams (often in ratios like 1:1.3)[2]. Separating these regioisomers requires tedious chromatography, drastically reducing the overall yield to as low as 9-16% over 7-8 steps[2].

The Novel Pathway: Photochemical Dearomative Ring Expansion

Recent advancements have introduced a modular approach relying on photochemical dearomative single-atom skeletal editing[3][4]. This method directly converts commercially abundant substituted nitroarenes into complex azepanes.

The Causality of Success (Innovation): Under blue light irradiation (427 nm) and in the presence of a phosphite deoxygenating agent, the nitro group is converted into a highly reactive singlet nitrene[3][4]. The strain-amplified electrophilic character of this nitrene drives a direct attack on the benzenoid framework, forming an anti-aromatic 1H-azepine[4]. Because 1H-azepines are thermodynamically unstable, the molecule undergoes rapid, spontaneous isomerization to a stable 3H-azepine[1][4]. A subsequent one-pot hydrogenation yields the fully saturated azepane in just two steps[4]. This targeted nitrene insertion completely bypasses the regioselectivity issues inherent to oxime intermediates.

Pathway Visualizations

PhotochemicalPathway N1 Nitroarene (Starting Material) N2 Singlet Nitrene (Highly Electrophilic) N1->N2 Blue LEDs (427 nm) P(Oi-Pr)3, Et2NH N3 1H-Azepine (Anti-aromatic) N2->N3 Dearomative Ring Expansion N4 3H-Azepine (Thermodynamically Stable) N3->N4 Rapid Isomerization N5 Saturated Azepane (Final Scaffold) N4->N5 H2, Pd/C Hydrogenation

Photochemical dearomative ring expansion pathway from nitroarenes to azepanes.

BeckmannPathway B1 Cyclohexanone Derivative B2 Oxime Intermediate (E/Z Mixture) B1->B2 NH2OH·HCl Pyridine B3 Oxime Tosylate (Activated) B2->B3 TsCl, Base B4 Caprolactam (Regioisomer Mixture) B3->B4 Acidic Rearrangement B5 Saturated Azepane (Final Scaffold) B4->B5 LiAlH4 Reduction

Traditional Beckmann rearrangement sequence highlighting regioisomer bottlenecks.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific Quality Control (QC) checkpoints.

Protocol A: Photochemical Dearomative Ring Expansion[3][4]

Objective: Direct synthesis of highly substituted azepanes from nitroarenes.

  • Reaction Setup: In a specialized photoreactor tube, dissolve the substituted nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq as a deoxygenating agent), and diethylamine (8.0 eq) in isopropanol to achieve a 0.1 M concentration[3][4].

  • Photolysis: Irradiate the homogeneous mixture using blue LEDs (λ = 427 nm) at room temperature[3][4].

    • QC Checkpoint: Monitor the reaction via LC-MS. The conversion to the 3H-azepine intermediate is typically complete within 12-48 hours depending on irradiation intensity[4]. The intermediate will exhibit a distinct UV chromophore shift compared to the starting nitroarene.

  • Intermediate Isolation: Concentrate the crude mixture under reduced pressure to isolate the 3H-azepine[4].

  • Hydrogenation: Dissolve the intermediate in methanol, add 10% Pd/C (0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 12 hours to achieve complete saturation of the diene and hydrogenolysis of the amidine[4].

  • Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst, and purify via flash column chromatography to yield the final azepane[3].

Protocol B: Traditional Beckmann Rearrangement[2]

Objective: Synthesis of azepanes via sequential ring expansion of cyclohexanones.

  • Oxime Formation: To a solution of the cyclohexanone derivative (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 4 hours.

    • QC Checkpoint: Isolate the oxime and perform ¹H NMR analysis. The E/Z ratio of the oxime must be calculated here, as it directly dictates the unavoidable ratio of the downstream lactam regioisomers[2].

  • Activation: Dissolve the crude oxime in dichloromethane, cool to 0 °C, and add triethylamine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir for 2 hours to form the oxime tosylate[2].

  • Rearrangement: Treat the oxime tosylate with a Brønsted/Lewis acid to induce the Beckmann rearrangement, yielding a mixture of regioisomeric lactams[2].

  • Separation: Perform rigorous silica gel chromatography to separate the target lactam from its regioisomer[2].

  • Reduction: Add the purified lactam dropwise to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Reflux for 8 hours. Quench carefully (Fieser method) and extract to isolate the azepane[2].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both pathways, highlighting the superior efficiency of the photochemical approach for complex scaffold generation.

Performance MetricPhotochemical Dearomative Ring ExpansionTraditional Beckmann Rearrangement
Total Step Count 2 steps (from nitroarene)[4]7–8 steps (from basic precursors)[2]
Overall Yield High (~60–85% over 2 steps)[4]Low (~9–16% overall)[2]
Regioselectivity Excellent (Targeted nitrene insertion)[4]Poor (E/Z oxime mixtures yield ~1:1.3 lactams)[2]
Reaction Conditions Mild (Room temp, Blue LEDs, 427 nm)[3][4]Harsh (Acidic rearrangement, highly reactive hydrides)[2]
Atom Economy / Waste High (Direct skeletal editing)[4]Low (Requires activating groups like tosylates; generates stoichiometric waste)[1][2]
Substrate Scope Broad (Readily accepts highly substituted arenes)[4]Limited (Sensitive functional groups destroyed by LiAlH₄ or acid)[2]

Sources

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